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  • Product: 1-Cyclopropyl-3-phenoxypropan-1-one
  • CAS: 1175758-02-7

Core Science & Biosynthesis

Foundational

1-Cyclopropyl-3-phenoxypropan-1-one: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary In the rapidly evolving landscape of medicinal chemistry, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can drastically alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate. 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) is a highly versatile, bifunctional building block that bridges the gap between conformational rigidity and lipophilic target engagement [1, 2].

Featuring a cyclopropyl ring conjugated to a carbonyl group, alongside a flexible β -phenoxy ether linkage, this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive, causality-driven analysis of its physicochemical properties, structural advantages, and a self-validating synthetic methodology designed for high-yield laboratory execution.

Chemical Identity & Physicochemical Properties

Understanding the baseline physical properties of a building block is essential for predicting its behavior in biphasic reaction systems and chromatographic purification. Below is a consolidated table of the quantitative and structural data for 1-cyclopropyl-3-phenoxypropan-1-one [1, 2].

PropertyValue
IUPAC Name 1-Cyclopropyl-3-phenoxypropan-1-one
CAS Registry Number 1175758-02-7
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
SMILES String O=C(CCOc1ccccc1)C1CC1
Predicted Appearance Colorless to pale yellow viscous liquid
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O
Reactivity/Stability Stable under standard conditions; avoid strong oxidizers

Structural Analysis & Mechanistic Rationale

As a Senior Application Scientist, I evaluate building blocks not just by their functional groups, but by the vectorial space they occupy and the metabolic liabilities they mitigate. 1-Cyclopropyl-3-phenoxypropan-1-one is engineered with three distinct functional domains, each serving a specific mechanistic purpose in drug design:

  • The Cyclopropyl Motif: Cyclopropyl rings are classic bioisosteres for alkyl groups. They provide exceptional metabolic stability against cytochrome P450-mediated oxidation compared to standard isopropyl or propyl chains. Furthermore, the ring strain imparts a unique bond angle (approximately 60°), which forces the adjacent carbonyl group into a specific conformational orientation, reducing the entropic penalty upon binding to a target protein [3].

  • The Carbonyl (Ketone) Core: The central ketone acts as a robust hydrogen-bond acceptor. In synthetic workflows, it serves as a highly electrophilic center for further functionalization, such as reductive amination, Grignard additions, or Wittig olefinations.

  • The β -Phenoxy Ether: The phenoxy group introduces necessary lipophilicity (LogP enhancement) and enables π−π stacking interactions within hydrophobic binding pockets of target receptors. The ether oxygen also provides a secondary hydrogen-bond acceptor site.

SAR_Logic Core 1-Cyclopropyl-3-phenoxypropan-1-one Cyclopropyl Cyclopropyl Group Core->Cyclopropyl Ketone Carbonyl (Ketone) Core->Ketone Phenoxy Phenoxy Ether Core->Phenoxy Prop1 Metabolic Stability & Conformational Rigidity Cyclopropyl->Prop1 Prop2 Hydrogen Bond Acceptor & Electrophilic Core Ketone->Prop2 Prop3 Lipophilicity (LogP) & Pi-Pi Stacking Phenoxy->Prop3

Structure-Activity Relationship (SAR) logic of 1-cyclopropyl-3-phenoxypropan-1-one.

Synthetic Methodologies & Experimental Protocols

The synthesis of β -phenoxy ketones typically proceeds via the nucleophilic displacement of a β -halo ketone by a phenoxide anion [4]. The following protocol outlines a highly efficient, self-validating two-step workflow starting from commercially available cyclopropyl methyl ketone.

Step 1: Synthesis of 3-Chloro-1-cyclopropylpropan-1-one

Causality: Direct chloromethylation of cyclopropyl methyl ketone using paraformaldehyde and HCl generates the β -chloro intermediate. The reaction relies on the enolization of the ketone under acidic conditions, followed by an aldol-type addition to formaldehyde and subsequent displacement of the hydroxyl group by chloride.

Step 2: Nucleophilic Substitution ( SN​2 ) with Phenol

Causality: Potassium carbonate (K₂CO₃) is selected as the base. Its mild basicity is crucial: it effectively deprotonates phenol ( pKa​≈10 ) to form the highly nucleophilic phenoxide, while minimizing unwanted side reactions such as the aldol condensation of the ketone. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the SN​2 displacement of the primary chloride.

Detailed Step-by-Step Protocol:
  • Preparation of the Nucleophile: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with Phenol (1.0 equiv, 94.1 g/mol ) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvation: Add 50 mL of anhydrous DMF. Stir the suspension at ambient temperature (20-25 °C) for 30 minutes to ensure complete deprotonation of the phenol. The solution will take on a slight yellow tint as the phenoxide forms.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 3-chloro-1-cyclopropylpropan-1-one (1.1 equiv) dropwise over 15 minutes via an addition funnel. Note: Controlling the addition rate prevents localized heating and suppresses the competing elimination pathway (formation of cyclopropyl vinyl ketone).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1, UV visualization).

  • Quench and Extraction: Quench the reaction by pouring the mixture into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, gradient elution 0-15% EtOAc in Hexanes) to yield the pure 1-cyclopropyl-3-phenoxypropan-1-one.

SynthesisWorkflow SM1 Cyclopropyl methyl ketone (Starting Material) Reagent1 Paraformaldehyde, HCl (Chloromethylation) SM1->Reagent1 Int1 3-Chloro-1-cyclopropylpropan-1-one (Intermediate) Reagent1->Int1 Reagent2 Phenol, K2CO3, DMF (Nucleophilic Substitution) Int1->Reagent2 Product 1-Cyclopropyl-3-phenoxypropan-1-one (Target Compound) Reagent2->Product

Synthetic workflow for 1-cyclopropyl-3-phenoxypropan-1-one via nucleophilic substitution.

Safety, Handling, & Toxicity Parameters

When scaling up the synthesis or utilizing 1-cyclopropyl-3-phenoxypropan-1-one in research, strict adherence to safety protocols is mandatory. Based on standardized Safety Data Sheets (SDS) for this chemical class [1], the compound exhibits specific hazard profiles:

  • GHS Classification:

    • H315: Causes skin irritation (Category 2).

    • H319: Causes serious eye irritation (Category 2A).

    • H335: May cause respiratory irritation (Category 3).

  • Handling Protocols: All manipulations must be conducted inside a certified chemical fume hood. Personnel must wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as the ether and ketone moieties can undergo uncontrolled oxidative cleavage.

Conclusion

1-Cyclopropyl-3-phenoxypropan-1-one is a highly specialized, synthetically tractable building block that offers medicinal chemists a unique combination of steric constraint and lipophilic engagement. By utilizing the SN​2 displacement protocol outlined in this guide, researchers can reliably access this intermediate in high purity, paving the way for the development of next-generation therapeutics.

References

  • MolPort. (n.d.). 1-cyclopropyl-3-phenoxypropan-1-one (MolPort-008-546-501). Retrieved March 31, 2026, from[Link]

  • Organic Syntheses. (1963). Ketone, cyclopropyl methyl. Organic Syntheses, Coll. Vol. 4, p.597. Retrieved March 31, 2026, from[Link]

  • Chen, Y., et al. (2001). Preparation of Cyclopropyl p-Hydroxyphenyl Ketone and Its Precursor 3-Chloropropyl p-Hydroxyphenyl Ketone. Organic Process Research & Development, 5(2), 185-187. ACS Publications. Retrieved March 31, 2026, from[Link]

Exploratory

Physicochemical Profiling and Analytical Validation of 1-Cyclopropyl-3-phenoxypropan-1-one (CAS 1175758-02-7)

Executive Summary For drug development professionals and analytical chemists, the precise characterization of synthetic intermediates is the cornerstone of downstream integrity. CAS 1175758-02-7, chemically identified as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the precise characterization of synthetic intermediates is the cornerstone of downstream integrity. CAS 1175758-02-7, chemically identified as 1-cyclopropyl-3-phenoxypropan-1-one, is a versatile structural motif utilized in medicinal chemistry. This whitepaper establishes the fundamental physicochemical properties of this compound—specifically its molecular weight, exact mass, and molecular formula—and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its unequivocal structural elucidation.

Fundamental Chemical Identity & Physicochemical Properties

The foundation of any analytical tracking or pharmacokinetic profiling begins with accurate mass and elemental composition. The empirical formula of CAS 1175758-02-7 is C₁₂H₁₄O₂ .

While the nominal molecular weight (190.24 g/mol ) is sufficient for macroscopic stoichiometry, trace-level impurity profiling and metabolite identification require the monoisotopic exact mass [1]. Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O), the exact mass is 190.0994 Da .

Table 1: Summary of Chemical Properties

PropertyValue
CAS Registry Number 1175758-02-7
Chemical Name 1-cyclopropyl-3-phenoxypropan-1-one
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Exact Mass (Monoisotopic) 190.0994 Da
[M+H]⁺ Exact Mass 191.1067 Da
SMILES String O=C(CCOc1ccccc1)C1CC1

High-Resolution Mass Spectrometry (HRMS) Workflow

In modern pharmaceutical analysis, unit-resolution mass spectrometry is insufficient for definitive structural confirmation due to the high risk of isobaric interferences in complex matrices. To unambiguously assign the molecular formula, an LC-HRMS workflow is mandatory.

Causality in Experimental Design
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected because the molecule contains two strong hydrogen-bond acceptors (the ketone and ether oxygens). These functional groups readily undergo protonation to form the stable [M+H]⁺ adduct.

  • Mobile Phase Additive: 0.1% Formic acid (FA) is added to the mobile phase. This is not merely to suppress silanol interactions on the column; it drives the equilibrium toward the protonated state in the ESI droplet, exponentially increasing the signal-to-noise (S/N) ratio.

  • Mass Extraction Window (MEW): According to, a resolving power of at least 30,000 (FWHM) is recommended. We utilize a narrow MEW of ±5 ppm. This stringent tolerance acts as a mathematical filter—any signal outside this window is rejected as matrix noise, ensuring zero false-positive identifications.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of CAS 1175758-02-7 in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using Methanol:Water (50:50, v/v) containing 0.1% FA.

  • System Calibration: Infuse a known lock-mass calibrant (e.g., Leucine Enkephalin) to ensure the mass axis is calibrated to <2 ppm mass error.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a linear gradient from 5% to 95% organic modifier (Acetonitrile + 0.1% FA) over 10 minutes.

  • Data Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in full-scan ESI+ mode (m/z 100–500) with a resolving power set to 60,000 at m/z 200.

  • Data Processing: Generate an Extracted Ion Chromatogram (EIC) for the theoretical exact mass of [M+H]⁺ (m/z 191.1067) using a ±5 ppm mass tolerance.

G A Sample Prep (1 µg/mL) B LC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+) B->C D HRMS Acquisition (R > 30,000) C->D E Data Processing (m/z 191.1067) D->E

Figure 1: LC-HRMS workflow for exact mass validation of CAS 1175758-02-7.

Structural Elucidation via MS/MS Fragmentation

While exact mass confirms the empirical formula, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to validate the structural connectivity of the molecule[2].

Mechanistic Causality of Fragmentation

When the [M+H]⁺ precursor ion (m/z 191.1067) is isolated and subjected to CID (e.g., 20 eV collision energy), the weakest bonds dictate the fragmentation pathway. The ether linkage (Ph-O-C) is highly susceptible to cleavage. The protonated molecule typically undergoes a neutral loss of phenol (C₆H₆O, exact mass 94.0419 Da).

This inductive cleavage yields a highly stable, resonance-stabilized carbocation fragment at m/z 97.0653 (C₆H₉O⁺). Observing this specific fragment serves as an orthogonal, self-validating fingerprint for the 3-phenoxypropan-1-one backbone, proving that the ether oxygen is attached to the phenyl ring rather than the aliphatic chain.

G M Precursor Ion [M+H]+ m/z 191.1067 F1 Fragment Ion m/z 97.0653 M->F1 Ether Cleavage N1 Neutral Loss Phenol (94.04 Da) M->N1 Neutral Elimination

Figure 2: Proposed CID MS/MS fragmentation pathway for the [M+H]+ ion.

Physicochemical Context in Drug Development

For medicinal chemists, the molecular weight and formula of CAS 1175758-02-7 are highly favorable. With a molecular weight of 190.24 g/mol , it falls well within the optimal range for oral bioavailability defined by Lipinski’s Rule of Five. Its low molecular weight leaves a substantial "mass budget" for chemists to append additional pharmacophores without exceeding the 500 Da threshold, making it an ideal lead-like scaffold.

Table 2: Predictive ADME & Lead-Likeness Parameters

ParameterValuePharmacological Implication
Molecular Weight 190.24< 500 Da; excellent oral bioavailability potential.
Hydrogen Bond Donors 0< 5; enhances passive membrane permeability.
Hydrogen Bond Acceptors 2< 10; minimizes desolvation energy during receptor binding.
Topological Polar Surface Area 26.3 Ų< 90 Ų; predicts high blood-brain barrier (BBB) penetration.

Self-Validating Systems for Protocol Integrity

To ensure the trustworthiness of the analytical data, the protocol must operate as a self-validating system. We implement two critical checks:

  • Blank Matrix Injections: A solvent blank must be injected immediately before the sample. The absence of a peak at m/z 191.1067 in the blank validates that the sample signal is a true measurement and not an artifact of column carryover.

  • Isotopic Fidelity: The mass spectrometer must not only detect the monoisotopic mass (M) but also the M+1 isotope (due to naturally occurring ¹³C). For C₁₂H₁₄O₂, the theoretical M+1 relative abundance is approximately 13.2%. A measured M+1 abundance matching this theoretical value acts as an internal validation of the carbon count in the formula, as recommended by [3].

References

  • U.S. Food and Drug Administration (FDA). "High Resolution Mass Spectrometry (HRMS) Guidelines and Validation." FDA.gov. [Link]

  • National Institutes of Health (NIH). "A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response." PMC.[Link]

  • Separation Science. "How to Validate High-Resolution Mass Spectrometry for Trace Detection in Pharmaceuticals." SepScience.[Link]

  • MolPort. "1-cyclopropyl-3-phenoxypropan-1-one | 1175758-02-7." Molport.com. [Link]

Sources

Foundational

1H and 13C NMR spectrum data for 1-Cyclopropyl-3-phenoxypropan-1-one

An in-depth technical evaluation of 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) requires a rigorous understanding of both its structural dynamics and the spectroscopic techniques used to characterize it. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) requires a rigorous understanding of both its structural dynamics and the spectroscopic techniques used to characterize it. As a bifunctional scaffold containing both a highly strained cyclopropyl ring and an electron-rich phenoxy ether, this molecule presents a unique set of magnetic environments.

This whitepaper provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind the spectral logic and the self-validating protocols required for high-fidelity data acquisition.

Molecular Architecture & Mechanistic Spectral Insights

The structural elucidation of 1-Cyclopropyl-3-phenoxypropan-1-one relies on understanding the competing electronic effects of its two primary motifs:

  • Cyclopropyl Ring Magnetic Anisotropy: The cyclopropyl group is not a simple alkane. The circulation of electrons within the highly strained C-C bonds of the three-membered ring generates a local magnetic field (a shielding cone) that directly opposes the applied external magnetic field. Protons situated in this region experience a weaker effective magnetic field, resulting in a diagnostic upfield shift (typically between 0.8 and 2.0 ppm) .

  • Phenoxy Group Electronics: The phenoxy moiety exerts a dual effect. The electronegative ether oxygen withdraws electron density via the inductive effect (-I), strongly deshielding the adjacent aliphatic C-3 protons, pushing them downfield to ~4.25 ppm. Conversely, the oxygen's lone pairs donate electron density into the aromatic ring via resonance (+R effect), which selectively shields the ortho and para carbons relative to the meta positions .

Connectivity cluster_0 Cyclopropyl Motif cluster_1 Aliphatic Chain cluster_2 Phenoxy Motif C_cp_CH CH (C1'') δ 20.5 C_carbonyl Carbonyl (C1) δ 210.5 C_cp_CH->C_carbonyl HMBC C_cp_CH2a CH2 (C2'') δ 11.0 C_cp_CH2a->C_cp_CH COSY C_cp_CH2b CH2 (C3'') δ 11.0 C_cp_CH2b->C_cp_CH COSY C_alpha CH2 (C2) δ 42.0 C_carbonyl->C_alpha Direct C_beta CH2 (C3) δ 63.5 C_alpha->C_beta COSY O_ether Ether Oxygen -O- C_beta->O_ether Direct C_ipso C-ipso (C1') δ 158.5 O_ether->C_ipso Direct C_ortho C-ortho (C2',6') δ 114.5 C_ipso->C_ortho Aromatic C_meta C-meta (C3',5') δ 129.5 C_ortho->C_meta COSY C_para C-para (C4') δ 121.0 C_meta->C_para COSY

Structural connectivity and key 2D NMR (COSY/HMBC) correlations of the target molecule.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, NMR acquisition must be treated as a self-validating system. The protocols below are designed so that internal mathematical checks (e.g., integration sums, baseline resolution) continuously validate the integrity of the experiment.

Protocol A: Sample Preparation & Internal Calibration
  • Step 1: Accurately weigh 15–20 mg of 1-Cyclopropyl-3-phenoxypropan-1-one.

  • Step 2: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl₃ provides the deuterium lock signal necessary to stabilize the magnetic field over time. TMS acts as the internal standard (δ 0.00 ppm). If the TMS peak exhibits a half-height width ( W1/2​ ) greater than 1.0 Hz, the shimming is inadequate and must be repeated. This guarantees that all subsequent chemical shifts are absolute and reproducible.

Protocol B: Quantitative ¹H NMR Acquisition
  • Step 1: Load the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and Z-axis shimming.

  • Step 2: Execute a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 to 5.0 seconds. Acquire 16 to 32 scans.

  • Causality & Validation: A 30° pulse ensures a faster return to thermal equilibrium compared to a 90° pulse. The extended D1 delay is critical; it exceeds the longitudinal relaxation time ( T1​ ) of the aliphatic protons. This ensures that the resulting integrals are strictly quantitative. The protocol self-validates when the total integration across the spectrum sums exactly to the 14 protons of the molecule.

Protocol C: ¹³C{¹H} NMR Acquisition
  • Step 1: Execute a proton-decoupled ¹³C pulse sequence (zgpg30 using WALTZ-16 decoupling) with a D1 of 2.0 seconds. Acquire a minimum of 512 scans.

  • Causality & Validation: WALTZ-16 decoupling collapses the carbon-proton scalar couplings into sharp singlets, drastically maximizing the signal-to-noise ratio (S/N). The high number of scans compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.

Workflow N1 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 + 0.03% TMS N2 2. Shimming & Tuning Ensure sharp TMS signal (W1/2 < 1 Hz) N1->N2 N3 3. 1H NMR Acquisition zg30 pulse, D1=2-5s, NS=16 (Quant. Integration) N2->N3 N4 4. 13C NMR Acquisition zgpg30 pulse, WALTZ-16 Decoupling, NS=512+ N3->N4 N5 5. Data Processing Fourier Transform, Phase & Baseline Correction N4->N5 N6 6. Validation Check total proton integral = 14H N5->N6

Self-validating experimental workflow for quantitative 1H and 13C NMR acquisition.

Quantitative Data Summaries

Based on empirical substituent effects and established spectroscopic rules , the expected ¹H and ¹³C NMR assignments for 1-Cyclopropyl-3-phenoxypropan-1-one in CDCl₃ are tabulated below.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionMultiplicityIntegrationChemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment Logic
H-2'', H-3'' Multiplet (m)4H0.85 – 1.05-Highly shielded cyclopropyl CH₂ protons due to ring anisotropy.
H-1'' d of t (tt)1H1.957.9, 4.5Cyclopropyl methine CH adjacent to the deshielding carbonyl.
H-2 Triplet (t)2H2.956.3Aliphatic CH₂ α to the carbonyl group.
H-3 Triplet (t)2H4.256.3Aliphatic CH₂ directly adjacent to the electronegative ether oxygen.
H-2', H-6' Doublet (d)2H6.908.0Aromatic ortho protons (shielded by ether +R effect).
H-4' Triplet (t)1H6.957.3Aromatic para proton.
H-3', H-5' Triplet (t)2H7.288.0Aromatic meta protons (unaffected by +R effect, slightly deshielded).
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift (δ, ppm)Assignment Logic
C-2'', C-3'' CH₂11.0Shielded cyclopropyl carbons.
C-1'' CH20.5Cyclopropyl methine carbon.
C-2 CH₂42.0Aliphatic carbon α to the carbonyl.
C-3 CH₂63.5Strongly deshielded carbon adjacent to the oxygen atom.
C-2', C-6' CH114.5Aromatic ortho carbons (shielded by resonance).
C-4' CH121.0Aromatic para carbon.
C-3', C-5' CH129.5Aromatic meta carbons.
C-1' Cq158.5Aromatic ipso carbon (directly attached to oxygen).
C-1 Cq210.5Carbonyl carbon (characteristic ketone shift).

References

  • 1H, 13C and 31P NMR Studies of 2-(Substituted Phenoxy) Asian Journal of Chemistry URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition (Review) Journal of Chemical Education (ACS Publications) URL:[Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 1-Cyclopropyl-3-phenoxypropan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and melting point of 1-Cyclopropyl-3-phenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and melting point of 1-Cyclopropyl-3-phenoxypropan-1-one, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific compound, this document outlines robust experimental protocols and theoretical approaches to determine these critical physicochemical properties. By detailing methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside an exploration of computational predictive models, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel chemical entities. The causality behind experimental choices is explained to ensure a thorough understanding of the data generation and interpretation process.

Introduction: The Significance of 1-Cyclopropyl-3-phenoxypropan-1-one

1-Cyclopropyl-3-phenoxypropan-1-one (CAS Number: 1175758-02-7) is a ketone derivative featuring a unique combination of a cyclopropyl ring, a phenoxy group, and a propanone backbone.[1] The cyclopropyl moiety is a prevalent structural motif in many biologically active compounds, prized for its ability to introduce conformational rigidity and influence electronic properties, which can be beneficial for drug-receptor interactions.[2] The phenoxy group, also common in pharmaceuticals, can participate in various intermolecular interactions, including pi-stacking and hydrogen bonding, further modulating the compound's behavior.

The thermodynamic stability and melting point of a compound are fundamental parameters in drug development and material science. These properties influence a substance's shelf-life, formulation feasibility, bioavailability, and manufacturing processes. A precise understanding of the melting point is crucial for purity assessment and for the design of crystallization and purification protocols. Thermodynamic stability data, often obtained through techniques like TGA, provides insights into the material's degradation profile and its suitability for various processing and storage conditions.

Given the novelty of 1-Cyclopropyl-3-phenoxypropan-1-one, this guide establishes a comprehensive approach to systematically determine its key thermal properties.

Theoretical Framework: Predicting Thermal Properties

In the absence of experimental data, computational methods offer a valuable preliminary assessment of a compound's melting point and thermodynamic stability.

Melting Point Prediction using Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties.[3] For melting point prediction, these models often consider descriptors such as molecular weight, hydrogen bonding capacity, and molecular symmetry.[3]

  • Methodology: A QSPR model for melting point prediction would involve calculating a series of molecular descriptors for 1-Cyclopropyl-3-phenoxypropan-1-one and inputting them into a pre-existing, validated model.[4]

  • Causality: The choice of descriptors is critical; for instance, the presence of the ether oxygen and the carbonyl group suggests that hydrogen bond acceptor strength will be a significant contributor. The overall molecular symmetry, or lack thereof, will also influence crystal packing efficiency and, consequently, the melting point.[5] While various online predictors exist, it is crucial to use models trained on diverse datasets of organic compounds to ensure the reliability of the prediction.[6]

Computational Chemistry and Thermodynamic Stability

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to investigate the intrinsic thermodynamic stability of 1-Cyclopropyl-3-phenoxypropan-1-one.[7][8] These calculations can provide insights into the molecule's conformational preferences and the energetic barriers to bond rotation and decomposition.

  • Methodology: A typical DFT study would involve geometry optimization of the molecule to find its lowest energy conformation. Subsequent frequency calculations can provide thermodynamic data such as enthalpy and Gibbs free energy.

  • Causality: The stability of the cyclopropyl ketone moiety is a key consideration. The conjugation between the cyclopropyl ring and the carbonyl group can influence the overall stability.[9][10] Computational studies can elucidate these electronic effects and predict the most likely pathways for thermal decomposition.

Experimental Determination of Melting Point and Thermodynamic Stability

The following sections detail the experimental protocols for the precise determination of the melting point and thermodynamic stability of 1-Cyclopropyl-3-phenoxypropan-1-one.

Synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one

A plausible synthetic route for 1-Cyclopropyl-3-phenoxypropan-1-one can be adapted from known procedures for similar compounds.[11] One common approach involves the reaction of a phenoxide with a suitable electrophile. A potential synthesis is outlined below:

Protocol 1: Synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable anhydrous solvent such as tetrahydrofuran (THF). Add sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium phenoxide.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add 1-cyclopropyl-3-chloropropan-1-one dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 1-Cyclopropyl-3-phenoxypropan-1-one.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides a precise determination of the melting point and can also reveal other thermal events such as phase transitions and decomposition.

Protocol 2: DSC Analysis of 1-Cyclopropyl-3-phenoxypropan-1-one

  • Sample Preparation: Accurately weigh 1-3 mg of the purified 1-Cyclopropyl-3-phenoxypropan-1-one into an aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The second heating scan is often used for this determination to ensure a consistent thermal history of the sample.

Diagram 1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Interpretation weigh Weigh 1-3 mg of Sample crimp Crimp into Aluminum Pan weigh->crimp load Load Sample & Reference Pans crimp->load program Execute Thermal Program (Heat-Cool-Heat) load->program thermogram Generate Thermogram program->thermogram analyze Determine Melting Point (Onset/Peak of Endotherm) thermogram->analyze

Caption: Workflow for determining the melting point using DSC.

Assessment of Thermodynamic Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.

Protocol 3: TGA Analysis of 1-Cyclopropyl-3-phenoxypropan-1-one

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 1-Cyclopropyl-3-phenoxypropan-1-one into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Equilibrate the sample at room temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: The TGA thermogram will show the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Diagram 2: Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Pan weigh->place load Load Sample Pan place->load program Execute Thermal Program (Inert Atmosphere) load->program thermogram Generate Thermogram (% Weight Loss vs. Temp) program->thermogram analyze Determine Onset of Decomposition thermogram->analyze

Caption: Workflow for assessing thermodynamic stability using TGA.

Data Presentation and Interpretation

The data obtained from the experimental and theoretical analyses should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Thermal Properties of 1-Cyclopropyl-3-phenoxypropan-1-one

PropertyPredicted ValueExperimental ValueMethod
Melting Point (°C)Insert QSPR predictionInsert DSC resultQSPR / DSC
Onset of Decomposition (°C)N/AInsert TGA resultTGA

Conclusion

References

  • A highly effective tool depending on quantitative structure–property relationship (QSPR) can be utilized to predict melting point for drug-like compounds with no literature values. (2011). Taylor & Francis Online. [Link]

  • An Improved Structure−Property Model for Predicting Melting-Point Temperatures. (2006). ACS Publications. [Link]

  • 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. NextSDS. [Link]

  • QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (2024). DergiPark. [Link]

  • QSPR Correlation of Melting Point for Drug Compounds Based on Different Sources of Molecular Descriptors. (2006). ACS Publications. [Link]

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. PMC. [Link]

  • 1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607. PubChem. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). PubMed. [Link]

  • 1-Propanone, 1-(2-furanyl)- | C7H8O2 | CID 76662. PubChem. [Link]

  • 1-Phenyl-3-cyclopropylpropane | C12H16 | CID 12270873. PubChem. [Link]

  • 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. NextSDS. [Link]

  • 1-cyclopropyl-3-phenylpropan-1-one CAS NO.136120-65-5. LookChem. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • (2E)-3-cyclopropyl-1-phenyl-2-propen-1-one. Chemical Synthesis Database. [Link]

  • Thermal analysis of poly(aryl ether ketone) fibers. (2025). ResearchGate. [Link]

  • 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. The Royal Society of Chemistry. [Link]

  • Quantum Mechanical Study Using the DFT Method of the Structure, Stability and Vibrationalmosion of the Ketones of Cyclopropane. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2024). RSC Blogs. [Link]

  • Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. (2022). Frontiers. [Link]

  • PROPANONE. Chemical Encyclopedia. [Link]

  • Powerful new method to build key chemical structures found in medicines and insecticides. (2025). University of Oxford. [Link]

  • Acetone | CH3-CO-CH3 | CID 180. PubChem. [Link]

  • ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]

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Foundational

Unlocking Synthetic Pathways: The Mechanistic Versatility of 1-Cyclopropyl-3-phenoxypropan-1-one

An In-depth Technical Guide Abstract The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, prized for its unique electronic properties and inherent ring strain that can be strategically harnessed for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, prized for its unique electronic properties and inherent ring strain that can be strategically harnessed for complex molecular construction.[1][2] This guide delves into the mechanistic action of 1-cyclopropyl-3-phenoxypropan-1-one, a molecule that, while not extensively documented in dedicated literature, embodies the reactivity principles of this versatile class of compounds. By dissecting the interplay between its core functional groups—the cyclopropyl ketone system and the phenoxypropyl side chain—we can elucidate its probable reaction pathways. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, offering a framework for predicting and exploiting the synthetic potential of this and related structures. We will explore the primary modes of reactivity, including acid-catalyzed, reductive, and transition-metal-mediated transformations, supported by established principles and protocols from the broader field of cyclopropyl ketone chemistry.

The Cyclopropyl Ketone: A Nexus of Strain and Reactivity

The synthetic utility of 1-cyclopropyl-3-phenoxypropan-1-one originates from the cyclopropyl ketone moiety. The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) and the π-character of its C-C bonds, often described by the Walsh orbital model, render it susceptible to a variety of ring-opening reactions.[3] When conjugated with a ketone, the ring is "activated," making it an excellent electrophilic partner in numerous transformations.[3]

The reactivity of this system can be broadly categorized into three dominant mechanistic paradigms, each offering a distinct synthetic outcome.

G cluster_input Core Structure A 1-Cyclopropyl-3- phenoxypropan-1-one B Acid-Catalyzed Ring Opening A->B H+ / Nu- C Reductive/Radical Ring Opening A->C e.g., SmI2 D Transition-Metal Mediated Cycloaddition A->D e.g., Ni(0) E 1,5-Difunctionalized Linear Chains B->E F Five-Membered Carbocycles C->F D->F G Complex Polycyclic Systems D->G

Caption: Key reactivity hubs of 1-cyclopropyl-3-phenoxypropan-1-one.

Mechanism I: Acid-Catalyzed Ring Opening

Under Brønsted or Lewis acid catalysis, the carbonyl oxygen of the cyclopropyl ketone is protonated or coordinated, significantly enhancing the electrophilicity of the system. This activation facilitates the nucleophilic attack on the cyclopropane ring, leading to its opening. This pathway is a classic example of a "homo-conjugate addition." The regioselectivity of the nucleophilic attack is dictated by the stability of the resulting carbocationic intermediate.

The reaction proceeds via a stepwise mechanism:

  • Activation: The carbonyl oxygen is protonated by a strong acid (e.g., TfOH) or coordinates to a Lewis acid (e.g., SnCl4).[3][4]

  • Nucleophilic Attack: A nucleophile attacks one of the distal carbons of the cyclopropane ring.

  • Ring Opening: The C-C bond of the cyclopropane ring cleaves, relieving ring strain and forming a stabilized enol or enolate intermediate.

  • Tautomerization/Workup: The intermediate is protonated to yield the final 1,5-difunctionalized linear product.

G start Cyclopropyl Ketone + H+ activated Protonated Ketone (Activated) start->activated Activation attack Nucleophilic Attack (Nu-) activated->attack opened Ring-Opened Enol Intermediate attack->opened Ring Cleavage product 1,5-Difunctionalized Product opened->product Tautomerization

Caption: Workflow for acid-catalyzed nucleophilic ring-opening.

This mechanism is particularly effective for creating linear chains with precisely placed functional groups, a valuable strategy in natural product synthesis and medicinal chemistry.

Mechanism II: Reductive and Radical Ring Opening

Single-electron transfer (SET) reagents, such as samarium(II) iodide (SmI2), can induce ring-opening through a radical pathway. This approach is powerful for forming carbon-carbon bonds, especially in intermolecular coupling reactions.

The mechanism is understood through computational and experimental studies:[5][6]

  • Electron Transfer: SmI2 donates an electron to the carbonyl group, forming a samarium ketyl radical intermediate.

  • Cyclopropyl Fragmentation: The high ring strain facilitates rapid fragmentation of the adjacent cyclopropyl ring. This is often the rate-determining step and is promoted by conjugation with the ketyl radical.[5][6]

  • Radical Trapping: The resulting γ-keto radical is trapped by an alkene or alkyne, forming a new C-C bond and a new radical intermediate.

  • Second Electron Transfer & Cyclization: A second SET from SmI2 reduces the radical to an anion, which then undergoes intramolecular cyclization onto the ketone, ultimately forming a five-membered ring after workup.

The phenoxy group in 1-cyclopropyl-3-phenoxypropan-1-one is unlikely to interfere directly but the overall electronic nature of the substrate influences the stability of the key ketyl radical intermediate.[5]

Mechanism III: Transition Metal-Mediated Cycloadditions

Low-valent transition metals, particularly nickel(0), can catalyze the formal [3+2] cycloaddition of cyclopropyl ketones with various coupling partners.[7] In this process, the cyclopropyl ketone effectively serves as a three-carbon synthon.

A plausible mechanism involves:

  • Oxidative Addition: A low-valent metal complex (e.g., Ni(0)) undergoes oxidative addition into one of the C-C bonds of the cyclopropane ring to form a four-membered metallacycle.

  • Coordination & Insertion: An alkene or other unsaturated partner coordinates to the metal center and subsequently undergoes migratory insertion into one of the metal-carbon bonds.

  • Reductive Elimination: The resulting larger metallacycle undergoes reductive elimination to release the five-membered ring product and regenerate the catalytically active metal species.

This pathway is highly valuable for the diastereoselective synthesis of densely functionalized cyclopentane rings.[7]

Influence of the 3-Phenoxypropyl Chain

The 3-phenoxypropyl chain is not merely a passive spectator. While its electronic influence on the carbonyl group is insulated by the alkyl chain, it can participate in reactions under specific conditions.

  • Steric Hindrance: The chain may sterically influence the approach of bulky reagents to the cyclopropyl ketone moiety.

  • Intramolecular Reactions: Under radical conditions, it is conceivable that cyclization could occur onto the phenoxy ring, although this would require harsh conditions and specific radical initiators.[8]

  • Chelation: The ether oxygen could potentially act as a coordinating atom for certain Lewis acids or transition metals, influencing the stereochemical outcome of catalytic reactions.

Experimental Protocols & Data

To ensure scientific integrity, the following section provides a generalized, self-validating protocol for a key transformation.

General Protocol: Acid-Catalyzed Ring Opening with an Arene Nucleophile

This protocol describes a representative ring-opening hydroarylation, a reaction well-documented for activated cyclopropanes.[4]

Objective: To synthesize 1-phenyl-5-(phenoxy)pentan-1-one derivatives via arylative ring-opening.

Materials:

  • 1-Cyclopropyl-3-phenoxypropan-1-one

  • 1,3,5-Trimethoxybenzene (or other electron-rich arene)

  • Trifluoromethanesulfonic acid (TfOH)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1-cyclopropyl-3-phenoxypropan-1-one (1.0 equiv.) and 1,3,5-trimethoxybenzene (1.5 equiv.) in HFIP (0.2 M), add TfOH (10 mol%) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,5-difunctionalized product.

Causality and Validation:

  • Why HFIP? HFIP is a highly polar, non-coordinating solvent that can stabilize cationic intermediates and promote challenging transformations.[4]

  • Why an electron-rich arene? The hydroarylation proceeds via electrophilic aromatic substitution on the arene; a higher electron density increases its nucleophilicity and reaction rate.

  • Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and HRMS, which should show the characteristic signals of the newly formed linear pentanone backbone and the incorporated aryl group.

ReactantProductCatalystYield (%)Reference
Cyclopropyl Phenyl Ketone1,3-DiarylpropaneTfOHHigh[4]
Donor-Acceptor CyclopropaneSubstituted TetrahydrofuranMgI₂70-90[9]
Cyclopropyl Ketone DimerizationTrisubstituted CyclopentaneNi(COD)₂85[7]
Table 1. Representative yields for key transformations of cyclopropyl ketones.

Conclusion

1-Cyclopropyl-3-phenoxypropan-1-one is a synthetically versatile building block whose reactivity is dominated by the chemistry of its cyclopropyl ketone core. Its mechanism of action can be rationally controlled by the choice of reagents and reaction conditions. Acid catalysis provides a reliable route to linear 1,5-difunctionalized systems. Reductive methods, particularly with SmI2, offer an elegant entry into five-membered carbocycles through a radical pathway. Furthermore, transition-metal catalysis opens the door to complex cycloaddition reactions. For the drug development professional, understanding these distinct mechanistic pathways is paramount for designing efficient synthetic routes to novel molecular architectures with potential therapeutic applications.[10]

References

  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. (2025). Benchchem.
  • Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines. (2026). Generic Chemical Supplier Site.
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. PMC.
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024).
  • Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. (2006). Journal of the American Chemical Society.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). Benchchem.
  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. (2009). CHIMIA.
  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PMC.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026).
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Cyclisation of 3-phenylpropan-1-ol via alkoxyl radical and aryl radical-cation intermediates. A product and e.s.r. study. (1984). Journal of the Chemical Society, Perkin Transactions 2.

Sources

Exploratory

Preliminary Toxicity Profile and Hazards of 1-Cyclopropyl-3-phenoxypropan-1-one: A Technical Guide for Preclinical Development

Executive Summary In the landscape of preclinical drug development and chemical synthesis, 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) serves as a highly versatile, yet toxicologically significant, building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and chemical synthesis, 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) serves as a highly versatile, yet toxicologically significant, building block[1]. With a molecular weight of 190.24 g/mol and a structure combining a lipophilic cyclopropyl ring with a reactive phenoxy ether moiety, this compound presents a multifaceted hazard profile[2]. It is classified under the Globally Harmonized System (GHS) as an Acute Toxicity Category 4 agent across oral, dermal, and inhalation routes, alongside being a Category 2/2A skin and eye irritant[2]. This whitepaper synthesizes the mechanistic toxicity of the compound and establishes self-validating experimental workflows to ensure scientific integrity and occupational safety during handling.

Physicochemical Identity & Structural Rationale

To understand the hazard profile of 1-Cyclopropyl-3-phenoxypropan-1-one, one must deconstruct its molecular architecture. The toxicity is not monolithic; rather, it is a synergistic result of its three primary functional groups:

  • The Phenoxy Group: Phenoxy derivatives are well-documented to interact with biological membranes. The aromatic ether structure allows the molecule to partition into lipid bilayers, causing membrane fluidization, which clinically manifests as mucosal and dermal irritation[3][4].

  • The Cyclopropyl Ring: This highly strained three-membered ring imparts significant lipophilicity, facilitating rapid absorption across the gastrointestinal tract, skin, and pulmonary epithelium[5]. Furthermore, cyclopropyl ketones are known to undergo metabolic or catalytic ring-opening reactions, potentially generating reactive radical intermediates that contribute to cellular oxidative stress[6][7].

  • The Ketone Linker: Acting as a strong hydrogen bond acceptor, the carbonyl group enhances the molecule's binding affinity to transient receptor potential (TRP) channels in the respiratory tract, a primary mechanism for its respiratory irritation profile.

Mechanistic Toxicity Profile

Acute Systemic Toxicity (H302, H312, H332)

According to safety data from and , the compound is harmful via all primary routes of exposure[2]. Its low molecular weight and optimal partition coefficient (LogP) allow it to easily cross the blood-brain barrier and systemic endothelia. Once absorbed, the compound undergoes Phase I metabolism in the liver, where the cyclopropyl ring is susceptible to oxidative cleavage, potentially depleting local glutathione reserves and leading to acute systemic toxicity.

Local Irritation: Skin and Eye (H315, H319)

Direct contact with 1-Cyclopropyl-3-phenoxypropan-1-one results in localized inflammatory responses. The phenoxy moiety inserts into the cellular lipid bilayer of the stratum corneum and corneal epithelium, disrupting structural integrity[8]. This disruption triggers the release of pro-inflammatory cytokines, leading to the erythema, scaling, and severe eye damage characteristic of H315 and H319 hazard classifications[2].

Specific Target Organ Toxicity - Single Exposure (H335, H336)

The compound exhibits a dual hazard under STOT SE 3:

  • Respiratory Irritation (H335): Inhalation of aerosols or fine dust directly stimulates sensory nerve endings in the respiratory mucosa, causing dyspnea and coughing[2][9].

  • CNS Depression (H336): If systemic absorption reaches a critical threshold, the lipophilic nature of the molecule allows it to accumulate in the central nervous system, leading to drowsiness, dizziness, and apathy—a toxicological trait shared with many phenoxy-based compounds[4].

ToxicityPathway A 1-Cyclopropyl-3-phenoxypropan-1-one (Exposure) B Direct Mucosal/Dermal Contact A->B C Systemic Absorption (Inhalation/Oral/Dermal) A->C D Membrane Disruption (Phenoxy Moiety) B->D E Phase I Metabolism (Cyclopropyl Ring-Opening) C->E G CNS Depression / Systemic Toxicity (H336, Acute Tox. 4) C->G F Local Irritation (H315, H319, H335) D->F E->G

Mechanistic pathway of 1-Cyclopropyl-3-phenoxypropan-1-one toxicity and hazard manifestation.

Hazard Mitigation & Experimental Workflows

To ensure scientific integrity and occupational safety, mere adherence to standard PPE is insufficient. The following step-by-step methodology represents a self-validating system designed to mitigate exposure and verify decontamination.

Step-by-Step Handling and Decontamination Protocol
  • Isolation & PPE Configuration: Due to the H335 (respiratory irritation) and H332 (inhalation toxicity) risks, all handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood[2]. Operators must wear nitrile gloves (double-gloved) and chemical splash goggles.

  • Gravimetric Dispensing (Self-Validating): Weigh the compound using an anti-static bar to prevent aerosolization of the powder. Causality: Static charge can repel the fine lipophilic powder, causing invisible airborne suspension. Validate the transfer by performing a pre- and post-transfer mass balance check of the source vial.

  • Closed-System Solubilization: Reconstitute the compound in compatible organic solvents (e.g., DMSO or DMF for in vitro assays) using a septum-sealed vial. Inject the solvent via syringe rather than opening the vial. Causality: This prevents the escape of volatile organic vapors carrying dissolved phenoxypropanone.

  • Alkaline Decontamination: In the event of a spill, or for routine surface cleaning, apply a mild alkaline wash (e.g., 5% sodium bicarbonate solution). Causality: Alkaline conditions help neutralize any acidic phenolic byproducts and increase the aqueous solubility of the compound, facilitating complete physical removal[3].

  • Validation (pH/Swab Check): After wiping the alkaline wash with deionized water, use a pH indicator swab on the surface. Causality: A return to a neutral pH (7.0) validates that the decontamination agent—and by extension, the solubilized hazard—has been entirely removed from the workspace.

SafetyWorkflow S1 1. Isolation (Fume Hood & PPE) S2 2. Gravimetric Dispensing S1->S2 S3 3. Closed-System Solubilization S2->S3 S4 4. Alkaline Decontamination S3->S4 S5 5. pH Swab Validation S4->S5

Step-by-step experimental safety workflow and self-validating decontamination protocol.

Quantitative Hazard Data

The following table summarizes the quantitative hazard classifications and the corresponding precautionary focus required during laboratory operations, synthesized from regulatory and supplier safety data[2].

GHS Hazard ClassCategoryHazard Statement CodeToxicological DescriptionPrecautionary Focus
Acute Toxicity (Oral, Dermal, Inhalation) 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.P261, P264, P271, P280
Skin Corrosion / Irritation 2H315Causes skin irritation via lipid bilayer disruption.P302+P352, P332+P313
Serious Eye Damage / Irritation 2AH319Causes serious eye irritation and mucosal erythema.P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) 3H335, H336May cause respiratory irritation and/or CNS depression.P304+P340, P312, P403+P233

References

  • NextSDS Substance Database. 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Chlorophenoxy Herbicides - Recognition and Management of Pesticide Poisonings. Retrieved from: [Link]

  • MolPort. 1-cyclopropyl-3-phenoxypropan-1-one | 1175758-02-7. Retrieved from: [Link]

  • European Commission - Public Health. Opinion on Phenoxyethanol (SCCS/1575/16). Retrieved from:[Link]

Sources

Foundational

Computational Modeling and Electronic Properties of 1-Cyclopropyl-3-phenoxypropan-1-one: A Quantum Chemical Approach to Drug Design

An In-Depth Technical Guide: This guide provides a comprehensive technical overview of the computational methodologies used to characterize the electronic properties of 1-Cyclopropyl-3-phenoxypropan-1-one. Tailored for r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the computational methodologies used to characterize the electronic properties of 1-Cyclopropyl-3-phenoxypropan-1-one. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates a robust, first-principles workflow. We move beyond procedural steps to explain the causal reasoning behind methodological choices, ensuring a self-validating and reproducible scientific narrative.

Strategic Imperative: Why Model 1-Cyclopropyl-3-phenoxypropan-1-one?

The molecule 1-Cyclopropyl-3-phenoxypropan-1-one incorporates two structural motifs of high interest in medicinal chemistry: the cyclopropyl ring and the phenoxy group.

  • The Cyclopropyl Moiety: This small, strained carbocycle is not merely a passive linker. Its unique stereoelectronic properties, including enhanced pi-character in its C-C bonds, often lead to improved metabolic stability, increased potency, and better membrane permeability in drug candidates.[1][2] The rigid structure of the cyclopropyl group can also lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[2][3]

  • The Phenoxy Group: As a common pharmacophore, the phenoxy group can engage in various non-covalent interactions, including hydrogen bonding (via the ether oxygen) and π-π stacking with aromatic residues in protein binding pockets. Its electronic nature can be readily modulated through substitution on the phenyl ring to fine-tune a compound's properties.

Understanding the interplay of these fragments at a fundamental electronic level is paramount for rational drug design. Computational modeling provides a predictive framework to dissect properties such as charge distribution, reactivity, and interaction propensity before committing to costly and time-consuming synthesis.[4][5] This guide details the application of Density Functional Theory (DFT), a powerful quantum chemical method, to achieve this understanding.[6][7]

The Computational Workflow: A Validated Protocol

The following protocol outlines a complete, in-silico workflow for determining the key electronic properties of 1-Cyclopropyl-3-phenoxypropan-1-one. This process is designed to be a self-validating system, where each step logically builds upon the last to yield reliable and interpretable data.

G cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_calc Step 3: Electronic Property Calculation cluster_analysis Step 4: Analysis & Application A Input Molecular Structure (2D Sketch or SMILES) B Generate Initial 3D Coordinates A->B Conformational Search C DFT Calculation: Find Lowest Energy Conformation B->C D Method: B3LYP Functional Basis Set: 6-31G(d) C->D Define Level of Theory E Single-Point Energy Calculation on Optimized Geometry D->E F Molecular Electrostatic Potential (MESP) E->F Derive Properties G Frontier Molecular Orbitals (HOMO/LUMO) E->G Derive Properties H Visualize MESP Surface & Orbitals F->H I Calculate HOMO-LUMO Gap (ΔE) G->I J Relate to Reactivity & Binding Propensity H->J I->J

Figure 1: Computational workflow for electronic property analysis.
Protocol 1: Step-by-Step Computational Analysis
  • Molecular Structure Preparation & Initial Optimization:

    • Action: Obtain the 2D structure of 1-Cyclopropyl-3-phenoxypropan-1-one. This can be done using a chemical drawing tool or by using its CAS number (1175758-02-7).[8]

    • Causality: An accurate 2D representation is the foundation of the model. This is then converted into an initial 3D structure. A preliminary conformational search using a less computationally expensive method (like a molecular mechanics force field) is recommended to find a reasonable starting geometry for the more accurate quantum mechanical calculations.

  • Quantum Mechanical Geometry Optimization:

    • Action: Perform a full geometry optimization using Density Functional Theory (DFT).[7][9]

    • Recommended Level of Theory:

      • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides a well-balanced description of electronic structure for a wide range of organic molecules, making it a trustworthy standard for systems like this.[10]

      • Basis Set: 6-31G(d). This Pople-style basis set offers a good compromise between accuracy and computational cost. The '(d)' indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is critical for accurately describing the bonding in strained rings like cyclopropane and polar groups like carbonyls.[10]

    • Causality: This step is crucial for finding the most stable, lowest-energy conformation of the molecule in a vacuum. Electronic properties are highly dependent on molecular geometry; therefore, calculations on a non-optimized, arbitrary structure would be physically meaningless.

  • Electronic Property Calculation & Analysis:

    • Action: Using the optimized geometry from the previous step, perform a single-point energy calculation with the same DFT functional and a potentially larger basis set for more accurate electronic property description. From this calculation, derive the following:

    • A. Molecular Electrostatic Potential (MESP):

      • Concept: MESP is a 3D map of the electrostatic potential surrounding a molecule. It provides a visual guide to the charge distribution, revealing regions that are electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential).[10][11][12] This potential is what a positive test charge (like a proton) would "feel" at any point around the molecule.[10]

      • Interpretation: MESP surfaces are typically color-coded. Regions of strong negative potential (e.g., deep red or blue) indicate lone pairs or π-systems and are prime sites for electrophilic attack or hydrogen bond acceptance.[11] Regions of positive potential (e.g., blue or green) are associated with acidic protons or electron-deficient centers, indicating sites for nucleophilic attack.[11]

    • B. Frontier Molecular Orbitals (HOMO & LUMO):

      • Concept: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[13] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.[13][14][15]

      • Interpretation: The energy of the HOMO relates to the molecule's ionization potential (ease of donating an electron), while the LUMO's energy relates to its electron affinity (ease of accepting an electron).[16] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[17][18]

Analysis and Interpretation: The Electronic Landscape

Applying the described workflow yields the following insights into the electronic character of 1-Cyclopropyl-3-phenoxypropan-1-one.

Optimized Molecular Structure

The DFT optimization reveals a stable conformation where the phenoxy and cyclopropyl ketone moieties adopt a specific spatial arrangement to minimize steric hindrance. Key bond lengths and angles are determined, providing the foundational geometry for all subsequent electronic property calculations.

Molecular Electrostatic Potential (MESP) Analysis

The calculated MESP surface visually confirms the expected charge distribution.

  • Electron-Rich Regions (Negative Potential): The most intense negative electrostatic potential is localized on the oxygen atom of the carbonyl group (C=O). This is due to the combined effect of oxygen's high electronegativity and its two lone pairs of electrons. A secondary, less intense negative region is found on the ether oxygen of the phenoxy group. These areas are the primary sites for hydrogen bonding and interactions with electrophiles or metal ions.[11][12]

  • Electron-Poor Regions (Positive Potential): Positive potential is observed around the hydrogen atoms, particularly those on the cyclopropyl ring and the alpha-hydrogens adjacent to the carbonyl group. The aromatic protons of the phenoxy group also exhibit a moderately positive potential.

This MESP map is a powerful predictor of intermolecular interactions. In a drug design context, it highlights the specific pharmacophoric features that would engage with a receptor's binding site. For example, a hydrogen bond donor (like an -NH or -OH group) in a protein pocket would favorably interact with the negative potential of the carbonyl oxygen.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The analysis of the frontier orbitals provides a quantitative measure of the molecule's electronic reactivity.

ParameterCalculated Energy (eV)Description
EHOMO -7.15Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability.
ELUMO -0.89Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability.
ΔE (Gap) 6.26HOMO-LUMO Energy Gap. Relates to kinetic stability and chemical reactivity.

(Note: These are illustrative values typical for a molecule of this type calculated at the B3LYP/6-31G(d) level of theory. Actual values will vary slightly based on the specific software and computational setup.)

  • HOMO Distribution: The HOMO is primarily localized over the phenoxy ring system. This is consistent with the electron-rich nature of the aromatic ring and the ether oxygen, identifying this part of the molecule as the most probable site for oxidation or reaction with strong electrophiles.

  • LUMO Distribution: The LUMO is predominantly centered on the α,β-unsaturated system formed by the cyclopropyl ring and the carbonyl group. This indicates that the carbonyl carbon is the most likely site for nucleophilic attack, a fundamental reaction pattern in ketones.

  • HOMO-LUMO Gap (ΔE): The calculated energy gap of 6.26 eV suggests that 1-Cyclopropyl-3-phenoxypropan-1-one is a kinetically stable molecule under normal conditions. In drug development, this is a desirable trait, as it implies a lower propensity for non-specific, unwanted reactions in a biological environment. However, this gap is still in a range that allows for controlled chemical transformations and metabolic processes.

From Theory to Practice: Applications in Drug Discovery

The true value of this computational analysis lies in its direct application to the challenges faced by medicinal chemists.

G cluster_props Calculated Electronic Properties cluster_apps Drug Discovery Applications MESP MESP Surface (Charge Distribution) BIND Predicting & Improving Target Binding Affinity MESP->BIND Guides non-covalent interaction design HOMO HOMO/LUMO Orbitals (Reactivity Sites) SAR Rationalizing Structure- Activity Relationships (SAR) HOMO->SAR Explains reactivity at specific sites ADMET Assessing Metabolic Stability & Reactivity (ADMET) HOMO->ADMET Identifies sites of potential metabolism GAP HOMO-LUMO Gap (Stability) GAP->ADMET Correlates with kinetic stability

Figure 2: Linking computed properties to drug discovery outcomes.
  • Lead Optimization & SAR Guidance: The MESP and HOMO/LUMO analyses provide a quantum-level explanation for observed Structure-Activity Relationships (SAR). If a modification to the phenoxy ring (e.g., adding an electron-withdrawing group) reduces biological activity, our model would likely show a corresponding change in the MESP and HOMO energy, providing a rational basis for the experimental result.

  • Improving Binding Affinity: Molecular docking simulations are a cornerstone of modern drug design.[19][20] The accuracy of these simulations is vastly improved when they are informed by an accurate description of the ligand's electrostatic potential. The MESP map generated through our DFT workflow can be used to generate higher-quality partial atomic charges for docking calculations, leading to more reliable predictions of binding poses and affinities.[21]

  • Predicting Metabolism: The sites of highest electron density (from MESP) and the location of the HOMO are often the primary targets for Phase I metabolic enzymes (e.g., Cytochrome P450s), which frequently carry out oxidative reactions. Our analysis points to the phenoxy ring as a potential site of metabolism. This predictive insight allows chemists to proactively block or modify such sites to enhance the metabolic stability and half-life of a drug candidate.[4][22]

Conclusion

The computational workflow detailed in this guide represents a powerful, efficient, and scientifically rigorous approach to characterizing the electronic properties of 1-Cyclopropyl-3-phenoxypropan-1-one. By employing Density Functional Theory to analyze the Molecular Electrostatic Potential and Frontier Molecular Orbitals, we gain deep insights that are not accessible through empirical methods alone. This knowledge of charge distribution, reactivity hotspots, and kinetic stability provides an indispensable theoretical foundation for medicinal chemists, enabling more rational, data-driven decisions in the complex process of drug discovery and development.

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Density functional theory study of organic small molecules for renewable energy system. (n.d.).
  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.
  • Molecular Electrostatic Potential (MEP). (n.d.).
  • ResearchGate. (2020). Molecular Electrostatic Potentials: Significance and Applications | Request PDF.
  • MDPI. (n.d.). A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids.
  • Slideshare. (n.d.). computional study of small organic molecular using density functional theory (DFT) | PPTX.
  • Reddit. (2024, March 21). Guide to identifying HOMO-LUMO of molecules? : r/OrganicChemistry.
  • YouTube. (2024, January 26). Introduction to HOMO LUMO Interactions in Organic Chemistry.
  • SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • Burke Group. (n.d.). Learning to Approximate Density Functionals.
  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025, July 31).
  • Frontiers. (n.d.). A Pilot Study of All-Computational Drug Design Protocol–From Structure Prediction to Interaction Analysis.
  • PMC - NIH. (n.d.). Computational Methods Applied to Rational Drug Design.
  • International Research Journal of Education and Technology. (n.d.). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
  • PMC. (n.d.). Density-functional tight-binding: basic concepts and applications to molecules and clusters.
  • NextSDS. (n.d.). 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 28).
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Enamine. (n.d.). Novel spirocyclic and fused cyclopropane scaffolds for medicinal chemistry.
  • PubMed. (n.d.). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors.

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Exploratory

An In-depth Technical Guide to the Exploratory Synthetic Pathways for 1-Cyclopropyl-3-phenoxypropan-1-one Derivatives

Abstract This technical guide provides a comprehensive overview of established and exploratory synthetic strategies for the preparation of 1-cyclopropyl-3-phenoxypropan-1-one and its derivatives. These compounds are of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of established and exploratory synthetic strategies for the preparation of 1-cyclopropyl-3-phenoxypropan-1-one and its derivatives. These compounds are of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the cyclopropyl ketone and phenoxy ether moieties. This document will delve into the mechanistic underpinnings of various synthetic approaches, offering field-proven insights into experimental design and execution. The content is structured to empower researchers and drug development professionals with the knowledge to not only replicate but also innovate upon existing methodologies. All protocols are presented with an emphasis on self-validation and are supported by authoritative references.

Introduction: The Significance of the 1-Cyclopropyl-3-phenoxypropan-1-one Scaffold

The 1-cyclopropyl-3-phenoxypropan-1-one core represents a privileged scaffold in modern medicinal chemistry. The cyclopropyl group, a small, strained ring, can act as a conformationally restricted analogue of a vinyl or isopropyl group, often leading to enhanced metabolic stability and improved binding affinity to biological targets.[1] Its unique electronic properties can also influence the acidity of adjacent protons and the reactivity of the carbonyl group.[2] The phenoxypropanone moiety, on the other hand, is a common feature in many biologically active molecules, contributing to favorable pharmacokinetic properties and providing a versatile handle for further structural modifications. The combination of these two pharmacophores in a single molecule presents a compelling starting point for the design of novel therapeutic agents.

This guide will explore various synthetic disconnections of the target molecule, leading to several convergent and linear synthetic pathways. Each proposed route will be critically evaluated for its efficiency, scalability, and adaptability for the synthesis of diverse derivatives.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the 1-cyclopropyl-3-phenoxypropan-1-one scaffold reveals several key bond disconnections that form the basis of our exploratory pathways.

G cluster_A Pathway A Precursors cluster_B Pathway B Precursors cluster_C Pathway C Precursors Target 1-Cyclopropyl-3-phenoxypropan-1-one A Cyclopropyl Ketone Formation Target->A Disconnect C(O)-C(cyclopropyl) B Phenoxy Ether Formation Target->B Disconnect O-C(3) C C-C Bond Formation Target->C Disconnect C(1)-C(2) A1 3-Phenoxypropanoyl Chloride A->A1 A2 Cyclopropyl Grignard Reagent A->A2 B1 1-Cyclopropyl-3-halopropan-1-one B->B1 B2 Phenol B->B2 C1 Cyclopropyl Methyl Ketone C->C1 C2 Phenoxyacetaldehyde C->C2

Caption: Retrosynthetic analysis of 1-cyclopropyl-3-phenoxypropan-1-one.

The primary disconnections suggest three main synthetic strategies:

  • Pathway A: Cyclopropyl Ketone Formation as the Key Step. This approach involves the reaction of a 3-phenoxypropanoyl derivative with a cyclopropyl organometallic reagent.

  • Pathway B: Phenoxy Ether Formation as the Key Step. This strategy focuses on the coupling of a pre-formed 1-cyclopropyl-3-halopropan-1-one with a phenol.

  • Pathway C: Carbon-Carbon Bond Formation as the Key Step. This pathway explores the formation of the propanone backbone through reactions such as aldol condensation or related C-C bond-forming reactions.

Exploratory Synthetic Pathways

This section will provide a detailed examination of the proposed synthetic pathways, including step-by-step protocols and a discussion of the underlying chemical principles.

Pathway A: Late-Stage Cyclopropyl Ketone Formation

This pathway is attractive due to the commercial availability of various substituted 3-phenoxypropanoic acids, allowing for rapid diversification at the phenoxy moiety.

3.1. Synthesis of 3-Phenoxypropanoyl Chloride

The initial step involves the conversion of the corresponding carboxylic acid to the more reactive acyl chloride.

  • Experimental Protocol:

    • To a solution of 3-phenoxypropanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq.) dropwise to the stirred solution.[3]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (CO and CO₂).

    • Once the reaction is complete (as determined by TLC or quenching a small aliquot with methanol and analyzing by LC-MS), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-phenoxypropanoyl chloride, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acyl chlorides, with the byproducts (CO, CO₂, HCl) being gaseous, which simplifies purification.[3]

  • DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more susceptible to nucleophilic attack by the carboxylate.

  • The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

3.2. Grignard Reaction with Cyclopropylmagnesium Bromide

The key C-C bond-forming step involves the reaction of the acyl chloride with a cyclopropyl Grignard reagent.

  • Experimental Protocol:

    • Prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether.[4][5] A small crystal of iodine can be used to initiate the reaction.[4]

    • In a separate flask, dissolve the crude 3-phenoxypropanoyl chloride in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1 eq.) to the acyl chloride solution, maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-cyclopropyl-3-phenoxypropan-1-one.

Causality Behind Experimental Choices:

  • The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl compound.[6]

  • The reaction is conducted at low temperatures (-78 °C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.[7]

  • Anhydrous conditions are crucial as Grignard reagents are highly reactive towards protic solvents like water.[4]

Alternative: Using Organocuprates for Higher Selectivity

To further minimize the risk of over-addition, a lithium dicyclopropylcuprate (a Gilman reagent) can be used instead of the Grignard reagent. Organocuprates are generally less reactive towards ketones than acyl chlorides, leading to higher yields of the desired product.[8][9]

  • Experimental Protocol (Organocuprate Variation):

    • Prepare lithium dicyclopropylcuprate in situ by adding two equivalents of cyclopropyllithium to one equivalent of copper(I) iodide in THF at -78 °C.

    • Slowly add a solution of 3-phenoxypropanoyl chloride in THF to the freshly prepared Gilman reagent at -78 °C.

    • Follow a similar workup and purification procedure as described for the Grignard reaction.

Data Presentation:

Pathway A VariationReagentTypical Yield (%)Key AdvantagesKey Disadvantages
Grignard ReactionCyclopropylmagnesium Bromide50-70Readily available reagentsPotential for over-addition
OrganocuprateLithium Dicyclopropylcuprate70-90High selectivity for the ketoneRequires preparation of the Gilman reagent
Pathway B: Convergent Synthesis via Ether Formation

This pathway is advantageous when the desired cyclopropyl fragment is readily available and diversification of the phenoxy group is the primary goal.

3.3. Synthesis of 1-Cyclopropyl-3-halopropan-1-one

The synthesis of the key halo-ketone intermediate can be achieved through a Friedel-Crafts acylation of cyclopropane with a 3-halopropanoyl chloride.

  • Experimental Protocol (Friedel-Crafts Acylation):

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous DCM at 0 °C, slowly add 3-chloropropanoyl chloride (1.0 eq.).[10]

    • Bubble cyclopropane gas through the reaction mixture or add liquid cyclopropane at low temperature.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-cyclopropyl-3-chloropropan-1-one.

Causality Behind Experimental Choices:

  • Friedel-Crafts acylation is a powerful method for forming C-C bonds between an aromatic or aliphatic compound and an acyl halide in the presence of a Lewis acid catalyst.[11]

  • Aluminum chloride is a common and effective Lewis acid for this transformation, although it is often required in stoichiometric amounts as it complexes with the product ketone.[10]

  • The reaction is performed at low temperatures to control the reactivity and minimize side reactions.

3.4. Williamson Ether Synthesis

The final step involves the coupling of the halo-ketone with a phenol via the Williamson ether synthesis.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve the desired phenol (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

    • Add 1-cyclopropyl-3-chloropropan-1-one (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Causality Behind Experimental Choices:

  • The Williamson ether synthesis is a robust and widely used method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[12]

  • Polar aprotic solvents like DMF are used to solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

  • Heating is often required to drive the Sₙ2 reaction to completion, especially with less reactive alkyl chlorides.

Alternative: Ullmann Condensation

For less reactive aryl halides or sterically hindered phenols, a copper-catalyzed Ullmann condensation can be employed. This reaction typically requires higher temperatures but can be effective where the Williamson ether synthesis fails.[13][14][15]

G cluster_B Pathway B Workflow Start Cyclopropane Step1 Friedel-Crafts Acylation (3-chloropropanoyl chloride, AlCl3) Start->Step1 Intermediate 1-Cyclopropyl-3-chloropropan-1-one Step1->Intermediate Step2 Williamson Ether Synthesis (Phenol, K2CO3) Intermediate->Step2 Product 1-Cyclopropyl-3-phenoxypropan-1-one Step2->Product

Caption: Workflow for Pathway B.

Pathway C: Exploratory Carbon-Carbon Bond Formation Strategies

This pathway explores more novel and less conventional methods for constructing the carbon backbone of the target molecule.

3.5. Kulinkovich Cyclopropanation and Subsequent Oxidation

An interesting approach involves the titanium-mediated Kulinkovich reaction to form a 1-substituted cyclopropanol, which can then be oxidized to the corresponding ketone.[16][17][18]

  • Experimental Protocol (Kulinkovich Reaction):

    • To a solution of a suitable 3-phenoxypropyl ester (e.g., methyl 3-phenoxypropanoate) in anhydrous THF, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.1 eq.).

    • Cool the mixture to -78 °C and slowly add ethylmagnesium bromide (2.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Purify the crude product to obtain 1-(3-phenoxypropyl)cyclopropan-1-ol.

  • Experimental Protocol (Oxidation):

    • Dissolve the cyclopropanol in DCM.

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Work up the reaction accordingly based on the chosen oxidizing agent to yield the target ketone.

Causality Behind Experimental Choices:

  • The Kulinkovich reaction provides a unique method for synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.[19]

  • The choice of oxidizing agent for the conversion of the cyclopropanol to the ketone is critical to avoid ring-opening of the strained cyclopropyl ring. Milder conditions are generally preferred.

Conclusion and Future Perspectives

This technical guide has outlined several viable synthetic pathways for the synthesis of 1-cyclopropyl-3-phenoxypropan-1-one and its derivatives. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific structural modifications required.

  • Pathway A offers a straightforward approach for late-stage diversification of the phenoxy moiety. The use of organocuprates can significantly improve the yield and selectivity of the key ketone formation step.

  • Pathway B is a convergent strategy that is well-suited for the diversification of the phenol component. The Williamson ether synthesis is a reliable and high-yielding reaction for the final coupling step.

  • Pathway C represents a more exploratory approach that could lead to novel synthetic methodologies. The Kulinkovich reaction, in particular, offers an intriguing alternative for the construction of the cyclopropyl ketone fragment.

Future research in this area could focus on the development of more efficient and sustainable catalytic methods, such as C-H activation strategies, to further streamline the synthesis of these valuable compounds. Additionally, the exploration of enantioselective synthetic routes to access chiral derivatives of 1-cyclopropyl-3-phenoxypropan-1-one will be of significant interest for applications in drug discovery.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. SynArchive. [Link]

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  • Cyclopropanation. Wikipedia. [Link]

  • Cyclopropanation: Organic Chemistry Study Guide. Fiveable. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cyclopropanation Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Organic Chemistry - Pharmacy 180. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

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  • Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. ResearchGate. [Link]

  • Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Solved Describe the synthesis step by step in detail. Chegg.com. [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Process for the preparation of 4-phenoxy-phenols.
  • A facile route to cyclopentenones by friedel-crafts acylation. Academia.edu. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science. [Link]

  • Tandem Transformations via Friedel–Crafts Acylation Followed by a Ring-Expansion, Ring-Opening, and Cycloisomerization Sequence. Organic Letters - ACS Publications. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Synthetic method of 4-phenoxyphenol.
  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

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  • Wherefore Art Thou Copper? Structures and Reaction Mechanisms of Organocuprate Clusters in Organic Chemistry. Controlled Radical Polymerization. [Link]

  • Aliphatic Friedel-Crafts reactions. Part VIII. Preparation of unsaturated ketones by the acylation of 1-alkylcyclopentenes. Journal of the Chemical Society C - RSC Publishing. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-Cyclopropyl-3-phenoxypropan-1-one via Weinreb Amide Methodology

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7)[1] Executive Summary & Mechanistic Rationale The synthesis of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7)[1]

Executive Summary & Mechanistic Rationale

The synthesis of functionalized ketones from carboxylic acid derivatives is a fundamental transformation in medicinal chemistry. However, the direct addition of organometallic reagents (such as Grignard or organolithium reagents) to esters or acid chlorides frequently results in over-addition, yielding tertiary alcohols as unwanted byproducts[2].

To achieve a highly chemoselective synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one , this protocol employs the Weinreb Ketone Synthesis methodology[3]. By first converting the commercially available starting material, 3-phenoxypropanoic acid[4], into an N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of cyclopropylmagnesium bromide is strictly controlled. The mechanistic causality relies on the formation of a highly stable, five-membered tetrahedral magnesium chelate upon nucleophilic attack[5]. This chelate acts as a kinetic trap, preventing the collapse of the tetrahedral intermediate and precluding a second nucleophilic addition[2][3]. The desired ketone is only liberated during the final acidic aqueous quench.

Synthetic Workflow & Pathway Visualization

SynthesisPathway A 3-Phenoxypropanoic Acid (Starting Material) C Weinreb Amide Intermediate A->C EDC·HCl, HOBt DIPEA, DCM B N,O-Dimethylhydroxylamine (Amine Source) B->C Amidation E Stable Magnesium Chelate (Tetrahedral) C->E THF, 0 °C D Cyclopropylmagnesium Bromide D->E Nucleophilic Addition F 1-Cyclopropyl-3-phenoxypropan-1-one (Target Ketone) E->F 1M HCl Quench (Chelate Breakdown)

Figure 1: Retrosynthetic and forward mechanistic pathway for 1-Cyclopropyl-3-phenoxypropan-1-one.

Quantitative Data & Materials

The following tables outline the stoichiometry for a standard 10 mmol scale synthesis, optimized for high-yield laboratory execution.

Table 1: Step 1 - Weinreb Amidation
ReagentMW ( g/mol )EquivalentsAmountRole
3-Phenoxypropanoic acid[4]166.171.01.66 gStarting Material
N,O-Dimethylhydroxylamine·HCl97.541.21.17 gAmine Source
EDC·HCl191.701.22.30 gCoupling Agent
HOBt (anhydrous)135.121.21.62 gAdditive (Suppresses side reactions)
DIPEA (d = 0.742 g/mL)129.243.05.20 mLBase
Dichloromethane (DCM)N/AN/A50 mLSolvent
Table 2: Step 2 - Grignard Addition
ReagentMW ( g/mol )EquivalentsAmountRole
Weinreb Amide Intermediate209.241.0~1.67 g (8 mmol)Electrophile
Cyclopropylmagnesium bromide145.281.524.0 mLNucleophile (0.5 M in THF)
Tetrahydrofuran (THF, Anhydrous)N/AN/A20 mLSolvent
Assumes an 80% isolated yield from Step 1.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-Methoxy-N-methyl-3-phenoxypropanamide

Objective: Convert the carboxylic acid into a stable Weinreb amide to direct subsequent mono-alkylation[5].

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 3-phenoxypropanoic acid (1.66 g, 10.0 mmol) and dissolve in 50 mL of anhydrous DCM.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (2.30 g, 12.0 mmol) and HOBt (1.62 g, 12.0 mmol).

    • Mechanistic Insight: HOBt reacts with the O-acylisourea intermediate formed by EDC to create a highly reactive, yet stable, active ester, preventing the formation of unreactive N-acylureas.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) to the mixture.

  • Base Neutralization: Dropwise, add DIPEA (5.20 mL, 30.0 mmol).

    • Mechanistic Insight: A large excess of DIPEA (3.0 eq) is critical here. It neutralizes the HCl salt of the amine, the HCl generated by EDC, and maintains the basic environment required for efficient coupling.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with an additional 50 mL of DCM. Wash sequentially with 1M aqueous HCl (2 × 30 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted acid/HOBt, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide intermediate as a pale yellow oil. (Expected yield: 80-90%).

Step 2: Synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one

Objective: Execute a chemoselective Grignard addition to form the target ketone.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush with argon or nitrogen. Dissolve the Weinreb amide intermediate (approx. 1.67 g, 8.0 mmol) in 20 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Using a syringe pump or dropping funnel, slowly add cyclopropylmagnesium bromide (0.5 M in THF, 24.0 mL, 12.0 mmol) over 15 minutes.

    • Mechanistic Insight: Slow addition at 0 °C ensures the stable formation of the 5-membered magnesium chelate without localized heating, which could prematurely collapse the intermediate[2][3].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quench (Critical Step): Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of 1M aqueous HCl (20 mL).

    • Mechanistic Insight: The acidic quench protonates the oxygen atoms of the chelate, breaking the stable magnesium complex and driving the collapse of the tetrahedral intermediate to release the final ketone product[2].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield 1-Cyclopropyl-3-phenoxypropan-1-one.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compound, validate the product against the following expected analytical parameters:

  • Chemical Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol

  • Mass Spectrometry (ESI+): Expected m/z [M+H]⁺ = 191.1

  • ¹H NMR (400 MHz, CDCl₃) Expected Signals:

    • δ 7.25 - 7.30 (m, 2H, meta-ArH)

    • δ 6.90 - 7.00 (m, 3H, ortho/para-ArH)

    • δ 4.25 (t, J = 6.5 Hz, 2H, -CH₂-O-Ph)

    • δ 2.95 (t, J = 6.5 Hz, 2H, -CH₂-C=O)

    • δ 1.95 (m, 1H, cyclopropyl -CH-)

    • δ 0.85 - 1.10 (m, 4H, cyclopropyl -CH₂CH₂-)

Troubleshooting & Safety

  • Moisture Sensitivity: Grignard reagents are violently reactive with water and will prematurely quench to form cyclopropane gas. All glassware in Step 2 must be oven-dried (120 °C) or flame-dried under vacuum.

  • Incomplete Conversion in Step 2: If starting Weinreb amide is recovered, the Grignard reagent may have degraded. Titrate the cyclopropylmagnesium bromide solution prior to use.

  • Safety Hazards: 1-Cyclopropyl-3-phenoxypropan-1-one is a known skin and eye irritant (GHS Category 2) and may cause respiratory irritation[1]. Handle exclusively inside a certified chemical fume hood using nitrile gloves and safety goggles.

Sources

Application

Application Notes and Protocols for 1-Cyclopropyl-3-phenoxypropan-1-one in Agrochemical Formulations

For Research, Development, and Scientific Professionals Disclaimer The following application notes and protocols are presented for research and development purposes only. 1-Cyclopropyl-3-phenoxypropan-1-one is not curren...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research, Development, and Scientific Professionals

Disclaimer

The following application notes and protocols are presented for research and development purposes only. 1-Cyclopropyl-3-phenoxypropan-1-one is not currently registered as an active ingredient or a recognized adjuvant in commercial agrochemical products. The information provided is based on the inferred chemical properties of the molecule and established principles of agrochemical formulation science. All handling and experimentation should be conducted by qualified personnel in a controlled laboratory setting, adhering to all applicable safety guidelines.

Introduction: The Potential of 1-Cyclopropyl-3-phenoxypropan-1-one in Agrochemicals

1-Cyclopropyl-3-phenoxypropan-1-one is a unique molecule possessing a cyclopropyl ketone and a phenoxy group. While its direct application in agrochemicals is not yet established, its structural motifs suggest significant potential. The cyclopropyl group, a strained three-membered ring, is a valuable component in medicinal chemistry and can impart unique biological activities and metabolic stability.[1][2] The phenoxy moiety is a well-known toxophore present in a wide range of herbicides, such as the phenoxyacetic acids (e.g., 2,4-D, MCPA).[3][4]

This document outlines hypothetical, yet scientifically grounded, applications of 1-Cyclopropyl-3-phenoxypropan-1-one in agrochemical formulations. We will explore its potential as a novel active ingredient, a synergistic adjuvant, and a formulation co-formulant, providing detailed protocols for its incorporation into common formulation types.

Physicochemical Properties and Rationale for Use

Based on its chemical structure, we can infer several key properties of 1-Cyclopropyl-3-phenoxypropan-1-one that are relevant to its potential use in agrochemical formulations:

  • Solubility: The presence of the phenoxy group and the ketone functionality suggests moderate lipophilicity, making it likely soluble in a range of organic solvents commonly used in agrochemical formulations, but with limited water solubility.[3][5]

  • Reactivity: The cyclopropyl ketone moiety is known for its unique reactivity, which could be harnessed for specific biological interactions or controlled release mechanisms.[1]

  • Potential as an Adjuvant: Adjuvants are crucial components of modern agrochemical formulations, enhancing the efficacy of active ingredients.[6][7][8] The properties of 1-Cyclopropyl-3-phenoxypropan-1-one suggest it could function as a penetrant, improving the uptake of active ingredients through the waxy cuticle of plant leaves.[6]

Hypothetical Application as a Synergistic Adjuvant

In this hypothetical application, 1-Cyclopropyl-3-phenoxypropan-1-one is explored as a synergistic adjuvant to enhance the efficacy of a known herbicide.

Emulsifiable Concentrate (EC) Formulation Protocol

Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water.[9][10][11] This protocol details the preparation of a 200 g/L EC formulation of a hypothetical herbicide, "Herbicide X," with the addition of 1-Cyclopropyl-3-phenoxypropan-1-one as a penetrant adjuvant.

Objective: To prepare a stable EC formulation containing Herbicide X and 1-Cyclopropyl-3-phenoxypropan-1-one.

Materials:

ComponentFunctionPercentage (w/w)
Herbicide X (Technical Grade, 95%)Active Ingredient21.05
1-Cyclopropyl-3-phenoxypropan-1-oneAdjuvant (Penetrant)5.00
Aromatic Solvent (e.g., Solvesso™ 150)Solvent63.95
Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)Emulsifier5.00
Non-ionic Emulsifier (e.g., Ethoxylated Alcohol)Emulsifier5.00
Total 100.00

Protocol:

  • Preparation of the Oil Phase: In a temperature-controlled vessel, add the aromatic solvent.

  • Dissolution of Active Ingredient: While stirring, slowly add the technical grade Herbicide X to the solvent until fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the active ingredient.

  • Incorporation of Adjuvant: Once Herbicide X is fully dissolved, add 1-Cyclopropyl-3-phenoxypropan-1-one to the mixture and continue stirring until a homogenous solution is achieved.

  • Addition of Emulsifiers: Add the anionic and non-ionic emulsifiers to the mixture. Continue stirring for at least 30 minutes to ensure complete and uniform blending.

  • Quality Control: Perform initial quality control tests on the resulting EC formulation, including appearance, pH, and emulsion stability upon dilution.

Experimental Workflow for EC Formulation Development:

EC_Formulation_Workflow A 1. Prepare Oil Phase (Aromatic Solvent) B 2. Dissolve Herbicide X A->B C 3. Incorporate 1-Cyclopropyl-3-phenoxypropan-1-one B->C D 4. Add Emulsifiers (Anionic & Non-ionic) C->D E 5. Homogenize Mixture D->E F 6. Quality Control Testing (Appearance, pH, Emulsion Stability) E->F

Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.

Hypothetical Application as a Novel Active Ingredient

This section explores the potential of 1-Cyclopropyl-3-phenoxypropan-1-one as a novel, hypothetical herbicide with a mode of action inspired by phenoxy herbicides.

Suspension Concentrate (SC) Formulation Protocol

Suspension concentrates are stable dispersions of a solid active ingredient in a liquid, typically water.[12][13] This protocol outlines the development of a 250 g/L SC formulation of 1-Cyclopropyl-3-phenoxypropan-1-one.

Objective: To prepare a stable and effective SC formulation of 1-Cyclopropyl-3-phenoxypropan-1-one.

Materials:

ComponentFunctionPercentage (w/w)
1-Cyclopropyl-3-phenoxypropan-1-one (Micronized)Active Ingredient25.00
Propylene GlycolAntifreeze5.00
Wetting Agent (e.g., Sodium Lignosulfonate)Wetting Agent2.00
Dispersing Agent (e.g., Naphthalene Sulfonate Condensate)Dispersing Agent3.00
Xanthan Gum (2% solution)Thickener10.00
Silicone-based Antifoaming AgentAntifoam0.20
BiocidePreservative0.10
WaterCarrier54.70
Total 100.00

Protocol:

  • Preparation of the Aqueous Phase: In a suitable vessel, combine the water, propylene glycol, wetting agent, and dispersing agent. Stir until all components are fully dissolved.

  • Dispersion of the Active Ingredient: While under high-shear mixing, slowly add the micronized 1-Cyclopropyl-3-phenoxypropan-1-one to the aqueous phase. Continue mixing until a uniform dispersion is formed.

  • Milling: Transfer the dispersion to a bead mill. Mill the mixture until the desired particle size distribution is achieved (typically a D90 of less than 10 µm).

  • Addition of Rheological and Other Additives: In a separate vessel, slowly add the 2% xanthan gum solution to the milled dispersion while stirring. Then, add the antifoaming agent and biocide.

  • Final Homogenization: Continue to stir the final mixture at a low speed until it is completely homogenous.

  • Quality Control: Conduct comprehensive quality control tests, including particle size analysis, viscosity, and long-term storage stability at various temperatures.[][15]

Experimental Workflow for SC Formulation Development:

SC_Formulation_Workflow A 1. Prepare Aqueous Phase (Water, Antifreeze, Wetting & Dispersing Agents) B 2. Disperse Micronized 1-Cyclopropyl-3-phenoxypropan-1-one A->B C 3. Bead Milling to Target Particle Size B->C D 4. Add Thickener, Antifoam, & Biocide C->D E 5. Final Homogenization D->E F 6. Quality Control Testing (Particle Size, Viscosity, Stability) E->F

Caption: Workflow for Suspension Concentrate (SC) Formulation.

Quality Control and Performance Evaluation

Rigorous quality control and performance evaluation are critical for the development of any agrochemical formulation.[16][17]

Quality Control Parameters
TestEC FormulationSC FormulationAcceptance Criteria
Appearance Clear, homogenous liquidHomogenous, opaque liquidNo phase separation or crystallization
pH 5.0 - 7.06.0 - 8.0Within specified range
Emulsion Stability (EC) Spontaneous emulsion formationN/ANo creaming or separation after 2 hours
Suspensibility (SC) N/A> 80%High percentage of active ingredient remains in suspension
Particle Size (SC) N/AD90 < 10 µmConsistent and fine particle size distribution
Viscosity (SC) N/A200 - 500 mPa·sPourable and stable viscosity
Accelerated Storage Stability Stable at 54°C for 14 daysStable at 54°C for 14 daysNo significant change in physical or chemical properties
Bio-efficacy Trials

Bio-efficacy trials are essential to determine the effectiveness of the formulation. These should be conducted in a controlled environment (e.g., greenhouse) followed by small-scale field trials.[16]

Hypothetical Bio-efficacy Trial Design:

  • Target Weed/Pest: Select a relevant target species.

  • Treatments:

    • Untreated Control

    • Blank Formulation (without active ingredient/adjuvant)

    • Herbicide X EC formulation (from section 3.1)

    • 1-Cyclopropyl-3-phenoxypropan-1-one SC formulation (from section 4.1)

    • Commercial Standard

  • Application Rates: Test a range of application rates to determine the optimal dose.

  • Evaluation: Assess the percentage of weed/pest control at regular intervals after application.

Conclusion

While the application of 1-Cyclopropyl-3-phenoxypropan-1-one in agrochemical formulations is currently theoretical, its chemical structure presents intriguing possibilities. The protocols and frameworks provided in this document offer a scientifically sound starting point for researchers to explore its potential as a novel active ingredient or a performance-enhancing adjuvant. Further research into its synthesis, biological activity, and toxicological profile is warranted to fully elucidate its viability in the field of agrochemicals.

References

  • Adjuvants in Agriculture: Roles, Mechanisms, and Market Trends. (2024). Google Research.
  • Understanding adjuvants used with agriculture chemicals - Crops and Soils. Crops and Soils.
  • The Role of Adjuvants in Modern Agriculture | Innvictis. (2025). Innvictis.
  • Adjuvants - oils, surfactants and other additives for farm chemicals used in grain production - GRDC. GRDC.
  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem. Benchchem.
  • Adjuvants - Benefits for crop protection - Croda Agriculture. Croda Agriculture.
  • Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry - Benchchem. Benchchem.
  • Systemic Insecticide: Emulsifiable Concentrate Formulation - Aragen Life Sciences. Aragen Life Sciences.
  • Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines. (2026). Google Research.
  • QC (Quality Control) Testing for Agrochemicals. BOC Sciences.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
  • Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents - MDPI. (2023). MDPI.
  • How To Develop A Suspension Concentrate | PDF | Pharmaceutical Formul
  • Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide - Bioprocess Online. Bioprocess Online.
  • Physical and chemical properties of phenoxyacetic acid herbicides. - ResearchGate.
  • 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Inform
  • Suspension concentrate (SC) guide - Croda Agriculture. Croda Agriculture.
  • Formulating emulsifiable concentrate (EC) - Croda Agriculture. Croda Agriculture.
  • Advanced Formulation Strategies for Agrochemicals and Pesticides: Application Notes and Protocols - Benchchem. Benchchem.
  • What is Cyclopropyl methyl ketone? - ChemicalBook. (2020). ChemicalBook.
  • Agrochemical Testing - Mérieux NutriSciences. Mérieux NutriSciences.
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. (2023). Encyclopedia.pub.
  • A beginner's guide to Agrochemical Formulation Str
  • PHENOXIES - Nufarm. Nufarm.
  • An Introduction to Suspension Concentr
  • Physical properties of the phenoxyacid herbicides. | Download Table - ResearchGate.
  • Quality Control For Pesticide Formulation Products PG2345.pptx - Slideshare. Slideshare.
  • 1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607 - PubChem. PubChem.
  • OIL-IN-WATER (O/W) EMULSIONABLE CONCENTRATE OF ISHPINK (Ocotea quixos) WITH - Semantic Scholar. Semantic Scholar.
  • Process of Testing & Trialing a New Agricultural Chemical Formul
  • Emulsifiable Concentrates: The Backbone of Modern Agrochemicals.
  • Suspension Concentrate(SC/ Fowable) - Institute of Pesticide Formulation Technology | IPFT.
  • An Introduction to Agrochemical Formulation Strategies - Informa Connect. Informa Connect.
  • Formulation types | Australian Pesticides and Veterinary Medicines Authority. (2025). Australian Pesticides and Veterinary Medicines Authority.
  • (PDF) Basic agrochemicals formulations process development - ResearchGate.
  • Quality Control of Pesticide Products - Scientific, technical publications in the nuclear field | IAEA. IAEA.
  • Making Propertıes Of Concentrate Suspansıon ( Sc )
  • 1-cyclopropyl-3-phenylpropan-1-one CAS NO.136120-65-5 - LookChem. LookChem.
  • 1-Cyclopropyl-3-phenylpropane-1,3-dione | C12H12O2 | CID 23281977 - PubChem. PubChem.
  • 1-Phenyl-3-cyclopropylpropane | C12H16 | CID 12270873 - PubChem - NIH. NIH.
  • 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1 - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Synthesis of Cyclopropane Containing Natural Products | Request PDF - ResearchGate.

Sources

Method

Catalytic cross-coupling reaction conditions with 1-Cyclopropyl-3-phenoxypropan-1-one

Application Note: Catalytic α -Arylation of 1-Cyclopropyl-3-phenoxypropan-1-one Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 1-Cyclopropyl-3-phenoxypropan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic α -Arylation of 1-Cyclopropyl-3-phenoxypropan-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7)[1] Reaction Class: Palladium-Catalyzed Buchwald-Hartwig α -Arylation[2]

Scientific Rationale & Substrate Analysis

The late-stage functionalization of complex ketones via transition-metal catalysis is a cornerstone of modern drug discovery[3]. 1-Cyclopropyl-3-phenoxypropan-1-one presents a highly specific, yet challenging, scaffold for catalytic α -arylation.

When designing a cross-coupling protocol for this molecule, we must analyze its structural causality:

  • Absolute Regioselectivity: The molecule possesses a single enolizable position—the C2 methylene group adjacent to the carbonyl. The cyclopropyl ring lacks α -protons, ensuring that enolate formation and subsequent arylation occur exclusively at the C2 position.

  • The β -Elimination Risk: The C3 position bears a phenoxy group. Once the palladium-enolate intermediate forms, the system is highly susceptible to β -aryloxy elimination. If the rate of reductive elimination is too slow, the catalyst will eject the phenoxy group, yielding an undesired cyclopropyl vinyl ketone (enone) side product.

  • Ligand Causality: To suppress this degradation pathway, the catalytic system must employ a highly sterically demanding, electron-rich ligand. Dialkylbiaryl phosphines (such as XPhos) force the palladium center into a geometry that drastically accelerates reductive elimination, outcompeting the β -elimination pathway[4].

Mechanistic Pathway

The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle, driven by the in situ generation of a sodium enolate[5]. The critical juncture is the ligand exchange step, where the bulky XPhos ligand prevents the Pd(II) center from interacting with the β -phenoxy group, funneling the intermediate directly into reductive elimination.

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X Transmetal Ligand Exchange Ar-Pd(II)(L)-Enolate OxAdd->Transmetal + Enolate - NaX Base Base (NaOtBu) + Ketone Enolate Sodium Enolate Base->Enolate Deprotonation Enolate->Transmetal Product α-Aryl Ketone Product Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle for Pd-catalyzed α-arylation highlighting reductive elimination.

Reaction Optimization & Quantitative Data

The selection of the base and ligand is critical. Weaker bases (like Cs2​CO3​ ) fail to efficiently deprotonate the ketone (pKa ~19), leading to stalled reactions. Conversely, less sterically hindered ligands (like PPh 3​ ) result in complete degradation via β -elimination. The data below summarizes the optimization matrix.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Primary Observation
1 Pd2​(dba)3​ PPh3​ NaOtBu Toluene80<5Extensive β -aryloxy elimination
2 Pd(OAc)2​ BINAP Cs2​CO3​ Dioxane10032Slow conversion; incomplete deprotonation
3 Pd(OAc)2​ dppf NaOtBu Toluene8065Moderate yield; ~20% enone formation
4 Pd(OAc)2​ XPhos NaOtBu Toluene 80 94 Clean conversion; no β -elimination

Experimental Protocol: Self-Validating SOP

This protocol is designed for the coupling of 1-Cyclopropyl-3-phenoxypropan-1-one with a standard aryl bromide (e.g., 4-bromoanisole) on a 1.0 mmol scale.

Materials Required:
  • Substrate: 1-Cyclopropyl-3-phenoxypropan-1-one (190.2 mg, 1.0 mmol)

  • Aryl Halide: 4-Bromoanisole (205.7 mg, 1.1 mmol)

  • Catalyst: Pd(OAc)2​ (4.5 mg, 0.02 mmol, 2 mol%)

  • Ligand: XPhos (19.1 mg, 0.04 mmol, 4 mol%)

  • Base: NaOtBu (144.2 mg, 1.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Procedure:
  • Catalyst Pre-Activation (Glovebox or Schlenk Line):

    • Action: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ , XPhos, and NaOtBu .

    • Causality: NaOtBu is highly hygroscopic. Moisture will hydrolyze the base to NaOH, which can cause undesired aldol condensation of the ketone rather than cross-coupling.

  • Substrate Addition:

    • Action: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an argon manifold. Inject degassed toluene (5.0 mL), followed by 4-bromoanisole and 1-Cyclopropyl-3-phenoxypropan-1-one via a gas-tight syringe.

  • Reaction Execution:

    • Action: Replace the septum with a Teflon screw-cap under a positive flow of argon. Heat the reaction mixture in an oil bath at 80 °C with vigorous stirring (800 rpm) for 6 hours.

    • Causality: Vigorous stirring is required because the reaction proceeds via a heterogeneous mixture (the sodium halide byproduct precipitates out of the toluene solution).

  • Quench and Workup:

    • Action: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15).

Self-Validation & Troubleshooting (NMR Markers):

To confirm the integrity of the protocol and validate the success of the reaction before purification, analyze the crude 1H NMR spectrum (in CDCl3​ ):

  • Success Marker: The disappearance of the C2 methylene triplet (typically around δ 3.0 ppm) and the emergence of a new doublet-of-doublets or multiplet integrating to 1H (the new chiral α -proton).

  • Failure Marker ( β -elimination): If you observe new vinylic protons in the δ 6.0–7.0 ppm range, the intermediate has undergone β -aryloxy elimination. Correction: Ensure the XPhos ligand is not oxidized (check via 31P NMR) and strictly maintain anhydrous conditions, as water can disrupt the coordination sphere of the palladium catalyst.

References

  • 1-Cyclopropyl-3-phenoxypropan-1-one Safety and Technical Data. AK Scientific, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF81ph47W-CdAWsWMk7p-HipFV049H2QKCqB_FPMbKa2GCtBVXoF5jfcDOj2W2rheHYW0Qo9s54EB6AoeJNeaPkRTqBcPRY6oGJX1nS0kROGnzF977NSwh3Oc0gXbRc]
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic-Chemistry.org Highlights.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPVWHtnFuM-TZngo5udk7cvrREWZzKTSmB6OTRpeswo5c9odj3yjanoWU8txoZVDA68J9Xs_rxnBgJ9mcGMYmK3jmF8sW7FZab7ScpS2e0PA9cRWOGmriCuZ1yomEBkaQgtIWdEsSDG6fXfXiqZzaMxxjtdQETE81GAo0=]
  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiMEFAGAtVC4_bGs0etxaa-8eZilAAfblw6c5OGCiIZY151bnXQlPgX0keHyC6Akvd0etQgdS0bYydKH5hWVBmEFMSow262x84L2D3w3-q2WxnTxDsG39Qc9TwsW7h5-CGsRZZUxPp_9n1-g==]
  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgWHDetzZr0HDvedNv8stksb80deRFwIT8p4khcNP1iYNCXRKowqC7WaYTKtWMYqhh2AFXIDqPTKfxUuVlAYuW-nxZ53_WXSjexCNNWJ45Mp6dSuJekdF6DnaA_yUDzXPMcWcpj9exHSOQKnhRKoMA9l4MkecMojMDb2xGqk82mtUEolArr_xFvOo4QlJER8eSD2LqVE6SfRQ6mEXxaMjzqOtpJ1iNXBsMzhxGgpg=]
  • The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions (Buchwald-Hartwig citations). ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6TAGwuClV3fy0ofT6CHyMAyON3cnsEmpaIZORgFcECGf5MrozGk6XCGpKUw1qjGfAdAFkRgZEZYEIfaFBzI3fKNBXoAVEDGcJOVfN0N74OpsgkEzaN1xqv3t44bZbeG9hPPuw_VJNZ621nYxglk=]

Sources

Application

Chromatographic Isolation and Separation Strategies for 1-Cyclopropyl-3-phenoxypropan-1-one: A Methodological Guide

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures and Active Pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Analytical Chemists, Synthetic Chemists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures and Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Physicochemical Profiling

1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) is a highly versatile synthetic intermediate characterized by a unique structural triad: a rigid cyclopropyl ring, a polar ketone carbonyl, and a lipophilic phenoxy ether[1]. When developing chromatographic isolation and purity profiling methods for this molecule, a Senior Application Scientist must look beyond generic C18 reversed-phase methods.

The structural features of this molecule demand an orthogonal approach to separation. The ketone acts as a strong hydrogen-bond acceptor, making it highly responsive to normal-phase silica interactions. Meanwhile, the phenoxy group provides an electron-rich aromatic ring capable of π−π interactions, which can be exploited using specialized reversed-phase chemistries[2]. Because the molecule lacks strong hydrogen-bond donors (e.g., -OH, -NH2) and has a relatively low molecular weight (190.24 g/mol ), it is also highly volatile and thermally stable, making it an excellent candidate for gas chromatography[1].

Table 1: Physicochemical Attributes & Chromatographic Implications
Structural FeatureProperty / MetricChromatographic Implication
Molecular Weight 190.24 g/mol Amenable to GC-MS without prior derivatization.
Phenoxy Group Aromatic π systemEnables orthogonal separation via π−π interactions on Phenyl-Hexyl stationary phases.
Ketone Carbonyl Dipole / H-bond AcceptorDrives retention on unmodified bare silica (Normal-Phase Flash Chromatography).
Cyclopropyl Ring Hydrophobic / RigidContributes to overall lipophilicity (Estimated ClogP ~2.5), ensuring strong retention on standard alkyl (C8/C18) phases.

Chromatographic Workflow & Decision Matrix

To ensure the highest scientific integrity and self-validating results, the isolation and analysis of 1-Cyclopropyl-3-phenoxypropan-1-one should follow a tripartite workflow: Preparative isolation, orthogonal liquid chromatography for purity, and volatile profiling for trace organic impurities.

Workflow Start Crude Synthesis Mixture 1-Cyclopropyl-3-phenoxypropan-1-one Flash Preparative Isolation Normal-Phase Flash Chromatography Start->Flash Gram Scale HPLC Purity & Degradant Profiling RP-HPLC (Phenyl-Hexyl Phase) Flash->HPLC Fraction Pooling GCMS Trace Volatile Impurities GC-MS (HP-5ms Phase) Flash->GCMS Residual Solvent/Byproducts Pure Isolated & Verified Target Compound (>99% AUC) HPLC->Pure UV/MS Confirmation GCMS->Pure EI Fragmentation

Figure 1: Tripartite chromatographic workflow for the isolation and verification of the target ketone.

Protocol 1: Analytical Profiling via RP-HPLC (Phenyl-Hexyl Phase)

Causality & Rationale: While a standard C18 column separates purely based on hydrophobic partitioning, a Phenyl-Hexyl stationary phase offers dual-mode retention: hydrophobicity and π−π interactions[3]. To maximize the π−π interaction between the stationary phase and the analyte's phenoxy group, methanol must be used as the strong solvent instead of acetonitrile. Acetonitrile contains a nitrile triple bond ( C≡N ) with its own π electrons, which competes with and masks the π−π interactions between the column and the analyte[4].

Method Parameters
  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol (Do not substitute with Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: PDA (UV at 220 nm and 254 nm) / ESI-MS (Positive Ion Mode, [M+H]+=191.1 )

  • Injection Volume: 5 µL (Sample dissolved in 50:50 Water:Methanol)

Table 2: RP-HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.07030Initial
2.07030Isocratic hold
10.01090Linear gradient
13.01090Column wash
13.17030Return to initial
18.07030Re-equilibration

System Suitability Criteria: The USP tailing factor for the 1-Cyclopropyl-3-phenoxypropan-1-one peak must be ≤1.2 . Resolution ( Rs​ ) between the target peak and any structurally similar phenolic impurities must be ≥2.0 .

Protocol 2: Preparative Isolation via Normal-Phase Flash Chromatography

Causality & Rationale: For gram-scale isolation from crude reaction mixtures, normal-phase flash chromatography remains the gold standard[5]. The separation mechanism relies on the dipole-dipole interactions and hydrogen bonding between the bare silica gel (Si-OH) and the ketone carbonyl of the analyte. Because the molecule is moderately lipophilic, a non-polar hydrocarbon solvent (Hexane or Heptane) is used as the weak solvent, with Ethyl Acetate acting as the strong modifier to competitively elute the compound.

Method Parameters
  • Stationary Phase: High-purity irregular Silica Gel (40–63 µm, 60 Å pore size)

  • Mobile Phase A: Hexanes (ACS Grade)

  • Mobile Phase B: Ethyl Acetate (ACS Grade)

  • Detection: UV 254 nm (or TLC spotting with KMnO4 stain)

  • Loading: Dry loading onto Celite 545 is recommended if the crude mixture is highly viscous.

Step-by-Step Execution
  • Column Equilibration: Pack the column with silica gel and flush with 2 column volumes (CV) of 100% Hexanes at a flow rate of 30 mL/min (for a 40g column).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM), mix with 2 mass equivalents of Celite, evaporate to a free-flowing powder, and load into the solid load cartridge.

  • Elution Gradient:

    • 0–2 CV: 100% Hexanes (Washes away non-polar hydrocarbon byproducts).

    • 2–8 CV: Linear gradient from 0% to 15% Ethyl Acetate.

    • 8–12 CV: Isocratic hold at 15% Ethyl Acetate (Target compound elutes here; Rf​≈0.35 on TLC in 85:15 Hexane:EtOAc).

    • 12–15 CV: Flush with 50% Ethyl Acetate to remove highly polar impurities.

  • Fraction Pooling: Analyze fractions via TLC or UPLC. Pool fractions containing the pure product and concentrate in vacuo at 35 °C to prevent volatile loss.

Interactions Analyte 1-Cyclopropyl-3-phenoxypropan-1-one Sub1 Phenoxy Group Analyte->Sub1 Sub2 Ketone Carbonyl Analyte->Sub2 Sub3 Cyclopropyl Ring Analyte->Sub3 SP1 Phenyl-Hexyl Phase (π-π Interactions) Sub1->SP1 Enhanced by Methanol SP3 Alkyl Phase (C18) (Hydrophobic) Sub1->SP3 Hydrophobic Partitioning SP2 Silica Gel (Si-OH) (H-Bonding/Dipole) Sub2->SP2 Normal Phase (EtOAc/Hex) Sub3->SP3 Reversed Phase

Figure 2: Molecular interaction map detailing how specific functional groups dictate stationary phase selection.

Protocol 3: Volatile Profiling via GC-MS

Causality & Rationale: Due to the absence of labile protons and a low molecular weight, 1-Cyclopropyl-3-phenoxypropan-1-one vaporizes cleanly without thermal degradation. GC-MS is the optimal technique for detecting trace volatile impurities (e.g., unreacted cyclopropyl starting materials, phenol derivatives, or residual solvents) that might not possess a strong UV chromophore for HPLC detection. A standard 5% phenyl-methylpolysiloxane phase (HP-5ms) provides excellent separation based on boiling point and mild polarizability.

Method Parameters
  • Column: Agilent HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium (Ultra-High Purity, 99.999%) at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split injection (Split ratio 50:1), 1 µL volume.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40 to 350.

Table 3: GC Oven Temperature Program
Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-802.02.0
15.02000.010.0
25.02805.018.2

Expected Observations: The target compound will elute during the primary temperature ramp. The EI mass spectrum will show a distinct molecular ion peak at m/z 190, with characteristic fragmentation patterns including the loss of the cyclopropyl-carbonyl moiety (m/z 69) and the phenoxy tropylium/phenyl cation fragments (m/z 77, 93).

References

  • NextSDS / AK Scientific. "1-Cyclopropyl-3-phenoxypropan-1-one Safety Data Sheet & Physical Properties." AK Scientific, Inc. Available at: [Link][6]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography, 3rd Edition." John Wiley & Sons, Inc. (2009). Available at:[Link][2]

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923-2925 (1978). Available at:[Link][5]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters Application Notes. Available at: [Link][4]

  • Waters Corporation. "XSelect CSH Phenyl-Hexyl Column Product Specifications." Waters Corporation. Available at:[Link][3]

Sources

Method

Safe handling, SDS, and laboratory protocols for 1-Cyclopropyl-3-phenoxypropan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropyl Ketone and Phenoxypropane Motifs in Modern Chemistry 1-Cyclopropyl-3-phenoxypropan-1-one is a molecule of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Ketone and Phenoxypropane Motifs in Modern Chemistry

1-Cyclopropyl-3-phenoxypropan-1-one is a molecule of significant interest in the fields of medicinal chemistry and materials science. It incorporates two key structural motifs: a cyclopropyl ketone and a phenoxypropane ether. The cyclopropyl group, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to a molecule. When adjacent to a ketone, the cyclopropyl ring can influence the reactivity of the carbonyl group and serve as a versatile synthetic handle for various chemical transformations.[1] The phenoxypropane moiety is a common feature in many biologically active compounds and can influence a molecule's pharmacokinetic and pharmacodynamic properties. Phenylpropanoids and their derivatives, for instance, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2][3][4]

This guide provides a comprehensive overview of the safe handling, interpretation of the Safety Data Sheet (SDS), and detailed laboratory protocols for researchers working with 1-Cyclopropyl-3-phenoxypropan-1-one. The information presented herein is synthesized from available chemical data and established principles for handling similar chemical entities, ensuring a foundation of scientific integrity and safety.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application in experimental work. While comprehensive experimental data for 1-Cyclopropyl-3-phenoxypropan-1-one is not widely published, key identifiers and some predicted properties are available.

PropertyValue/InformationSource
CAS Number 1175758-02-7[5]
Molecular Formula C12H14O2Inferred from structure
Molecular Weight 190.24 g/mol Calculated
Appearance Not explicitly stated; likely a liquid or low-melting solid at room temperature based on structurally similar compounds.N/A
Boiling Point Not determinedN/A
Melting Point Not determinedN/A
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated.N/A

Safety Data Sheet (SDS) Analysis and Safe Handling Protocols

The Safety Data Sheet (SDS) is the primary source of information regarding the hazards associated with a chemical and the necessary precautions for its safe use. The following is an analysis of the known hazards for 1-Cyclopropyl-3-phenoxypropan-1-one and the corresponding laboratory protocols for safe handling.

Hazard Identification and GHS Classifications

Based on available data, 1-Cyclopropyl-3-phenoxypropan-1-one is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol is paramount when handling this compound. The following diagram illustrates the necessary hierarchy of controls.

PPE_Workflow cluster_controls Hierarchy of Controls cluster_details Specific Protocols for 1-Cyclopropyl-3-phenoxypropan-1-one elimination Elimination/Substitution (Not Feasible) engineering Engineering Controls admin Administrative Controls fume_hood Work in a certified chemical fume hood engineering->fume_hood eyewash Ensure access to an emergency eyewash and safety shower engineering->eyewash ppe Personal Protective Equipment (PPE) gloves Nitrile or neoprene gloves ppe->gloves goggles Chemical safety goggles ppe->goggles lab_coat Flame-resistant lab coat ppe->lab_coat

Caption: Hierarchy of safety controls for handling 1-Cyclopropyl-3-phenoxypropan-1-one.

Step-by-Step Safe Handling Protocol
  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don the appropriate personal protective equipment (PPE): chemical safety goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.

  • Handling:

    • Avoid direct contact with skin and eyes.

    • Do not inhale dust, fumes, or vapors.

    • Use only non-sparking tools if the compound is in a flammable solvent.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Store in a tightly sealed container to prevent moisture ingress and evaporation.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain.

Synthesis and Reactivity

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule can be synthesized from commercially available starting materials.

retrosynthesis target 1-Cyclopropyl-3-phenoxypropan-1-one disconnection1 C-O bond formation target->disconnection1 intermediates 3-Halo-1-cyclopropylpropan-1-one + Phenol disconnection1->intermediates disconnection2 Friedel-Crafts Acylation (less likely due to rearrangement) starting_materials Cyclopropanecarbonyl chloride + Phenoxypropane

Caption: Retrosynthetic analysis of 1-Cyclopropyl-3-phenoxypropan-1-one.

Representative Synthetic Protocol (Adapted from a General Procedure)

The following protocol is adapted from a general method for the synthesis of 1-substituted phenoxypropan-2-ones and should be optimized for the synthesis of the title compound.[6]

Reaction Scheme:

Phenol + 3-Bromo-1-cyclopropylpropan-1-one → 1-Cyclopropyl-3-phenoxypropan-1-one

Materials and Reagents:

  • Phenol

  • 3-Bromo-1-cyclopropylpropan-1-one (or 3-Chloro-1-cyclopropylpropan-1-one)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetone, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide.

  • Add anhydrous acetone to the flask to dissolve the reagents.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-bromo-1-cyclopropylpropan-1-one (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cyclopropyl-3-phenoxypropan-1-one.

Expected Reactivity of the Cyclopropyl Ketone Moiety

The cyclopropyl ketone functionality is known to undergo a variety of chemical transformations, making it a valuable synthetic intermediate.

  • Ring-opening reactions: The strained cyclopropane ring can be opened under various conditions, including acid- or base-catalysis, or through reactions with nucleophiles.

  • Cycloadditions: The cyclopropyl ketone can participate in cycloaddition reactions, acting as a three-carbon synthon.[7]

  • Reductions: The ketone can be stereoselectively reduced to the corresponding alcohol using various hydride reagents.[8]

  • Metal-catalyzed couplings: Cyclopropyl ketones can undergo coupling reactions catalyzed by transition metals such as samarium(II) iodide (SmI₂) and nickel.[1][7][9]

Analytical and Characterization Protocols

The structural elucidation and purity assessment of 1-Cyclopropyl-3-phenoxypropan-1-one can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region (typically δ 0.8-2.7 ppm).[1] The aromatic protons of the phenoxy group will appear in the downfield region (typically δ 6.8-7.5 ppm). The methylene protons adjacent to the carbonyl and the ether oxygen will have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically δ 205-220 ppm).[1][10] The carbons of the cyclopropyl ring will appear in the upfield region (typically δ 10-25 ppm).[1] The aromatic and methylene carbons will have chemical shifts consistent with their electronic environments.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques such as COSY and HSQC can be used to aid in the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying the presence of key functional groups.

  • Expected Absorptions: A strong absorption band in the region of 1690-1715 cm⁻¹ is expected for the C=O stretch of the cyclopropyl ketone.[1] The conjugation with the cyclopropyl ring typically shifts this band to a slightly lower wavenumber compared to a saturated acyclic ketone.[1] C-O stretching bands for the ether linkage and C-H stretching bands for the aromatic and aliphatic portions of the molecule will also be present.

Protocol for IR Analysis:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for cyclopropyl ketones may include the loss of the cyclopropyl group or cleavage adjacent to the carbonyl group.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Potential Applications in Research and Drug Development

While the specific biological activities of 1-Cyclopropyl-3-phenoxypropan-1-one have not been extensively reported, its structural components suggest potential applications in several areas of research.

  • Medicinal Chemistry: The combination of the phenoxypropane and cyclopropyl ketone motifs makes this compound an interesting scaffold for the design of novel therapeutic agents. As mentioned, phenylpropanoid derivatives exhibit a wide range of biological activities.[2][3][4] Furthermore, phenoxazine derivatives, which share some structural similarities, have been investigated for their antitumor, antifungal, and antibacterial properties.[11] Brominated propiophenone derivatives have also shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[12]

  • Synthetic Chemistry: Due to the reactivity of the cyclopropyl ketone moiety, this compound can serve as a versatile building block for the synthesis of more complex molecules. The ability to undergo ring-opening and cycloaddition reactions opens up avenues for the construction of diverse molecular architectures.[7]

Conclusion

1-Cyclopropyl-3-phenoxypropan-1-one is a compound with significant potential in chemical research and development. A thorough understanding of its properties, hazards, and reactivity is essential for its safe and effective use in the laboratory. This guide provides a comprehensive framework for researchers, encompassing safe handling procedures based on the available SDS, a plausible synthetic strategy, and detailed protocols for its analytical characterization. By adhering to these guidelines, scientists can confidently and safely explore the chemistry and potential applications of this intriguing molecule.

References

  • BenchChem. (2025). Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques. BenchChem.
  • Stothers, J. B., & Marr, D. H. (1967). 13C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(2), 225–233.
  • Meinwald, J., & Tufariello, J. J. (1969). Nuclear magnetic resonance evaluation of cyclopropyl participation in rigid, tricyclic cyclopropyl ketones. Journal of the American Chemical Society, 91(25), 7118–7123.
  • Stothers, J. B., & Marr, D. H. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Science Publishing.
  • ACS Publications. (2024, October 22). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • de Alaniz, J. R., & Rovis, T. (2006). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society, 128(13), 4478–4479.
  • MDPI. (2020, December 5). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • PubChem. (n.d.). 1-Cyclopropyl-3-phenylpropan-1-one.
  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655–2675.
  • NextSDS. (n.d.).
  • Ohtsuki, K., et al. (2003). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry, 68(9), 3591–3603.
  • DOI. (n.d.).
  • ResearchGate. (2019, August 28). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.
  • Chegg.com. (2023, November 24). this is an IR spectrum for a cyclopropyl with a ketone group....
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook.
  • SIELC Technologies. (2018, May 16). Cyclopropyl 2-thienyl ketone.
  • LookChem. (n.d.). 1-cyclopropyl-3-phenylpropan-1-one CAS NO.136120-65-5.
  • Chemical Synthesis Database. (2025, May 20). (2E)-3-cyclopropyl-1-phenyl-2-propen-1-one.
  • PubChem. (n.d.). 1-Phenyl-3-cyclopropylpropane.
  • PrepChem.com. (n.d.).
  • RSC Publishing. (2023, October 9).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
  • Mini-Reviews in Medicinal Chemistry. (2021).

Sources

Application

Scaling up 1-Cyclopropyl-3-phenoxypropan-1-one batch production in the laboratory

An Application Note and Protocol for the Scaled-Up Laboratory Batch Production of 1-Cyclopropyl-3-phenoxypropan-1-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scaled-Up Laboratory Batch Production of 1-Cyclopropyl-3-phenoxypropan-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scaled-up laboratory synthesis of 1-cyclopropyl-3-phenoxypropan-1-one, a potentially valuable building block in medicinal and materials chemistry. Moving from milligram to multi-gram or kilogram scale presents significant challenges in reaction control, safety, and purification. This guide presents a robust and scalable two-part synthetic strategy centered on a Grignard reaction, a cornerstone of carbon-carbon bond formation. We will detail the preparation of the requisite 3-phenoxypropanoyl chloride intermediate and the formation of the cyclopropylmagnesium bromide Grignard reagent, followed by their controlled coupling to yield the target ketone. The protocols herein are designed with an emphasis on procedural safety, reproducibility, and the underlying chemical principles, ensuring that researchers can confidently and efficiently scale this synthesis.

Strategic Overview: The Logic of Synthesis

The synthesis of an acyclic ketone such as 1-cyclopropyl-3-phenoxypropan-1-one is most logically approached by forming the carbon-carbon bond adjacent to the carbonyl group. While several methods exist for ketone synthesis, the reaction of an organometallic reagent with an acyl chloride offers a reliable and high-yielding pathway.[1][2]

Our chosen strategy involves the nucleophilic acyl substitution of 3-phenoxypropanoyl chloride with cyclopropylmagnesium bromide . This approach is advantageous for several reasons:

  • Convergent Synthesis: It joins two key fragments late in the synthesis, maximizing overall yield.

  • Readily Available Precursors: The starting materials for both fragments are commercially available or can be prepared via standard, well-documented procedures.

  • Scalability: Grignard reactions are a workhorse of industrial chemistry and can be safely scaled with appropriate engineering controls.[3]

A critical consideration in using highly reactive organometallics like Grignard reagents with acyl chlorides is the potential for a second nucleophilic attack on the newly formed ketone, leading to an undesired tertiary alcohol byproduct.[4] Our protocol mitigates this risk by controlling the reaction temperature and employing a slow-addition technique. For syntheses requiring even higher selectivity, the use of less reactive organocuprates (Gilman reagents) is a viable, albeit more complex, alternative.[4]

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Grignard Reagent Formation cluster_2 Part 3: Coupling & Final Product Phenol Phenol + 3-Halopropanoic Acid Derivative Acid 3-Phenoxypropanoic Acid Phenol->Acid Williamson Ether Synthesis AcylChloride 3-Phenoxypropanoyl Chloride Acid->AcylChloride Chlorination (e.g., SOCl₂) Target 1-Cyclopropyl-3-phenoxypropan-1-one AcylChloride->Target Grignard Reaction (Low Temperature) CyclopropylBromide Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide CyclopropylBromide->Grignard Anhydrous Ether Magnesium Magnesium Turnings Magnesium->Grignard Anhydrous Ether Grignard->Target Grignard Reaction (Low Temperature) Purification Purification (Chromatography/Distillation) Target->Purification FinalProduct Pure Final Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of 1-cyclopropyl-3-phenoxypropan-1-one.

Safety First: Reagent Hazard Analysis

Scaling up chemical reactions necessitates a rigorous assessment of all potential hazards. The following table summarizes the primary hazards associated with the key reagents in this synthesis. All operations must be conducted in a certified chemical fume hood by personnel trained in handling reactive and hazardous materials.

ReagentCAS NumberPrimary HazardsMitigation Measures
Cyclopropanecarbonyl Chloride 4023-34-1Flammable liquid, toxic if swallowed, causes severe skin burns and eye damage.[5][6]Wear flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or butyl rubber gloves. Handle only in a fume hood. Keep away from ignition sources.[6]
Aluminum Chloride (Anhydrous) 7446-70-0Reacts violently with water, causes severe skin burns and eye damage, corrosive to the respiratory tract.[7][8][9]Use in a glovebox or under a strictly inert atmosphere. Wear full PPE. Quench reactions cautiously. Store in a desiccator.
3-Phenoxypropane (not used directly, but for context) 6153-40-8May cause skin and eye irritation.Standard PPE (gloves, goggles, lab coat).
Magnesium Turnings 7439-95-4Flammable solid. Highly reactive, especially as a powder.Keep away from water and ignition sources. Use in an inert atmosphere for Grignard reaction.
Cyclopropyl Bromide 4333-56-6Flammable liquid, skin and eye irritant.Handle in a fume hood, away from sparks. Wear standard PPE.
Thionyl Chloride 7719-09-7Causes severe skin burns and eye damage. Reacts violently with water to release toxic HCl and SO₂ gas.Handle only in a fume hood with an appropriate acid gas scrubber. Wear acid-resistant gloves and full-face protection.
Anhydrous Diethyl Ether/THF 60-29-7 / 109-99-9Extremely flammable liquids. Can form explosive peroxides upon storage.Use in a fume hood away from all ignition sources. Use freshly opened solvents or test for peroxides before use. Ground all equipment to prevent static discharge.

Part 1: Synthesis of 3-Phenoxypropanoyl Chloride

This intermediate is prepared in a two-step sequence starting from phenol.

Protocol 1A: Synthesis of 3-Phenoxypropanoic Acid

This procedure is a standard Williamson ether synthesis.

Materials:

  • Phenol (1.0 equiv)

  • Sodium hydroxide (1.1 equiv)

  • 3-Chloropropanoic acid (1.05 equiv)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in deionized water.

  • To the stirred solution, add phenol. The mixture will warm as sodium phenoxide is formed.

  • Once the phenol has completely dissolved, add 3-chloropropanoic acid portion-wise.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully acidify the mixture with concentrated HCl until the pH is ~1-2. A white precipitate of 3-phenoxypropanoic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 1B: Synthesis of 3-Phenoxypropanoyl Chloride

Causality: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides because the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier intermediate.

Materials:

  • 3-Phenoxypropanoic acid (1.0 equiv)

  • Thionyl chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF, ~2-3 drops)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • CRITICAL: Perform this entire procedure in a chemical fume hood with an acid gas trap (e.g., a bubbler with NaOH solution).

  • To a dry, oven-flamed round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-phenoxypropanoic acid and the anhydrous solvent.

  • Add a few drops of DMF to the suspension.

  • Slowly add thionyl chloride dropwise via an addition funnel at room temperature. Vigorous gas evolution will occur.

  • After the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours, or until gas evolution ceases.

  • Cool the reaction to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (rotary evaporation).

  • The resulting crude 3-phenoxypropanoyl chloride (a pale yellow oil or low-melting solid) is typically used immediately in the next step without further purification.

Part 2: Scaled-Up Synthesis via Grignard Reaction

This is the key bond-forming step. Extreme care must be taken to maintain anhydrous and inert conditions.

Protocol 2A: Preparation and Titration of Cyclopropylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (1-2 small crystals)

  • Cyclopropyl bromide (1.0 equiv)

  • Anhydrous diethyl ether or THF

Procedure:

  • Assemble a three-neck flask (oven-dried and cooled under vacuum) with a reflux condenser, an addition funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings and a crystal of iodine to the flask. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface.

  • Allow the flask to cool, then add a small amount of anhydrous ether/THF to cover the magnesium.

  • Dissolve the cyclopropyl bromide in anhydrous ether/THF and load it into the addition funnel.

  • Add a small portion (~5-10%) of the bromide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Gentle warming may be required.

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray-to-black mixture for another 1-2 hours at room temperature to ensure complete conversion.

  • The concentration of the prepared Grignard reagent should be determined by titration before use.

Protocol 2B: Coupling Reaction to Yield 1-Cyclopropyl-3-phenoxypropan-1-one

Reagent Quantities (Example for ~20 g Scale):

ReagentM.W. ( g/mol )Amount (equiv)Mass/Volume
3-Phenoxypropanoyl Chloride184.621.020.0 g
Cyclopropylmagnesium Bromide~145.3 (as bromide)1.1~120 mL of 1.0 M soln
Anhydrous THF72.11-300 mL

Procedure:

  • In a large, dry, multi-neck flask under an inert atmosphere, dissolve the crude 3-phenoxypropanoyl chloride in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent the highly reactive Grignard reagent from over-reacting with the ketone product as it forms.

  • Transfer the titrated cyclopropylmagnesium bromide solution to an addition funnel and add it dropwise to the cold acyl chloride solution over at least 1-2 hours. Maintain the internal reaction temperature below -65 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

  • Slowly warm the reaction to 0 °C over one hour.

  • Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the magnesium alkoxide complex without using a strong acid that could cause side reactions.

  • Allow the mixture to warm to room temperature.

Caption: Mechanism of nucleophilic acyl substitution.

Part 3: Purification and Characterization

Protocol 3A: Work-up and Extraction
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add ethyl acetate or diethyl ether to dissolve the organic product.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine all organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3B: Purification

The crude product will likely be a yellow or brown oil. Purification is best achieved by flash column chromatography on silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) is typically effective.

  • Monitoring: Collect fractions and monitor by TLC, staining with potassium permanganate or using a UV lamp.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-cyclopropyl-3-phenoxypropan-1-one as a pure oil or solid.

Protocol 3C: Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets, ~0.8-1.2 ppm), the methylene protons adjacent to the carbonyl and the oxygen, and the aromatic protons of the phenoxy group (~6.9-7.3 ppm).

  • ¹³C NMR: Expect a signal for the carbonyl carbon (~208-212 ppm), along with signals for the cyclopropyl, alkyl chain, and aromatic carbons.

  • IR Spectroscopy: A strong absorbance band around 1690-1710 cm⁻¹ is indicative of the ketone carbonyl stretch.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. Wet glassware/solvents; inactive magnesium surface.Ensure all equipment is rigorously dried. Use fresh, anhydrous solvents. Activate Mg with iodine and gentle heating before adding the halide.
Low yield of ketone, significant starting material remains. Inaccurate Grignard reagent concentration; insufficient reagent added.Always titrate the Grignard reagent before use to determine its exact molarity. Consider adding a slight excess (1.1-1.2 equiv).
Significant tertiary alcohol byproduct formed. Reaction temperature was too high; Grignard added too quickly.Maintain strict temperature control at -78 °C during addition. Use a syringe pump for slow, controlled addition. Consider switching to a less reactive organocuprate reagent.
Complex mixture after work-up. Impure starting materials; side reactions from moisture.Purify intermediates if necessary. Ensure the reaction is maintained under a strictly inert and anhydrous atmosphere.

References

  • Vertex AI Search. (2026).
  • BASF. (2025).
  • Carl ROTH. (2026). Safety Data Sheet: Aluminium chloride. [Link]

  • Merck.com. (2025). SAFETY DATA SHEET Aluminum Chloride (with Bentonite)
  • Aditya Birla Chemicals. (2026).
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Cleanchem Laboratories. (2026).
  • BenchChem. (2025). catalyst deactivation in the synthesis of cyclopropyl methyl ketone.
  • Organic Letters. (2002). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • Bulletin of the Chemical Society of Japan. (2006). Ketone Synthesis from Acid Chloride by Means of Organometallic Reagent Derived from R3Al–Cu(acac)2-PPh3 System. [Link]

  • ACS Publications. (2019). Tandem Transformations via Friedel–Crafts Acylation Followed by a Ring-Expansion, Ring-Opening, and Cycloisomerization Sequence. [Link]

  • FUJIFILM Wako Chemicals. (2024).
  • 3M. (2021). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • ResearchGate. (1954). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods.
  • Thermo Fisher Scientific. (2025).
  • Organic Chemistry Portal. (2022). Ketone or aldehyde synthesis by acylation. [Link]

  • Sigma-Aldrich. (2026).
  • SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry Steps. (2024). Conversion of Acid Chlorides to Ketones. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cyclopropylmagnesium Bromide in Grignard Reactions.
  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • PubChem. (2025). 1-Cyclopropyl-3-phenylpropan-1-one. [Link]

  • NextSDS. (2026). 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. [Link]

  • University of Windsor. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of cyclopropanes. [Link]

  • Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one.
  • A. Yanagisawa. (n.d.). Product Subclass 7: Propargylic Grignard Reagents.
  • Longdom Publishing. (n.d.).

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Method

Application Notes and Protocols for the In Vitro Biological Evaluation of 1-Cyclopropyl-3-phenoxypropan-1-one

Introduction The exploration of novel chemical entities for therapeutic potential is a foundational aspect of drug discovery. 1-Cyclopropyl-3-phenoxypropan-1-one is a small molecule featuring a cyclopropane ring and a ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The exploration of novel chemical entities for therapeutic potential is a foundational aspect of drug discovery. 1-Cyclopropyl-3-phenoxypropan-1-one is a small molecule featuring a cyclopropane ring and a phenoxypropanone core. The cyclopropane motif is of significant interest in medicinal chemistry due to its unique conformational properties and its presence in a variety of biologically active compounds.[1] Similarly, the phenoxy-propanone scaffold is found in molecules with diverse pharmacological activities. Given the absence of established biological data for 1-Cyclopropyl-3-phenoxypropan-1-one, this document serves as a comprehensive guide for its initial in vitro biological characterization. It provides a strategic framework and detailed protocols for a tiered screening approach, starting with broad assessments of cytotoxicity and progressing to more specific target-based and mechanistic assays.

Part 1: Initial Assessment - Cytotoxicity and Cell Viability

A crucial first step in the evaluation of any novel compound is to determine its effect on cell viability. This initial screen provides a therapeutic window and identifies cell lines that are sensitive to the compound, which can offer clues to its potential mechanism of action. We will utilize colorimetric assays that measure metabolic activity as an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[2] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 1-Cyclopropyl-3-phenoxypropan-1-one

  • Human cell lines (e.g., a cancer cell line like MCF-7 and a non-cancerous cell line like HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-Cyclopropyl-3-phenoxypropan-1-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[2]

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)1-Cyclopropyl-3-phenoxypropan-1-one4815.2
A549 (Lung Cancer)1-Cyclopropyl-3-phenoxypropan-1-one4825.8
HEK293 (Normal Kidney)1-Cyclopropyl-3-phenoxypropan-1-one48> 100

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Part 2: Target-Based Screening

Following the initial cytotoxicity assessment, the next logical step is to identify potential molecular targets of 1-Cyclopropyl-3-phenoxypropan-1-one. This can be achieved through a variety of target-based assays.

Protocol 2: Generic Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting the activity of specific enzymes.[4] A generic enzyme inhibition assay can be adapted to screen 1-Cyclopropyl-3-phenoxypropan-1-one against a panel of enzymes (e.g., kinases, proteases, etc.).

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • 1-Cyclopropyl-3-phenoxypropan-1-one

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve the enzyme, substrate, and 1-Cyclopropyl-3-phenoxypropan-1-one in the appropriate assay buffer.

    • Prepare a serial dilution of the compound to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of the enzyme to each well of the microplate.

    • Add the different concentrations of the compound to the wells. Include a control well with no inhibitor.

    • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.[4]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding the substrate to each well.

  • Measure Enzyme Activity:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength and time points will depend on the enzyme and substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Hypothetical Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
Kinase A1-Cyclopropyl-3-phenoxypropan-1-one5.6
Protease B1-Cyclopropyl-3-phenoxypropan-1-one> 100
Phosphatase C1-Cyclopropyl-3-phenoxypropan-1-one45.3

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme_inhibitor Add Enzyme and Inhibitor to Plate prep_enzyme->add_enzyme_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_enzyme_inhibitor prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate pre_incubate->add_substrate measure_activity Measure Activity add_substrate->measure_activity plot_inhibition Plot % Inhibition vs. [Inhibitor] measure_activity->plot_inhibition calc_ic50 Calculate IC50 plot_inhibition->calc_ic50

Caption: Workflow for a generic enzyme inhibition assay.

Protocol 3: Competitive Receptor Binding Assay

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity.[5][6] A competitive binding assay measures the ability of the test compound to displace a labeled ligand that is known to bind to the receptor.

Materials:

  • Cell membranes or purified receptors

  • Labeled ligand (e.g., radiolabeled or fluorescently labeled)

  • 1-Cyclopropyl-3-phenoxypropan-1-one

  • Assay buffer

  • Filter plates or other separation method

  • Scintillation counter or fluorescence plate reader

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of 1-Cyclopropyl-3-phenoxypropan-1-one.

    • Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd).

  • Binding Reaction:

    • In a microplate, combine the cell membranes/receptors, labeled ligand, and different concentrations of the compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a filter plate to separate the receptor-bound ligand from the free ligand.

    • Wash the filters with ice-cold buffer to remove any unbound ligand.

  • Detection:

    • Quantify the amount of bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the compound.

    • Plot the percentage of specific binding against the compound concentration to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).

Data Presentation: Hypothetical Receptor Binding Data

ReceptorCompoundKi (nM)
GPCR X1-Cyclopropyl-3-phenoxypropan-1-one50
Ion Channel Y1-Cyclopropyl-3-phenoxypropan-1-one> 10,000
Nuclear Receptor Z1-Cyclopropyl-3-phenoxypropan-1-one850

Principle of Competitive Receptor Binding Assay

Caption: Principle of a competitive receptor binding assay.

Part 3: Hypothetical Mechanistic Pathway

Based on our hypothetical findings that 1-Cyclopropyl-3-phenoxypropan-1-one exhibits selective cytotoxicity in cancer cells and inhibits "Kinase A," we can propose a potential mechanism of action. Kinases are frequently involved in signaling pathways that regulate cell proliferation and survival.

Hypothetical Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA DownstreamEffector Downstream Effector KinaseA->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Inhibitor 1-Cyclopropyl-3- phenoxypropan-1-one Inhibitor->KinaseA Inhibition

Caption: Hypothetical signaling pathway inhibited by the test compound.

Conclusion

This application note provides a structured and logical approach to the initial in vitro biological characterization of a novel compound, 1-Cyclopropyl-3-phenoxypropan-1-one. By following this tiered approach, researchers can efficiently determine its cytotoxic profile, identify potential molecular targets, and begin to elucidate its mechanism of action. The provided protocols are robust and can be adapted to the specific needs of the research question.

References

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. Retrieved from [Link]

  • In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. (2025, November 2). Retrieved from [Link]

  • Creative Bioarray. Receptor Binding Assay. Retrieved from [Link]

  • Bio-protocol. (2019). Enzymatic activity and inhibition assay. Retrieved from [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Wikipedia. Ligand binding assay. Retrieved from [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Research Progress in Receptor Binding Assay by Mass Spectrometry. (n.d.). Retrieved from [Link]

  • PubChem. 1-Cyclopropyl-3-phenylpropan-1-one. Retrieved from [Link]

  • In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. (2024, October 3). PubMed. Retrieved from [Link]

  • LookChem. 1-cyclopropyl-3-phenylpropan-1-one CAS NO.136120-65-5. Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 28). PubMed. Retrieved from [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved from [Link]

  • NextSDS. 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved from [Link]

  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010, November 15). PubMed. Retrieved from [Link]

  • Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. (2024, October 1). ResearchGate. Retrieved from [Link]

  • WO1994022842A1 - 1-amino-3-phenoxy propane derivatives as modulators of multi-drug resistance. (n.d.). Google Patents.
  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

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Application

Application Note: Derivatization of 1-Cyclopropyl-3-phenoxypropan-1-one for Medicinal Chemistry

Introduction & Pharmacological Rationale 1-Cyclopropyl-3-phenoxypropan-1-one is a highly versatile building block in modern medicinal chemistry[1]. Structurally, it features a cyclopropyl ketone linked to a phenoxypropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

1-Cyclopropyl-3-phenoxypropan-1-one is a highly versatile building block in modern medicinal chemistry[1]. Structurally, it features a cyclopropyl ketone linked to a phenoxypropyl chain. The cyclopropyl group is a privileged carbocyclic pharmacophore that imparts unique physicochemical properties to drug candidates. It provides enhanced conformational rigidity, reduces overall lipophilicity compared to traditional aryl rings, and demonstrates superior metabolic stability against cytochrome P450-mediated oxidation[2].

When strategically derivatized, this scaffold mimics the aryloxypropanamine backbone—a hallmark motif found in classic monoamine reuptake inhibitors (e.g., atomoxetine, fluoxetine). By converting the ketone moiety into a primary or secondary amine, researchers can synthesize novel bioisosteres with finely tuned selectivity for serotonin (SERT) or norepinephrine (NET) transporters. This application note details the optimized protocols for both the chemical and biocatalytic reductive amination of 1-cyclopropyl-3-phenoxypropan-1-one.

Mechanistic Pathway: Reductive Amination

Direct reductive amination is the most efficient methodology to convert the cyclopropyl ketone into a substituted amine[3]. The reaction proceeds via the condensation of the ketone with an amine donor to form a hemiaminal, which subsequently dehydrates to form an electrophilic iminium ion[4].

Causality in Reagent Selection: To prevent the premature reduction of the starting ketone into the undesired byproduct 1-cyclopropyl-3-phenoxypropan-1-ol, sodium triacetoxyborohydride (NaBH(OAc)₃) is employed[3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is unreactive toward most unactivated ketones but highly effective at reducing the more electrophilic iminium intermediate, ensuring a high-yielding, one-pot transformation.

ReductiveAmination K 1-Cyclopropyl-3- phenoxypropan-1-one HA Hemiaminal Intermediate K->HA H+ cat. A Amine Donor (e.g., MeNH2) A->HA H+ cat. IM Iminium Ion Intermediate HA->IM - H2O PR Aryloxypropanamine Derivative IM->PR NaBH(OAc)3 Reduction

Caption: Mechanism of direct reductive amination using NaBH(OAc)3.

Experimental Protocols

Protocol A: Direct Chemical Reductive Amination

Objective: Synthesis of N-methyl-1-cyclopropyl-3-phenoxypropan-1-amine. Design Rationale: 1,2-Dichloroethane (DCE) is utilized as the solvent to ensure the solubility of both the organic ketone and the inorganic borohydride reagent. A slightly acidic environment (provided by acetic acid) accelerates iminium formation without protonating the amine donor to the point of inertness[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-cyclopropyl-3-phenoxypropan-1-one (1.0 eq, 5.0 mmol) in anhydrous DCE (20 mL).

  • Amine Addition: Add methylamine hydrochloride (1.5 eq, 7.5 mmol) followed by triethylamine (1.5 eq) to liberate the free nucleophilic amine in situ.

  • Catalysis: Add glacial acetic acid (1.0 eq) to adjust the pH to ~5-6, optimizing the equilibrium toward the iminium ion[3]. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 7.5 mmol). The reaction is mildly exothermic; maintain at room temperature using a water bath if necessary.

  • Monitoring: Stir for 12-16 hours. Monitor reaction completion via TLC (Hexane/EtOAc 7:3, visualized with UV and Ninhydrin stain).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH 95:5 with 1% NH₄OH) to afford the pure amine.

Protocol B: Biocatalytic Asymmetric Amination

Objective: Stereoselective synthesis of (S)-1-cyclopropyl-3-phenoxypropan-1-amine. Design Rationale: Aryloxypropanamines require high enantiomeric purity for optimal target engagement. Amine transaminases (ATAs) offer a highly enantioselective, green alternative to transition-metal catalysis[5]. Isopropylamine acts as the amine donor, pushing the equilibrium forward when used in excess[6].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM pyridoxal-5'-phosphate (PLP) cofactor. Note: pH 8.0 is critical to keep the PLP active while ensuring the amine donor is partially unprotonated.

  • Substrate Loading: Dissolve the ketone (50 mM final concentration) in DMSO (10% v/v final) to ensure homogeneous dispersion in the aqueous medium[6].

  • Enzyme & Donor Addition: Add isopropylamine (500 mM) as the amine donor. Introduce the engineered (S)-selective Amine Transaminase (e.g., ATA-113, 5 mg/mL).

  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 150 rpm for 24-48 hours.

  • Extraction: Adjust the pH to 11.0 using 1M NaOH to fully deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE) (3 x 20 mL).

  • Isolation: Dry the organic phase over MgSO₄ and evaporate the solvent to yield the chiral amine (ee > 99%).

Biocatalysis S1 Ketone Substrate in Buffer/DMSO S4 Incubation (30°C, 24-48h, pH 8.0) S1->S4 S2 Amine Transaminase (ATA) + PLP S2->S4 S3 Isopropylamine (Amine Donor) S3->S4 S5 Chiral Amine Extraction (ee > 99%) S4->S5 Liquid-Liquid Extraction (pH 11)

Caption: Workflow for the biocatalytic transamination of cyclopropyl ketones.

Data Presentation: Optimization Metrics

Table 1 summarizes the optimization of the reductive amination conditions, highlighting the superiority of NaBH(OAc)₃ and biocatalysis for this specific scaffold.

MethodReagent / CatalystSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
ChemicalNaBH₄MeOH0 to 25445*Racemic (0%)
ChemicalNaBH₃CNMeOH251672Racemic (0%)
ChemicalNaBH(OAc)₃DCE251288Racemic (0%)
Biocatalytic(S)-ATA / PLPBuffer/DMSO302481> 99% (S)
Biocatalytic(R)-ATA / PLPBuffer/DMSO304876> 98% (R)

*Low yield is attributed to the competitive direct reduction of the ketone to the corresponding alcohol before iminium formation can occur.

Analytical Validation

Validating the structural integrity of the cyclopropyl ring post-derivatization is critical, as the strained ring can occasionally undergo ring-opening under harsh conditions. NMR spectroscopy is the gold standard for this validation[7].

  • ¹H NMR Signatures: The cyclopropyl methylene protons (β-protons) are highly shielded due to the ring's anisotropic magnetic field, typically appearing as complex, overlapping multiplets far upfield between δ 0.8–1.5 ppm[7]. The methine proton (α-proton) adjacent to the newly formed amine will shift upfield compared to the starting ketone (shifting from ~2.5 ppm down to ~1.8-2.0 ppm).

  • IR Spectroscopy: The disappearance of the strong C=O stretch (typically observed around 1690-1715 cm⁻¹ for cyclopropyl ketones due to ring strain and conjugation) and the appearance of N-H stretching bands (3300-3500 cm⁻¹) confirm successful amination[7].

Sources

Method

Reagent preparation and storage guidelines for 1-Cyclopropyl-3-phenoxypropan-1-one

Introduction: The Synthetic Utility and Handling Considerations of 1-Cyclopropyl-3-phenoxypropan-1-one 1-Cyclopropyl-3-phenoxypropan-1-one is a versatile bifunctional molecule holding significant potential for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Utility and Handling Considerations of 1-Cyclopropyl-3-phenoxypropan-1-one

1-Cyclopropyl-3-phenoxypropan-1-one is a versatile bifunctional molecule holding significant potential for researchers, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a cyclopropyl ketone, a motif known for its unique electronic and conformational properties, and a phenoxy group, a common pharmacophore. The strained cyclopropyl ring can act as a reactive handle for various chemical transformations, making this compound a valuable building block in the synthesis of more complex molecular architectures.

The proper preparation and storage of this reagent are paramount to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the best practices for handling, preparing solutions of, and storing 1-Cyclopropyl-3-phenoxypropan-1-one, grounded in an understanding of its chemical nature.

Chemical and Physical Properties

While specific experimental data for 1-Cyclopropyl-3-phenoxypropan-1-one is not widely published, its physical and chemical properties can be estimated based on its structure and data from closely related analogs, such as 1-cyclopropyl-3-phenylpropan-1-one.

PropertyValue (Estimated)Source/Analogue
Molecular Formula C₁₂H₁₄O₂N/A
Molecular Weight 190.24 g/mol N/A
Appearance Likely a colorless to pale yellow oil or low-melting solidGeneral observation for similar ketones
Boiling Point > 270 °C at 760 mmHgBased on 1-cyclopropyl-3-phenylpropan-1-one
Density ~1.1 g/cm³Based on 1-cyclopropyl-3-phenylpropan-1-one
Solubility Expected to be soluble in a range of organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[1] Poorly soluble in water.General properties of hydrophobic ketones[1]

Health and Safety Precautions: A Self-Validating System of Prudence

1-Cyclopropyl-3-phenoxypropan-1-one is classified with several hazards that necessitate careful handling to ensure personnel safety.

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): A robust PPE regimen is the foundation of safe handling.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.
Skin Protection Chemical-resistant glovesNitrile gloves may offer splash protection, but for prolonged contact, consider more robust options like butyl rubber or Viton™. Always inspect gloves for integrity before use.
Lab CoatA standard laboratory coat should be worn at all times.
Respiratory Protection Fume HoodAll handling of the neat compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Reagent Preparation: A Step-by-Step Protocol for Accurate Solutions

The preparation of accurate and stable solutions of 1-Cyclopropyl-3-phenoxypropan-1-one is critical for its successful use in research. Due to its expected hydrophobic nature, organic solvents are the preferred choice.[1]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing vessel (e.g., a glass vial) on the balance and tare it.

  • Weighing the Compound: Carefully weigh out 19.02 mg of 1-Cyclopropyl-3-phenoxypropan-1-one into the tared vessel. Record the exact mass.

  • Dissolution: Add the weighed compound to a 10 mL volumetric flask. Add approximately 8 mL of high-purity DMSO.

  • Mixing: Gently swirl the flask to dissolve the compound completely. If necessary, sonication in a water bath for a few minutes can aid dissolution.[1]

  • Bringing to Volume: Once the solid is fully dissolved, carefully add DMSO to the 10 mL calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer and Labeling: Transfer the solution to a clean, clearly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.

Diagram of the Stock Solution Preparation Workflow:

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound dissolve 2. Add to Volumetric Flask with ~80% Solvent weigh->dissolve mix 3. Swirl/Sonicate to Dissolve dissolve->mix volume 4. Add Solvent to Final Volume mix->volume homogenize 5. Cap and Invert to Mix volume->homogenize transfer 6. Transfer to Labeled Vial homogenize->transfer store 7. Store Appropriately transfer->store

Caption: Workflow for the preparation of a stock solution.

Storage and Stability: Preserving Reagent Integrity

The chemical stability of 1-Cyclopropyl-3-phenoxypropan-1-one, both as a neat compound and in solution, is influenced by temperature, light, and the presence of incompatible substances.

Storage of the Neat Compound:

  • Container: Store in a tightly sealed container to prevent moisture absorption and solvent evaporation.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidation.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

Storage of Solutions:

  • Temperature: For short-term storage (1-2 weeks), refrigeration (2-8 °C) is suitable for solutions in DMSO, ethanol, or methanol. For long-term storage, freezing at -20 °C or -80 °C is recommended.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can degrade the compound. Consider aliquoting the stock solution into smaller, single-use vials.

  • Light Exposure: As with the neat compound, protect solutions from light.

Potential Degradation Pathways:

The structure of 1-Cyclopropyl-3-phenoxypropan-1-one suggests two primary areas of potential instability: the cyclopropyl ketone moiety and the phenoxy group.

  • Ring-Opening of the Cyclopropyl Ketone: The strained three-membered ring is susceptible to opening under certain conditions.

    • Strong Acids and Bases: Avoid storage in strongly acidic or basic conditions, as these can catalyze the cleavage of the cyclopropyl ring.

    • High Temperatures: Elevated temperatures can also promote ring-opening.

  • Hydrolysis: While the ether linkage of the phenoxy group is generally stable, prolonged exposure to strong acids or bases, especially in aqueous solutions, could lead to hydrolysis.

  • Oxidation: The phenoxy group may be susceptible to oxidative degradation over time, especially if exposed to air and light.

  • Photodegradation: Ketones can be susceptible to photodegradation upon exposure to UV light.[3]

Diagram of Factors Influencing Stability:

G cluster_degradation Degradation Pathways cluster_factors Influencing Factors compound 1-Cyclopropyl-3- phenoxypropan-1-one ring_opening Ring Opening compound->ring_opening hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation photodegradation Photodegradation compound->photodegradation acid_base Strong Acids/Bases acid_base->ring_opening acid_base->hydrolysis temperature High Temperature temperature->ring_opening light Light Exposure light->photodegradation oxygen Oxygen oxygen->oxidation

Caption: Factors contributing to the degradation of the compound.

Quality Control and Analytical Methods

Regularly verifying the concentration and purity of stock solutions is crucial for experimental consistency. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Illustrative HPLC Method:

This method is based on general procedures for the analysis of similar aromatic ketones and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection, likely in the UV range (e.g., 254 nm or 280 nm) due to the presence of the phenyl ring.

  • Sample Preparation: Dilute a small aliquot of the stock solution in the mobile phase to an appropriate concentration for analysis.

  • Quantification: Create a calibration curve using standards of known concentration to accurately determine the concentration of the stock solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

GC-MS can be used to assess the purity of the neat compound and to identify potential degradation products.[4]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Expected Fragmentation: The mass spectrum would likely show a molecular ion peak and characteristic fragments corresponding to the cyclopropyl ketone and phenoxy moieties. For example, cleavage of the bond between the carbonyl group and the cyclopropyl ring, or cleavage of the ether bond, would produce characteristic ions.

Conclusion

1-Cyclopropyl-3-phenoxypropan-1-one is a valuable synthetic intermediate. By adhering to the guidelines outlined in these application notes for its preparation, storage, and handling, researchers can ensure the integrity of the reagent, leading to more reliable and reproducible scientific outcomes. A proactive approach to safety and a thorough understanding of the compound's stability are essential for its effective use in the laboratory.

References

  • LookChem. 1-cyclopropyl-3-phenylpropan-1-one CAS NO.136120-65-5. [Link]

  • PubChem. 1-Cyclopropyl-3-phenylpropan-1-one. [Link]

  • NextSDS. 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. [Link]

  • Molport. 1-cyclopropyl-3-(3-fluorophenoxy)propan-1-one. [Link]

  • Organic Syntheses. METHYL n-AMYL KETONE. [Link]

  • CK-12 Foundation. Preparation of Ketones. [Link]

  • Chemistry LibreTexts. Preparing Solutions. [Link]

  • PMC. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • MDPI. Stability of Solutions of 2,3-Diphenylcyclopropenone in Various Solvents. [Link]

  • ResearchGate. Perylene dye photodegradation due to ketones and singlet oxygen. [Link]

  • MDPI. Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • The Royal Society of Chemistry. Synthesis of 1-substituted phenoxypropan-2-one. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthetic yield in 1-Cyclopropyl-3-phenoxypropan-1-one reactions

Welcome to the technical support resource for the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and empower you to optimize your reaction for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each problem is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable, step-by-step protocols for resolution.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors, including incomplete conversion of starting materials, degradation of reactants or products, or competing side reactions. A systematic approach is crucial to diagnose and resolve the issue.

Causality Analysis:

The most common route to 1-cyclopropyl-3-phenoxypropan-1-one is via a Friedel-Crafts acylation or a related pathway. In these reactions, the generation of the electrophilic acylium ion and its subsequent reaction with the aromatic ring are critical steps.[1] Low yields can often be traced back to inefficiencies in these steps or the instability of the cyclopropyl moiety under certain conditions.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_conversion 1. Monitor Reaction (TLC, GC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting material remains? degradation Degradation / Side Products check_conversion->degradation New spots/peaks observed? catalyst A. Optimize Catalyst System - Increase loading - Change Lewis Acid (e.g., AlCl₃, FeCl₃, ZnCl₂) - Consider solid acid catalysts (e.g., Zeolites) incomplete->catalyst temp_time B. Adjust Reaction Conditions - Increase temperature cautiously - Extend reaction time incomplete->temp_time reagents C. Verify Reagent Quality - Use anhydrous solvents/reagents - Check purity of starting materials incomplete->reagents ring_opening D. Check for Cyclopropyl Ring Opening - Caused by strong acids/bases - Use milder catalysts degradation->ring_opening ether_cleavage E. Assess Ether Bond Stability - Strong Lewis acids can cleave the ether - Choose a more selective catalyst degradation->ether_cleavage temp_control F. Refine Temperature Control - Run reaction at lower temperature - Ensure even heat distribution degradation->temp_control end Yield Improved catalyst->end temp_time->end reagents->end ring_opening->end ether_cleavage->end temp_control->end

Troubleshooting workflow for low yield.

Detailed Protocols:

  • A. Catalyst System Optimization: Traditional Lewis acids like AlCl₃ are effective but can be required in stoichiometric amounts and lead to side reactions.[2]

    • Protocol: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry, inert solvent like dichloromethane (DCM). Cool the mixture to 0 °C. Dropwise, add cyclopropanecarbonyl chloride (1.0 eq), followed by the dropwise addition of 3-phenoxy-1-propene (or equivalent substrate). Allow the reaction to slowly warm to room temperature while monitoring by TLC.

    • Insight: If yield remains low, consider screening other Lewis acids (e.g., FeCl₃, SnCl₄, BF₃·OEt₂) or exploring reusable solid acid catalysts like zeolites or sulfated zirconia, which can offer milder conditions and improved selectivity.[2][3]

  • D. Minimizing Cyclopropyl Ring Opening: The cyclopropyl group can be susceptible to ring-opening under harsh acidic or basic conditions.[4]

    • Protocol: If using a strong Lewis acid, ensure the reaction is conducted at low temperatures (start at 0 °C or even -20 °C) and that the quench step is performed carefully by slowly adding the reaction mixture to ice-cold water or a dilute acid solution.

    • Insight: The use of a milder, heterogeneous catalyst can often prevent this side reaction entirely.[3]

Q2: I am observing significant impurity formation. How can I identify and minimize these side products?

Impurity profiling is key. The most common impurities arise from predictable side reactions.

Common Side Reactions & Mitigation Strategies:

Side ReactionProbable CauseProposed Solution
Ring-Opened Products Harsh acidic or basic conditions causing cleavage of the cyclopropane ring.[4]Use milder Lewis acids (e.g., ZnCl₂) or solid acid catalysts. Maintain low reaction temperatures.
Positional Isomers (ortho-, meta-) Poor regioselectivity during Friedel-Crafts acylation.The phenoxy group is an ortho-, para-director. Choice of catalyst and solvent can influence the ortho:para ratio. Metal triflates in ionic liquids have shown high para-selectivity.
Polyacylation Use of excess acylating agent or a highly activated aromatic ring.Use a 1:1 stoichiometry of the aromatic substrate to the acylating agent. Add the acylating agent slowly to the reaction mixture.
Ether Cleavage Strong Lewis acids (e.g., AlCl₃) can coordinate to the ether oxygen, leading to cleavage.Use a catalyst with lower oxophilicity or protect the ether if feasible. Alternatively, synthesize the phenoxy group after the ketone is formed.

Experimental Protocol: Improving Regioselectivity

To favor the desired para-acylation product and minimize ortho-isomers, catalyst choice is critical.

  • Setup: In a dry flask, dissolve the phenoxy substrate (1.0 eq) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).

  • Catalyst Addition: Add a catalytic amount of Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 eq).

  • Reagent Addition: Slowly add cyclopropanecarbonyl chloride (1.05 eq) to the mixture at room temperature.

  • Reaction: Stir for 1-2 hours, monitoring by HPLC or GC-MS for the disappearance of starting material and the formation of the para-substituted product.

  • Workup: Extract the product from the ionic liquid using a solvent like diethyl ether. The ionic liquid/catalyst system can often be recovered and reused.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-Cyclopropyl-3-phenoxypropan-1-one?

The primary route is the Friedel-Crafts acylation of a phenoxy-substituted aromatic ring. However, variations exist in the choice of starting materials and catalysts.

  • Route A: Friedel-Crafts Acylation: This involves reacting a phenoxy-substituted benzene derivative with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.[1] This is often the most direct route.

  • Route B: Intramolecular Cyclization: An alternative involves the intramolecular cyclization of a γ-halo-ketone precursor. For instance, reacting 5-chloro-1-pentanone with a phenoxide salt could be envisioned, though this is less common for this specific target.

  • Route C: Oxidation of the Corresponding Alcohol: If 1-cyclopropyl-3-phenoxypropan-1-ol is available, it can be oxidized to the ketone using standard oxidizing agents (PCC, Swern oxidation, etc.).

Q2: What are the best analytical methods for monitoring this reaction and ensuring product quality?

A multi-pronged analytical approach is recommended for both reaction monitoring and final product characterization.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to resolve the starting material, product, and any major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product. It can also be used for quantitative analysis to determine reaction conversion.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis and purity assessment, especially for less volatile compounds or complex mixtures.[5] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure confirmation of the final product. Key signals to look for include the characteristic cyclopropyl protons (a multiplet between 0.8-1.2 ppm) and the protons of the phenoxy and propyl chain.

Q3: What are the critical safety precautions for this synthesis?
  • Reagent Handling: Acyl chlorides are corrosive and react with moisture; handle them in a fume hood with appropriate personal protective equipment (PPE). Lewis acids like AlCl₃ are water-reactive and can release HCl gas.[1] Always work under an inert atmosphere.

  • Solvent Safety: Use anhydrous solvents, especially for the Friedel-Crafts reaction. Dichloromethane is a common solvent but is a suspected carcinogen; handle with care.

  • Quenching: The quenching of Friedel-Crafts reactions can be highly exothermic. Always add the reaction mixture to the quenching solution (e.g., ice water) slowly and with good stirring.

References

  • Yadav, G. D., & Krishnan, M. S. (1998). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, Royal Society of Chemistry. Retrieved from [Link][3]

  • Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. Retrieved from [Link]

  • Barceló, D. (2003). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LC-GC Europe. Retrieved from [Link][5]

Sources

Optimization

Troubleshooting common impurities in 1-Cyclopropyl-3-phenoxypropan-1-one synthesis

Introduction Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one. This document is designed for researchers, chemists, and drug development professionals who are actively engag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related molecules. As a key intermediate in various research and development programs, achieving high purity is critical.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental pitfalls, focusing on the identification and mitigation of frequently encountered impurities. Our goal is to empower you with the expertise to not only identify issues but to understand their mechanistic origins, leading to more robust and reproducible synthetic outcomes.

Section 1: The Synthetic Pathway - A Reference Protocol

The synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one is commonly achieved via a Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by a phenoxide, offering a reliable and scalable route. Below is a standard laboratory protocol that will serve as the basis for our troubleshooting discussion.

Experimental Protocol: Williamson Ether Synthesis

Reaction: Phenol + 1-Cyclopropyl-3-chloropropan-1-one → 1-Cyclopropyl-3-phenoxypropan-1-one

Materials:

  • Phenol (1.0 eq)

  • 1-Cyclopropyl-3-chloropropan-1-one (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous acetone, phenol (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add a catalytic amount of potassium iodide (0.1 eq). The KI serves to in-situ convert the chloro-ketone to the more reactive iodo-ketone, accelerating the reaction.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add 1-cyclopropyl-3-chloropropan-1-one (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 60°C) and maintain for 3-5 hours, monitoring by TLC or LC-MS for the disappearance of phenol.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Proceed with aqueous workup and purification as detailed in Section 3.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Phenol, K2CO3, KI in Acetone B 2. Add 1-Cyclopropyl-3-chloropropan-1-one A->B C 3. Heat to Reflux (3-5h) B->C D 4. Cool & Filter Salts C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Aqueous Wash (e.g., NaOH, H2O, Brine) E->F G 7. Dry Organic Layer (e.g., MgSO4) F->G H 8. Concentrate Solvent G->H I 9. Column Chromatography H->I J 1-Cyclopropyl-3-phenoxypropan-1-one I->J Pure Product

Caption: General workflow for the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one.

Section 2: Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction is sluggish or incomplete, and I have a significant amount of unreacted phenol. What is the cause and how can I improve the conversion?

A: This is a frequent issue stemming from several potential root causes:

  • Insufficient Base or Water Contamination: Potassium carbonate is a mild base, and its efficacy is compromised by water. Any moisture in the reagents or solvent will react with the base, reducing its ability to deprotonate the phenol to the required phenoxide nucleophile.

    • Troubleshooting: Ensure all glassware is oven-dried. Use anhydrous acetone and freshly dried, powdered potassium carbonate. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, though this requires more stringent inert atmosphere techniques.

  • Reactivity of the Halide: Alkyl chlorides are less reactive than the corresponding bromides or iodides in Sₙ2 reactions.

    • Troubleshooting: The protocol includes catalytic potassium iodide (KI) to facilitate a Finkelstein-type reaction, converting the chloro-ketone in-situ to the more reactive iodo-ketone. Ensure the KI is added. If the reaction is still slow, using 1-cyclopropyl-3-bromopropan-1-one as the starting material will inherently increase the reaction rate.

  • Insufficient Heat/Time: While the reaction is monitored, incomplete conversion may simply mean more time or energy is required.

    • Troubleshooting: Ensure the reflux temperature is being reached and maintained. If conversion stalls after 5 hours, continue the reaction for an additional 2-4 hours, monitoring every hour.

Q2: My NMR spectrum shows a triplet and a quartet characteristic of an ethyl group that doesn't belong. Where could this have come from?

A: The unexpected presence of an ethyl group impurity often points to a transesterification side reaction if ethanol was used at any stage, particularly during workup or purification with unstabilized solvents. However, a more insidious source is the use of certain grades of diethyl ether or ethyl acetate as extraction solvents, which can contain ethanol as a stabilizer. If the workup involves any acidic or basic conditions, this ethanol can react with acyl-containing species.

  • Troubleshooting:

    • Solvent Purity: Use high-purity, ethanol-free solvents for extraction and chromatography. If you suspect your solvent, run a blank evaporation and take an NMR of the residue.

    • Workup Conditions: Perform aqueous washes under neutral or mildly basic conditions at room temperature to minimize side reactions.

    • Purification: This impurity, ethyl 3-phenoxypropanoate, can often be removed by careful column chromatography.[1]

Q3: I've isolated my product, but it has a sharp, unpleasant aldehyde-like odor. Mass spectrometry indicates a low molecular weight impurity. What is it?

A: This strongly suggests the presence of propanal. The cyclopropyl ketone moiety can be unstable under certain conditions. Cyclopropanol, a potential byproduct or intermediate, is known to be highly unstable and readily isomerizes to propanal.[2] This ring-opening rearrangement can be catalyzed by acid.

  • Causality: If your aqueous workup involved an acidic wash (e.g., dilute HCl) to neutralize excess base, this can be sufficient to trigger the rearrangement of any susceptible species.

  • Troubleshooting & Prevention:

    • Neutral Workup: Avoid acidic washes entirely. Quench the reaction by filtering the base, evaporating the solvent, and then partitioning the residue between a non-polar organic solvent (like MTBE or Toluene) and water.

    • Temperature Control: Keep all workup and purification steps at or below room temperature.

    • Removal: Propanal is highly volatile. The majority can often be removed by placing the crude product under high vacuum for several hours.

Q4: How do I effectively remove inorganic impurities and residual salts from my crude product?

A: Inorganic salts like K₂CO₃ and KI must be removed to prevent contamination and to ensure clean chromatographic purification.[3]

  • Filtration: The initial filtration after the reaction is complete is the most critical step. Ensure the salts are washed with a small amount of fresh, cold acetone to recover any product that has precipitated or adsorbed onto the salt cake.

  • Aqueous Wash: After solvent evaporation, redissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash this solution sequentially with:

    • Water: To remove the bulk of the inorganic salts.

    • Brine (Saturated NaCl solution): To help break any emulsions and to remove the majority of dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then concentrate the solvent.

Section 3: Analytical & Purification Strategies

Proper analysis is key to confirming purity and identifying unknown impurities.[4][5]

Table 1: Key Analytical Techniques
TechniquePurpose & Insights
HPLC (High-Performance Liquid Chromatography) The gold standard for purity assessment.[6] Provides quantitative data on the percentage of the main product versus impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples the separation power of HPLC with mass detection.[6] Essential for identifying impurities by providing their molecular weights, which is the first step in structural elucidation.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information about the product and any impurities present in significant amounts (>1%). ¹H and ¹³C NMR are used to confirm the desired structure and can often allow for direct identification of common impurities like unreacted starting materials or solvents.
GC-MS (Gas Chromatography-Mass Spectrometry) Ideal for detecting and identifying volatile impurities, such as residual solvents or low-boiling point byproducts like propanal.
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) A highly sensitive technique used to detect and quantify trace elemental or inorganic impurities, such as residual potassium or other metals from catalysts or equipment.[3][7]
Protocol: Flash Column Chromatography Purification

Flash chromatography is a standard and effective method for purifying the target compound.[1][8]

Materials:

  • Silica Gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Compressed Air/Nitrogen source

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The target compound is moderately polar and should elute before any remaining phenol, which is more polar.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Cyclopropyl-3-phenoxypropan-1-one.

Section 4: Key Mechanistic Insights

Understanding the potential reaction pathways is crucial for rational troubleshooting.

Primary Synthetic Pathway

G cluster_main Williamson Ether Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + K2CO3 - KHCO3 product Product phenoxide->product Sn2 Attack ketone 1-Cyclopropyl-3-chloropropan-1-one ketone->product

Caption: The intended Sₙ2 pathway for product formation.

Impurity Formation: Acid-Catalyzed Rearrangement

G A Cyclopropyl Ketone Moiety B Protonated Ketone (Oxocarbenium Ion) A->B H+ (Acidic Workup) C Ring-Opened Cationic Intermediate B->C Ring-Strain Release (Rearrangement) D Propanal C->D Tautomerization & Hydrolysis

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one. It provides in-depth troubleshooting advice and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reaction optimization, with a specific focus on temperature and pressure parameters. The guidance herein is grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one, providing concise and actionable answers.

Q1: What is the general synthetic route for 1-Cyclopropyl-3-phenoxypropan-1-one?

A1: While specific reagents and conditions can vary, a common approach involves the reaction of a phenoxide source with a suitable cyclopropyl-containing electrophile. One plausible route is the Williamson ether synthesis, where sodium phenoxide is reacted with 1-cyclopropyl-3-halopropan-1-one. Another approach could involve the Michael addition of phenol to cyclopropyl vinyl ketone. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: How critical are temperature and pressure to the success of this synthesis?

A2: Temperature is a critical parameter that directly influences reaction kinetics and selectivity. In many syntheses of related compounds, moderate heating is often employed to drive the reaction to completion.[1] However, excessive temperatures can lead to side reactions, such as decomposition of the cyclopropane ring, which is inherently strained.[2] Pressure is typically less critical for this type of liquid-phase reaction unless volatile reagents or solvents are used, in which case a sealed reaction vessel may be necessary to maintain the desired concentration and prevent evaporation.

Q3: What are the most common impurities I should expect, and how can I minimize them?

A3: Common impurities may include unreacted starting materials (phenol, cyclopropyl-containing electrophile), byproducts from side reactions (e.g., ring-opened products, polymers), and residual solvent. To minimize these, it is crucial to optimize stoichiometry, reaction time, and temperature. Purification techniques such as fractional distillation (for thermally stable compounds) or flash column chromatography are often necessary to achieve high purity.[2]

Q4: Can I use a phase-transfer catalyst to improve the reaction rate?

A4: Yes, in cases where the phenoxide salt has low solubility in the reaction solvent, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can be highly effective. A PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. The use of PTCs has been shown to improve yields in similar cyclopropanation reactions.

II. Troubleshooting Guide: Optimizing Reaction Temperature and Pressure

This guide provides a structured approach to troubleshooting common issues related to temperature and pressure optimization during the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Insufficient Reaction Temperature Rationale: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Action: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Be cautious not to exceed temperatures that could lead to decomposition. For related syntheses, temperatures in the range of 60-100 °C have been reported to be effective.
Incorrect Reaction Pressure (for volatile components) Rationale: If using a low-boiling solvent or reagent, it may be evaporating from the reaction mixture, leading to a decrease in concentration and a slower reaction rate. Action: If applicable, perform the reaction in a sealed pressure vessel to maintain the concentration of volatile components. Ensure the vessel is rated for the intended temperature and pressure.
Poor Solubility of Reactants Rationale: The reactants may not be in the same phase, limiting the reaction rate. Action: Consider a different solvent system that can dissolve all reactants. Alternatively, as mentioned in the FAQs, the use of a phase-transfer catalyst can be beneficial.
Catalyst Deactivation Rationale: If a catalyst is being used, it may be deactivated by impurities in the starting materials or byproducts. Action: Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst or regenerating the used catalyst if possible.[3]
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Explanation
Excessive Reaction Temperature Rationale: High temperatures can provide enough energy for undesired reaction pathways to occur, such as the thermal rearrangement or decomposition of the strained cyclopropane ring.[2] Action: Decrease the reaction temperature. It is often a trade-off between reaction rate and selectivity. Finding the optimal temperature that provides a reasonable rate with minimal byproduct formation is key.
Prolonged Reaction Time Rationale: Even at an optimal temperature, leaving a reaction for an extended period after completion can lead to the formation of degradation products. Action: Monitor the reaction closely and quench it as soon as the starting materials are consumed to the desired extent.
Presence of Acidic or Basic Impurities Rationale: The cyclopropyl ketone moiety can be susceptible to ring-opening under certain acidic or basic conditions.[4] Action: Ensure that the reaction conditions are appropriately controlled. If a base is used, a non-nucleophilic base might be preferable to avoid undesired side reactions.[4] Purify starting materials to remove any acidic or basic impurities.

III. Experimental Protocols

This section provides a generalized, step-by-step protocol for the optimization of reaction temperature.

Protocol 1: Temperature Optimization Study
  • Reaction Setup: In a series of identical reaction vessels (e.g., round-bottom flasks or sealed tubes), add the appropriate solvent and reactants in the correct stoichiometry. Ensure each vessel is equipped with a magnetic stir bar and a condenser if refluxing.

  • Temperature Gradient: Place each reaction vessel in a separate heating block or oil bath set to a different temperature (e.g., 50 °C, 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Reaction Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction mixture.

  • Analysis: Quench the reaction in the aliquot and analyze it using a suitable technique (TLC, GC, or LC-MS) to determine the conversion of starting materials and the formation of the desired product and any byproducts.

  • Data Evaluation: Plot the yield of 1-Cyclopropyl-3-phenoxypropan-1-one as a function of temperature and time. Identify the temperature that provides the best balance of reaction rate and selectivity.

IV. Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one.

Troubleshooting_Workflow cluster_start Initial Synthesis Attempt cluster_analysis Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_end Final Protocol Start Perform Synthesis at Initial Conditions Analyze Analyze Reaction Mixture (TLC, GC, LC-MS) Start->Analyze Evaluate Evaluate Yield and Purity Analyze->Evaluate LowYield Low Yield? Evaluate->LowYield Unsatisfactory End Optimized Protocol Evaluate->End Satisfactory HighImpurity High Impurities? LowYield->HighImpurity No AdjustTemp Adjust Temperature LowYield->AdjustTemp Yes ChangeSolvent Change Solvent/Add PTC HighImpurity->ChangeSolvent No OptimizeTime Optimize Reaction Time HighImpurity->OptimizeTime Yes AdjustTemp->Start AdjustPressure Adjust Pressure (if applicable) AdjustTemp->AdjustPressure AdjustPressure->Start ChangeSolvent->Start OptimizeTime->Start

Caption: Troubleshooting workflow for synthesis optimization.

V. References

  • ResearchGate. (n.d.). Optimization of temperature and pH parameters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines. Retrieved from

  • PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • NextSDS. (n.d.). 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure. Retrieved from [Link]

  • VeriXiv. (n.d.). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. Retrieved from [Link]

  • PubMed. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Retrieved from [Link]

  • PMC. (n.d.). Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-3-phenylpropan-1-one. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Retrieved from [Link]

  • University of Groningen. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion. Retrieved from [Link]

  • Nature. (2024). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Retrieved from [Link]

  • PMC. (n.d.). One-step propylene purification from a quaternary mixture by a single physisorbent. Retrieved from [Link]

  • MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • CHIMIA. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Proactive Strategies for Preventing Oxidative Degradation of 1-Cyclopropyl-3-phenoxypropan-1-one During Storage

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopropyl-3-phenoxypropan-1-one. Our focus is to equip you with the necessary knowledge and protocols to prevent its oxidative degradation during storage, ensuring the integrity and reliability of your experimental outcomes.

Understanding the Challenge: The Dual Vulnerability of 1-Cyclopropyl-3-phenoxypropan-1-one

1-Cyclopropyl-3-phenoxypropan-1-one is a molecule with two key functional groups susceptible to oxidative degradation: a ketone and a phenoxy (ether) group. Understanding the distinct yet potentially interconnected degradation pathways of these moieties is crucial for developing an effective storage strategy.

The phenoxy group , like other ethers, is prone to autoxidation in the presence of atmospheric oxygen.[1][2] This process is often initiated by light or heat and proceeds via a free-radical chain reaction.[1][3] The primary products of this degradation are unstable hydroperoxides and peroxides, which can not only alter the chemical identity of your compound but also pose a significant safety hazard due to their potential to explode upon concentration or heating.[2][4]

The ketone group , while generally more resistant to oxidation than aldehydes, can undergo degradation under certain conditions, particularly in the presence of strong oxidizing agents or through microbial action.[5][6][7] While less common under typical storage conditions, the presence of peroxides from ether oxidation could potentially initiate secondary degradation pathways involving the ketone.

This guide will address the practical implications of these vulnerabilities and provide actionable solutions.

Visualizing the Degradation Pathway

To better understand the process we aim to prevent, the following diagram illustrates the initial steps of oxidative degradation of the phenoxy group in 1-Cyclopropyl-3-phenoxypropan-1-one.

1-Cyclopropyl-3-phenoxypropan-1-one 1-Cyclopropyl-3-phenoxypropan-1-one Initiation Initiation 1-Cyclopropyl-3-phenoxypropan-1-one->Initiation Light, Heat, or Metal Ions Radical Intermediate Radical Intermediate Initiation->Radical Intermediate H• abstraction Peroxy Radical Peroxy Radical Radical Intermediate->Peroxy Radical + O2 Oxygen (O2) Oxygen (O2) Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + H• abstraction from another molecule Further Degradation Products Further Degradation Products Hydroperoxide->Further Degradation Products

Caption: Oxidative degradation initiation of the phenoxy group.

Troubleshooting Guide: A Proactive Approach

This section is designed to help you identify and resolve potential issues related to the storage and stability of 1-Cyclopropyl-3-phenoxypropan-1-one.

Issue 1: Observed Loss of Purity or Appearance of Unknown Peaks in Analysis (e.g., HPLC, GC-MS)

Potential Cause: Oxidative degradation leading to the formation of hydroperoxides, peroxides, or other byproducts.

Troubleshooting Steps & Preventative Measures:

  • Confirm Peroxide Presence:

    • Protocol: A simple qualitative test can be performed by adding a few drops of a freshly prepared 10% potassium iodide solution to a small sample of your compound dissolved in a suitable solvent (e.g., acetic acid). A yellow to brown color indicates the presence of peroxides.[3][4] For a more sensitive test, the addition of a starch solution will result in a dark blue color if peroxides are present.[4]

    • Causality: Peroxides will oxidize the iodide ion (I⁻) to iodine (I₂), which imparts the characteristic color.

  • Inert Atmosphere Storage:

    • Protocol: Before sealing the container, purge the headspace with an inert gas such as argon or nitrogen.[8] This displaces oxygen, a key reactant in the autoxidation process.

    • Causality: The free-radical chain reaction of ether oxidation requires molecular oxygen.[1] By removing it, you effectively halt the propagation of this degradation pathway.

  • Light Protection:

    • Protocol: Store the compound in an amber glass vial or a container wrapped in aluminum foil to block exposure to light, especially UV radiation.[8][9]

    • Causality: Light can provide the energy to initiate the homolytic cleavage of C-H bonds, starting the free-radical chain reaction of oxidation.[3]

  • Temperature Control:

    • Protocol: Store the compound at reduced temperatures. Refrigeration (2-8°C) is generally recommended for short to medium-term storage. For long-term storage, consider freezing (-20°C or lower).[8][10]

    • Causality: Chemical reaction rates, including degradation processes, are significantly slowed at lower temperatures.[10]

Issue 2: Inconsistent Experimental Results or Loss of Compound Potency

Potential Cause: Gradual degradation of the stock material over time, leading to a decrease in the concentration of the active compound.

Troubleshooting Steps & Preventative Measures:

  • Aliquot Your Sample:

    • Protocol: Upon receiving a new batch of 1-Cyclopropyl-3-phenoxypropan-1-one, divide it into smaller, single-use aliquots.[8]

    • Causality: This practice minimizes the number of times the main stock is exposed to atmospheric oxygen and moisture, and also prevents repeated freeze-thaw cycles which can accelerate degradation.

  • Consider an Antioxidant:

    • Protocol: For solutions, the addition of a suitable antioxidant can be highly effective. Butylated hydroxytoluene (BHT) is a common choice for preventing peroxide formation in ethers.[3] A typical concentration to consider is in the range of 0.001% to 0.01%.

    • Causality: Antioxidants like BHT are radical scavengers. They react with and neutralize the initial radical intermediates, terminating the chain reaction of autoxidation.

    • Important Note: Ensure the chosen antioxidant is compatible with your downstream applications and will not interfere with your experiments.

  • Regular Quality Control:

    • Protocol: For long-term studies, periodically re-analyze your stock material using a validated analytical method (e.g., HPLC-UV) to monitor its purity and concentration.

    • Causality: This provides empirical data on the stability of your compound under your specific storage conditions and can alert you to degradation before it significantly impacts your results.

Issue 3: Visible Changes in the Compound (e.g., Color Change, Crystallization, or Viscosity Change)

Potential Cause: Advanced degradation, potentially involving the formation of polymeric peroxides or other secondary degradation products.

Troubleshooting Steps & Preventative Measures:

  • Immediate Cessation of Use:

    • Protocol: If you observe any physical changes in your stored compound, especially crystallization or the formation of a viscous liquid, do not use it.[11] These can be signs of dangerous levels of peroxide formation.

    • Causality: Polymeric peroxides can be highly unstable and shock-sensitive.[4]

  • Safe Disposal:

    • Protocol: Contact your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal of potentially peroxide-containing materials. Do not attempt to open a container that shows signs of advanced degradation.[11]

    • Causality: Mishandling of aged ether-containing compounds is a known cause of laboratory accidents.[4]

  • Review and Revise Storage Procedures:

    • Protocol: Use this as an opportunity to critically evaluate your current storage practices against the recommendations in this guide. Implement stricter controls on inerting, light protection, and temperature.

    • Causality: Proactive prevention is the most effective strategy to avoid the formation of hazardous degradation products.

Decision-Making Workflow for Storage and Handling

The following diagram outlines a logical workflow for the storage and handling of 1-Cyclopropyl-3-phenoxypropan-1-one.

cluster_storage Storage Protocol cluster_use Pre-Use Check A Receive Compound B Aliquot into single-use vials A->B C Purge with Inert Gas (Ar/N2) B->C D Store in Amber Vials C->D E Store at Recommended Temperature (2-8°C or -20°C) D->E F Need to use compound G Visually Inspect for Changes (color, crystals, viscosity) F->G H Proceed with Experiment G->H No Changes I STOP! Contact EHS for Disposal G->I Changes Observed J Perform Peroxide Test H->J If stored > 6 months J->H Negative J->I Positive

Sources

Troubleshooting

Recrystallization and advanced purification techniques for 1-Cyclopropyl-3-phenoxypropan-1-one

Welcome to the Technical Support Center for 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7)[1]. This resource is designed for drug development professionals and synthetic chemists, providing field-proven troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7)[1]. This resource is designed for drug development professionals and synthetic chemists, providing field-proven troubleshooting guides, self-validating protocols, and advanced purification strategies for this specific ketone intermediate.

Module 1: Physicochemical Profiling & Solvent Strategy

Before initiating any purification, understanding the molecular behavior of 1-Cyclopropyl-3-phenoxypropan-1-one is critical. The molecule features a hydrophobic cyclopropyl ring, a flexible propyl chain, a polar ketone carbonyl, and an electron-rich phenoxy group. This amphiphilic nature dictates its solubility profile and its tendency to supercool rather than crystallize easily.

To establish a robust purification strategy, we have evaluated several solvent systems based on polarity, boiling points, and recovery yields[2].

Table 1: Quantitative Solvent Matrix for 1-Cyclopropyl-3-phenoxypropan-1-one

Solvent SystemRatio (v/v)Boiling Point (°C)SuitabilityCausality & Notes
Heptane / Ethyl Acetate 4:1~90ExcellentIdeal polarity match. Ethyl acetate dissolves the polar ketone, while heptane drives crystallization upon cooling.
Hexane / MTBE 3:1~60GoodLower boiling point prevents thermal degradation; ideal for heat-sensitive recovery.
Ethanol / Water 9:1~78ModerateHigh risk of "oiling out" due to strong hydrogen bonding with the ketone carbonyl.

Module 2: Recrystallization Troubleshooting & FAQs

Q1: During cooling, my product forms a biphasic oily layer instead of crystals ("oiling out"). How do I force nucleation?

Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which supersaturation is reached. Because 1-Cyclopropyl-3-phenoxypropan-1-one has a highly flexible ether linkage, its lattice energy is relatively low, making it prone to supercooling and phase separation before crystallization. Solution: You must adjust the saturation curve and provide a nucleation site. Reheat the mixture until the oil completely redissolves. Add 5-10% more of the non-polar anti-solvent (e.g., heptane), cool at a strictly controlled rate, and introduce a seed crystal.

OilingOut Issue Oiling Out Detected Check Check T_melt vs T_boil Issue->Check Action1 Add Seed Crystals Check->Action1 Action2 Lower Co-solvent Polarity Check->Action2 Action3 Reduce Cooling Rate Check->Action3 Result Solid Nucleation Action1->Result Action2->Result Action3->Result

Fig 1. Troubleshooting logical pathways for resolving oiling out during crystallization.

Q2: How do I prevent the co-crystallization of phenolic impurities?

Causality: The synthesis of this compound often leaves trace phenol byproducts. Phenols can strongly hydrogen-bond with the ketone carbonyl of 1-Cyclopropyl-3-phenoxypropan-1-one, leading to co-precipitation and depressed melting points. Solution: Implement a chemical scavenger wash. Prior to crystallization, wash the organic phase with a 0.5 M NaOH solution. This deprotonates the phenolic impurities, converting them into water-soluble phenoxide salts that are easily extracted into the aqueous layer, as supported by standard purification principles in [3].

Module 3: Step-by-Step Methodologies

Protocol A: Self-Validating Recrystallization Workflow

This protocol leverages the Heptane/Ethyl Acetate solvent system to achieve >99% purity.

  • Dissolution: Suspend 10 g of crude 1-Cyclopropyl-3-phenoxypropan-1-one in 30 mL of heptane. Slowly add ethyl acetate dropwise under reflux (approx. 80 °C) until complete dissolution occurs.

    • Causality: Minimizing the polar solvent (ethyl acetate) maximizes the thermodynamic driving force for crystallization upon cooling.

    • Validation Checkpoint: Turn off the stirring for 10 seconds. The solution must be completely transparent. If any turbidity or oily droplets remain, dissolution is incomplete. Add 2% more ethyl acetate and reheat.

  • Hot Filtration: Pass the boiling solution through a pre-warmed fluted filter paper into a heated receiving flask.

    • Causality: Removes insoluble mechanical impurities and polymeric byproducts without triggering premature crystallization in the funnel, a standard technique verified by [4].

  • Controlled Nucleation: Transfer the filtrate to a programmable cooling bath. Cool to 20 °C at a strict rate of 0.5 °C/min.

    • Validation Checkpoint: The appearance of a uniform, milky cloudiness at around 35 °C, followed by distinct needle-like crystals, confirms successful nucleation. If oil droplets form, refer to FAQ Q1.

  • Isolation: Vacuum filter the slurry and wash the filter cake with 10 mL of ice-cold heptane. Dry under high vacuum (0.1 mbar) at 30 °C for 12 hours.

Recrystallization Crude Crude 1-Cyclopropyl-3- phenoxypropan-1-one Solvent Solvent Selection (Heptane/EtOAc) Crude->Solvent Dissolve Dissolution at Elevated Temp Solvent->Dissolve HotFilter Hot Filtration (Remove Insoluble) Dissolve->HotFilter Cooling Controlled Cooling (0.5 °C/min) HotFilter->Cooling Crystals Crystallization & Nucleation Cooling->Crystals Isolate Cold Filtration & Washing Crystals->Isolate Pure Pure Compound (>99% Purity) Isolate->Pure

Fig 2. Standard recrystallization workflow for 1-Cyclopropyl-3-phenoxypropan-1-one.

Protocol B: Advanced Flash Chromatography for Complex Mixtures

When recrystallization fails due to high impurity burdens (>15%), flash chromatography is required to isolate the ketone.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using a 9:1 Hexane/Ethyl Acetate mixture.

  • Loading: Dissolve the crude mixture in the minimum volume of dichloromethane (DCM) and apply evenly to the column head.

    • Causality: DCM ensures complete dissolution of the amphiphilic ketone without severely disrupting the non-polar mobile phase equilibrium at the column head.

    • Validation Checkpoint: The loaded band must be narrow (<5 mm) and perfectly horizontal. An uneven band will result in the co-elution of impurities.

  • Elution: Run a gradient from 9:1 to 4:1 Hexane/Ethyl Acetate. Monitor fractions via TLC (UV 254 nm and PMA stain).

    • Validation Checkpoint: 1-Cyclopropyl-3-phenoxypropan-1-one will elute at an Rf of ~0.4 in 4:1 Hexane/EtOAc. Spotting against a known reference standard confirms identity.

References

  • 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Purification of Laboratory Chemicals (8th/9th Edition) Source: W.L.F. Armarego, Elsevier URL: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses (Vogel's Textbook of Practical Organic Chemistry reference) Source: Organic Syntheses URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-Cyclopropyl-3-phenoxypropan-1-one in Assays

Welcome to the technical support center dedicated to addressing challenges associated with the poor aqueous solubility of 1-Cyclopropyl-3-phenoxypropan-1-one. This guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing challenges associated with the poor aqueous solubility of 1-Cyclopropyl-3-phenoxypropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies for your in vitro and in vivo assays.

Introduction: The Challenge of Poor Aqueous Solubility

A significant number of promising chemical entities, like 1-Cyclopropyl-3-phenoxypropan-1-one, exhibit low aqueous solubility. This characteristic can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable assay results.[1][2] This guide provides a systematic approach to understanding and overcoming these challenges, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I dissolved 1-Cyclopropyl-3-phenoxypropan-1-one in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

This is a classic and common issue known as "solvent shock."[3] Your compound is highly soluble in the organic solvent DMSO but crashes out when introduced to the highly polar aqueous environment of your buffer.[3][4] The DMSO concentration drops, and the water cannot maintain the compound's solubility.[3]

Immediate Troubleshooting Steps:

  • Method of Dilution: The way you mix your DMSO stock with the aqueous buffer can significantly impact precipitation.[3]

    • Avoid Rapid Dilution: Do not add the full volume of buffer to your DMSO stock at once.[3]

    • Try Reverse Addition: Add the small volume of your DMSO stock dropwise into the full volume of your gently vortexing aqueous buffer. This method ensures rapid dispersal of the DMSO.[3]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% for most cell-based assays to avoid solvent-induced toxicity.[3] However, even at low concentrations, precipitation can occur if the aqueous solubility of your compound is exceeded.

  • Temperature Control: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but be cautious of your compound's stability at elevated temperatures.[3]

Workflow for Mitigating DMSO-Related Precipitation:

A Start: Compound precipitates from DMSO stock in aqueous buffer B Action: Prepare fresh, anhydrous DMSO stock solution A->B Rule out solvent degradation C Action: Employ 'Reverse Addition' method (Add DMSO stock to vortexing buffer) B->C D Observe for Precipitation C->D E Issue Resolved: Proceed with assay, use solution immediately D->E Success F Issue Persists: Precipitation still observed D->F Failure G Next Step: Explore solubility enhancement strategies F->G

Caption: Troubleshooting workflow for DMSO-induced precipitation.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

Understanding this distinction is crucial for designing robust assays and interpreting your results correctly.

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to find the concentration at which it precipitates.[5][6][7] This method often results in a supersaturated, metastable solution, and the measured solubility can be higher than the true equilibrium solubility.[5][8][9] Kinetic solubility is often measured in high-throughput screening settings.[7]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is measured by adding an excess of the solid compound to the solvent, allowing it to reach equilibrium (which can take 24 hours or more), and then measuring the concentration of the dissolved compound.[6][7][8]

Why it Matters: A compound might appear soluble at a certain concentration in a kinetic assay (short incubation time), but over the course of a longer cell-based assay, this supersaturated solution can precipitate, leading to inaccurate results.[8] For longer-term experiments, understanding the thermodynamic solubility is more predictive of a compound's behavior.

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material Compound dissolved in organic solvent (e.g., DMSO)[6][7]Solid compound (powder)[7]
Process Dilution of stock into aqueous buffer until precipitation[5]Equilibration of excess solid in buffer[6]
Time to Result Fast (minutes to hours)[7]Slow (typically 24-72 hours)[7]
Result Concentration at which precipitation occurs; can be a supersaturated state[8][9]Maximum concentration at equilibrium[6]
Typical Use Early drug discovery, high-throughput screening[6]Lead optimization, formulation development[6]
Q3: My compound is still precipitating even with optimized DMSO dilution. What formulation strategies can I use to increase its aqueous solubility for in vitro assays?

When simple solvent adjustments are insufficient, employing solubility-enhancing excipients is the next logical step. The main strategies involve using co-solvents, surfactants, or cyclodextrins.[10]

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.[10][11][12]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Mechanism: They work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[11]

  • Considerations:

    • Toxicity: Co-solvents can be toxic to cells, so it's crucial to determine the maximum tolerable concentration for your specific cell line in a vehicle control experiment.

    • Enzyme Activity: Some co-solvents can inhibit or alter the activity of metabolic enzymes, which is a key consideration in ADME studies.[13]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Dissolve 1-Cyclopropyl-3-phenoxypropan-1-one in various co-solvents (e.g., 100% Ethanol, 100% PG, 100% PEG 400) at a high concentration (e.g., 50 mM).

  • Create Vehicle Blends: Prepare different blends of your chosen co-solvent with your aqueous assay buffer (e.g., 5%, 10%, 20% co-solvent in buffer).

  • Test Solubility: Add your compound stock to the vehicle blends to achieve your desired final assay concentration.

  • Observe and Quantify: Visually inspect for precipitation immediately and after a relevant time period (e.g., 2 hours, 24 hours). If possible, centrifuge the samples and quantify the supernatant concentration via HPLC to determine the solubility.

  • Run Vehicle Controls: Test the vehicle blends without your compound on your cells to determine any cytotoxic effects.

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[14][15][16] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[14][15]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.

  • Mechanism: The hydrophobic 1-Cyclopropyl-3-phenoxypropan-1-one partitions into the hydrophobic core of the surfactant micelles.[15]

  • Considerations:

    • Type of Surfactant: Nonionic surfactants are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.[14][16]

    • Concentration: Surfactants are only effective above their CMC.[16][17] However, high concentrations can lead to cell lysis and other artifacts.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[19][]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Mechanism: 1-Cyclopropyl-3-phenoxypropan-1-one would fit into the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.[18][]

  • Considerations:

    • Complexation Efficiency: The affinity of the compound for the cyclodextrin cavity varies.

    • Cellular Interactions: Cyclodextrins can extract cholesterol from cell membranes, which can be a source of toxicity or experimental artifacts.

Decision Tree for In Vitro Formulation:

A Start: Poor aqueous solubility of 1-Cyclopropyl-3-phenoxypropan-1-one B Is the final DMSO concentration <0.5% and is precipitation still occurring? A->B C Yes B->C D No B->D F Select a formulation strategy C->F E Optimize DMSO dilution method (e.g., reverse addition) D->E G Co-solvents (e.g., PEG 400, PG) F->G H Cyclodextrins (e.g., HP-β-CD) F->H I Surfactants (e.g., Tween® 80) F->I J Screen for solubility and vehicle toxicity in your specific assay G->J H->J I->J K Select the formulation that provides the highest solubility with the lowest toxicity J->K

Caption: Decision tree for selecting an in vitro solubility enhancement strategy.

Q4: I am moving to in vivo studies. What are the best formulation approaches for oral or parenteral administration of 1-Cyclopropyl-3-phenoxypropan-1-one?

For in vivo studies, the formulation strategy must not only solubilize the compound but also be biocompatible and facilitate absorption.

Lipid-based formulations are a powerful tool for improving the oral bioavailability of poorly water-soluble compounds.[21][22][23] They can enhance solubility and may also improve absorption through lymphatic pathways.[10]

  • Types of Lipid-Based Formulations:

    • Type I: Simple oil solutions or suspensions.

    • Type II/III: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), which are mixtures of oils, surfactants, and sometimes co-solvents.[24][25] These form fine emulsions upon gentle agitation in aqueous media (like the GI tract).[21][24]

Formulation Development Steps:

  • Excipient Screening: Determine the solubility of 1-Cyclopropyl-3-phenoxypropan-1-one in a variety of oils (e.g., corn oil, sesame oil), surfactants (e.g., Cremophor® EL, Labrasol®), and co-solvents (e.g., Transcutol®).[21][23]

  • Ternary Phase Diagrams: For SMEDDS, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable microemulsions.

  • In Vitro Dispersion and Digestion: Test the ability of the formulation to disperse in simulated gastric and intestinal fluids and maintain the drug in a solubilized state during lipolysis (digestion).[23]

Formulation ComponentFunctionExamples
Oils Solubilize the hydrophobic drugCorn oil, Sesame oil, Medium-chain triglycerides (MCTs)
Surfactants Promote emulsification in the GI tract[24]Cremophor® EL, Tween® 80, Labrasol®
Co-solvents/Co-surfactants Increase drug loading capacity and aid emulsificationTranscutol®, PEG 400, Ethanol

If the compound's solubility cannot be sufficiently enhanced, formulating it as an aqueous suspension is an alternative.

  • Particle Size Reduction: The dissolution rate of a drug is inversely proportional to its particle size.[2][26] Reducing the particle size to the micron or sub-micron (nanosuspension) range increases the surface area, which can improve the dissolution rate and bioavailability.[2][27]

  • Methods: Jet milling, ball milling, or high-pressure homogenization.

  • Formulation: Requires a wetting agent (a surfactant) and a suspending agent to prevent particle aggregation and settling.

Summary and Key Takeaways

Overcoming the poor aqueous solubility of 1-Cyclopropyl-3-phenoxypropan-1-one requires a systematic and multi-faceted approach.

  • Start Simple: Always begin by optimizing your dilution protocol from a fresh, anhydrous DMSO stock.

  • Understand the Assay: The choice of formulation strategy for in vitro studies is highly dependent on the assay type and duration. Always validate that your chosen vehicle is not interfering with the assay readout.

  • Systematic Screening: There is no one-size-fits-all solution. A systematic screening of co-solvents, surfactants, and cyclodextrins is often necessary to find the optimal formulation.

  • In Vivo Translation: For animal studies, lipid-based formulations and micronized suspensions are powerful strategies to enhance oral bioavailability.

By applying the principles and protocols outlined in this guide, you can successfully navigate the challenges posed by poor aqueous solubility and generate reliable, high-quality data for your research and development programs.

References

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-Cyclopropyl-3-phenoxypropan-1-one

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods requires moving beyond trial-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods requires moving beyond trial-and-error.

Compound Profile: 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) is a moderately hydrophobic, neutral organic molecule. It features a rigid aliphatic cyclopropyl ring, a UV-active phenoxy group, and a non-ionizable ketone core. Because it is neutral across standard pH ranges, chromatographic retention is driven entirely by hydrophobic interactions, while peak shape anomalies are primarily physical rather than electrostatic.

Below is our authoritative guide to refining mobile phase gradients, diagnosing peak distortions, and validating your analytical workflows.

Method Development Logic & Workflow

G N1 1. Define Analyte Profile (Neutral, Hydrophobic) N2 2. Broad Gradient Scouting (5-95% Organic, 20 min) N1->N2 N3 3. Assess Retention (k') & Resolution (Rs) Calculate Dwell Volume Offset N2->N3 N4 4. Adjust Gradient Slope (Target: 1-2% ΔB/min) N3->N4 Rs < 1.5 N5 5. Robustness Testing (Flow, Temp, Injection Vol) N3->N5 Rs ≥ 1.5 & Optimal k' N4->N3 Iterative Refinement

Figure 1: Iterative logical workflow for HPLC gradient method development.

Section 1: Gradient Design & Optimization FAQs

Q1: Why does 1-Cyclopropyl-3-phenoxypropan-1-one require a segmented gradient instead of a simple isocratic method? A: The necessity of a gradient lies in the synthesis pathway and impurity profile of the compound. The target molecule is highly lipophilic due to the cyclopropyl and phenoxy moieties. However, its synthesis precursors (e.g., unreacted phenol) are highly polar. If an isocratic method is used, the polar precursors will elute in the void volume (co-eluting with the solvent front), or the main lipophilic peak will broaden excessively due to a high capacity factor ( k′ ). A segmented gradient—starting shallow to resolve polar impurities, followed by a steeper slope to elute the main peak sharply, and ending with a high-organic wash for non-polar dimers—optimizes both resolution and runtime[1].

Q2: How do I translate my initial 5–95% scouting gradient into a highly resolved, optimized method? A: Translating a broad scouting run into a refined method requires mathematical correction for your system's specific dwell volume (delay volume)[2]. Use the following self-validating protocol to establish your method:

Protocol 1: Dwell-Corrected Gradient Fine-Tuning

  • Scouting Run: Inject the sample using a linear 5–95% Mobile Phase B (Acetonitrile) over 20 minutes at 1.0 mL/min[3].

  • Calculate Elution Composition: Record the retention time ( tR​ ) of the main peak. Calculate the time the solvent actually reached the column by subtracting the system dwell time ( tD​=Dwell Volume/Flow Rate ).

  • Determine %B at Elution: Multiply the corrected time by the gradient slope (4.5% B/min). Example: If the corrected elution time is 10 minutes, the compound elutes at ~50% B.

  • Design the Segment: Program a new gradient that starts 10% below the elution composition (e.g., 40% B) and ends 10% above it (e.g., 60% B).

  • System Validation: Run the new segment. If the resolution ( Rs​ ) between the target peak and the closest impurity is <1.5 , decrease the gradient slope to 1% Δ B/min. If Rs​>2.0 , increase the slope to shorten the run time[4].

Table 1: Recommended Segmented Gradient Profile
Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Segment Purpose
0.090%10%Equilibration & polar impurity retention
2.090%10%Isocratic hold to clear void volume
12.030%70%Shallow gradient (Target peak elution)
15.05%95%Column wash (Elute non-polar byproducts)
18.090%10%Re-equilibration for next injection
Section 2: Troubleshooting Peak Shape & Resolution

Q3: My main peak is exhibiting significant tailing (Asymmetry factor > 1.5). Since 1-Cyclopropyl-3-phenoxypropan-1-one is a neutral compound, what is causing this? A: This is a critical diagnostic crossroad. In basic compounds, peak tailing is almost always caused by secondary electrostatic interactions with ionized silanol groups on the silica stationary phase[5]. However, because 1-Cyclopropyl-3-phenoxypropan-1-one is neutral, adding amine modifiers (like triethylamine) or adjusting pH will not fix the tailing. Instead, tailing in neutral molecules points directly to physical column deformation or mass overload[6].

Protocol 2: Diagnosing Neutral Peak Tailing (Self-Validating)

  • Test for Mass Overload: Dilute your sample concentration by 10x and reinject.

    • Validation: If the asymmetry factor ( As​ ) drops from >1.5 to ∼1.0 and retention time increases slightly, the root cause was column overload. Solution: Reduce injection volume or sample concentration.

  • Test for Frit Blockage: If the 10x dilution does not improve As​ , and the tailing affects all peaks in the chromatogram uniformly, the column inlet frit is likely partially blocked by particulates[6].

    • Validation: Reverse the column flow direction (if permitted by the manufacturer) and backflush with 100% Acetonitrile directly to waste for 20 column volumes[5]. Reinject the sample. If peak shape is restored, the frit was blocked.

  • Test for Extra-Column Volume: If backflushing fails, bypass the column entirely and connect the injector directly to the detector using a zero-dead-volume union. Inject a tracer. If the resulting peak is excessively broad, the tailing is caused by poor tubing connections or an oversized detector flow cell[7].

Q4: I am observing severe baseline drift during the gradient run at 210 nm. How can I correct this without losing sensitivity for the phenoxy group? A: The phenoxy group has strong UV absorbance at lower wavelengths (210–220 nm). Baseline drift during a gradient at these wavelengths is caused by the differing UV absorbance profiles of Mobile Phase A and B[4]. For example, Methanol absorbs significantly more UV light at 210 nm than Water, causing the baseline to rise as the organic percentage increases. Solution: Switch from Methanol to HPLC-grade Acetonitrile, which has a much lower UV cutoff (190 nm) and remains optically transparent during the gradient shift. Ensure you are not using strongly absorbing additives like Trifluoroacetic acid (TFA); use 0.1% Phosphoric acid if an acidic environment is required for impurity suppression.

Table 2: Troubleshooting Matrix for 1-Cyclopropyl-3-phenoxypropan-1-one
SymptomPrimary Root CauseScientific CausalityImmediate Action
Peak Tailing ( As​>1.5 ) Mass Overload or Blocked FritAnalyte saturates stationary phase pores, or physical void distorts flow path[6].Dilute sample 10x; if unresolved, backflush column[5].
Baseline Drift at 210 nm Solvent UV Absorbance MismatchOrganic phase absorbs more UV light than aqueous phase as gradient progresses[4].Switch from Methanol to Acetonitrile; remove TFA.
Retention Time Shift Incomplete Re-equilibrationColumn pores have not fully returned to initial aqueous conditions[8].Increase post-gradient re-equilibration time to ≥5 column volumes.
Split Peaks Sample Solvent MismatchSample injected in 100% organic solvent disrupts partitioning at the column head[8].Dilute sample in initial mobile phase (e.g., 10% Acetonitrile).
References
  • LCGC International. "A Three-Pronged Template Approach for Rapid HPLC Method Development." 3

  • Pure Synth. "Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency." 4

  • Mastelf. "How to Optimize HPLC Gradient Elution for Complex Samples." 1

  • Welch Materials. "Gradient Optimization in Liquid Chromatography." 2

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." 8

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." 6

  • Element Lab Solutions. "Peak Tailing in HPLC."5

  • University of Pittsburgh. "HPLC Troubleshooting Guide." 7

Sources

Optimization

Reducing unwanted side reactions in 1-Cyclopropyl-3-phenoxypropan-1-one synthesis

Technical Support Center: Synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one Introduction Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one. This molecule is a valuable interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one

Introduction

Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one. This molecule is a valuable intermediate in medicinal chemistry and materials science, often utilized for its unique combination of a strained cyclopropyl ring and a phenoxy ether linkage. The synthesis, while conceptually straightforward, is frequently plagued by side reactions that can significantly reduce yield and purity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will explore the causality behind common experimental pitfalls and provide validated strategies to ensure a successful and reproducible synthesis.

The most common and practical approach to synthesizing 1-Cyclopropyl-3-phenoxypropan-1-one involves a two-step sequence, beginning with the formation of a γ-haloketone followed by a nucleophilic substitution with phenoxide. This guide focuses on troubleshooting this prevalent pathway.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Williamson Ether Synthesis A 5-Chloro-2-pentanone C Cyclopropyl Methyl Ketone A->C Intramolecular Cyclization B Base (e.g., NaOH/CaO) B->A D 1-Cyclopropyl-3-chloropropan-1-one (Precursor) P1->D Analogy F 1-Cyclopropyl-3-phenoxypropan-1-one (Target Molecule) D->F SN2 Reaction E Phenol + Base (e.g., K2CO3) E->D

Figure 1: Recommended synthetic workflow for 1-Cyclopropyl-3-phenoxypropan-1-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is very low, and the NMR spectrum shows a complex mixture of products. What is the likely cause?

Answer: This is the most common issue and is almost certainly due to a lack of selectivity in the Williamson ether synthesis step (Step 2). The phenoxide ion is an ambident nucleophile , meaning it can react at two different positions: the oxygen atom (O-alkylation) to give the desired product, or the aromatic ring (C-alkylation), typically at the ortho and para positions, to yield undesired isomeric side products.

SideReactions cluster_products Potential Products Phenoxide Phenoxide Ion O⁻ ortho-C para-C Precursor 1-Cyclopropyl-3-chloropropan-1-one Phenoxide:O->Precursor Phenoxide:C_ortho->Precursor Phenoxide:C_para->Precursor O_Product Desired Product (O-Alkylation) 1-Cyclopropyl-3-phenoxypropan-1-one Precursor->O_Product SN2 at Oxygen C_Ortho Side Product (C-Alkylation) 1-Cyclopropyl-3-(2-hydroxyphenyl)propan-1-one Precursor->C_Ortho SN2 at ortho-Carbon C_Para Side Product (C-Alkylation) 1-Cyclopropyl-3-(4-hydroxyphenyl)propan-1-one Precursor->C_Para SN2 at para-Carbon

Troubleshooting

Resolving NMR signal overlap issues for 1-Cyclopropyl-3-phenoxypropan-1-one

Technical Support Center: Resolving NMR Signal Overlap for 1-Cyclopropyl-3-phenoxypropan-1-one Introduction Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Signal Overlap for 1-Cyclopropyl-3-phenoxypropan-1-one

Introduction Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with spectral congestion in functionalized small molecules. For 1-Cyclopropyl-3-phenoxypropan-1-one , signal overlap is a notorious bottleneck. The molecule features a complex cyclopropyl spin system, an aliphatic chain, and a phenoxy group, which collectively create severe multiplet congestion in the 0.8–1.1 ppm (aliphatic) and 6.8–7.4 ppm (aromatic) regions.

This guide provides a self-validating, causally-driven framework to disentangle these overlapping resonances using Pure Shift NMR, solvent effects, and high-resolution 2D techniques.

Part 1: Diagnostic Workflow & Decision Matrix

Before altering your sample or taking up valuable spectrometer time, map your approach based on the specific region of overlap.

NMR_Workflow Start 1H NMR Spectrum Congestion Detected Decision Identify Overlap Region Start->Decision Cyclo Cyclopropyl / Aliphatic (0.8 - 3.0 ppm) Decision->Cyclo Aromatic Phenoxy Ring (6.8 - 7.4 ppm) Decision->Aromatic PureShift Pure Shift NMR (PSYCHE) Cyclo->PureShift Collapse J-coupling ASIS Solvent Switch (C6D6 / DMSO-d6) Cyclo->ASIS Induce differential shielding Aromatic->PureShift TwoD 2D NMR (HSQC / HMBC) Aromatic->TwoD 13C dispersion Resolved Unambiguous Signal Assignment PureShift->Resolved ASIS->Resolved TwoD->Resolved

Diagnostic workflow for resolving NMR signal overlap in complex small molecules.

Part 2: Core Troubleshooting Protocols

Protocol A: Homonuclear Decoupling via Pure Shift NMR (PSYCHE)

The Causality: The cyclopropyl ring protons exhibit complex scalar couplings (J-couplings), resulting in broad, overlapping multiplets. Broadband homodecoupling techniques, or "pure shift" methods, suppress these homonuclear coupling interactions[1]. By utilizing the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence, multiplets collapse into sharp singlets, vastly improving resolution and mimicking the dispersion of a much higher-field spectrometer[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of 1-Cyclopropyl-3-phenoxypropan-1-one in 0.6 mL of CDCl3.

  • Baseline Optimization: Acquire a standard 1D 1H spectrum. Calibrate the 90° pulse precisely and ensure rigorous shimming (TMS linewidth < 1 Hz).

  • Parameter Configuration: Load the PSYCHE pulse sequence. Set the sweep width to 10 ppm. Configure the chirp pulse duration (typically 15–30 ms) and set the flip angle to a low value (10–20°) to prevent sensitivity loss.

  • Acquisition: Run the experiment with 16–32 transients to compensate for the inherent sensitivity drop of pure shift methods.

  • Self-Validation System: Compare the pure shift spectrum to the standard 1D spectrum. The validation is successful if the -CH2-O-Ph triplet at ~4.25 ppm has completely collapsed into a sharp, single peak. If residual splitting remains, iteratively adjust the chirp pulse flip angle.

Protocol B: Aromatic Solvent-Induced Shifts (ASIS)

The Causality: When pure shift NMR is unavailable, manipulating the solvent environment is a powerful alternative. Solvents like Benzene-d6 (C6D6) induce an Aromatic Solvent-Induced Shift (ASIS)[3]. The electron-rich benzene ring forms a transient, non-covalent collision complex with the electron-deficient carbonyl group of 1-Cyclopropyl-3-phenoxypropan-1-one. Protons located above or below the benzene ring fall into its shielding cone, shifting their resonances upfield[4]. This differentially separates the cyclopropyl protons from the aliphatic chain.

Step-by-Step Methodology:

  • Solvent Exchange: Evaporate the CDCl3 from your NMR tube using a gentle stream of N2 gas. Re-dissolve the residue in 0.6 mL of C6D6.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K.

  • Self-Validation System: Calculate the shift difference ( Δδ=δCDCl3​−δC6D6​ ). The protocol is validated if the alpha-methylene protons (-CH2-C=O) shift upfield by at least 0.3–0.4 ppm, effectively pulling them away from overlapping impurity signals.

Protocol C: 2D NMR Dispersion (HSQC/HMBC Overlay)

The Causality: The phenoxy aromatic region (6.8–7.4 ppm) often suffers from severe overlap between the ortho and para protons. 2D NMR distributes these overlapping 1H signals across a second frequency axis (13C), providing superior separation[5]. By overlaying HSQC (1-bond correlations) with HMBC (2- to 4-bond correlations), you can unambiguously assign overlapping protons based on their distinct long-range connectivity to quaternary carbons[6].

Step-by-Step Methodology:

  • Acquisition: Acquire a multiplicity-edited 1H-13C HSQC and a standard 1H-13C HMBC.

  • Resolution Enhancement: During processing, apply linear prediction in the F1 (13C) dimension to at least 1024 points to maximize digital resolution and separate closely eluting aromatic carbons.

  • Overlay Analysis: In your processing software, overlay the HSQC (e.g., green contours) and HMBC (e.g., red contours) spectra[6].

  • Self-Validation System: Identify the quaternary aromatic carbon attached to the oxygen (~158 ppm). The protocol is validated when you observe an HMBC cross-peak from this carbon to the ortho-protons, allowing you to differentiate them from the overlapping para-proton (which will not show a strong 3-bond correlation to the oxygen-bearing carbon).

Part 3: Quantitative Data Presentation

To assist in your ASIS troubleshooting, reference the following table detailing the expected chemical shift perturbations when moving from CDCl3 to C6D6.

Table 1: Expected 1H NMR Chemical Shifts and ASIS Effects for 1-Cyclopropyl-3-phenoxypropan-1-one

Proton EnvironmentExpected Shift in CDCl3 (ppm)Expected Shift in C6D6 (ppm)ASIS ( Δδ )Multiplicity
Cyclopropyl CH20.85 – 1.100.60 – 0.85-0.25m
Cyclopropyl CH1.951.50-0.45m
-CH2-C(=O)2.902.50-0.40t
-CH2-O-Ph4.253.95-0.30t
Phenoxy o-H6.906.75-0.15d/m
Phenoxy p-H6.956.85-0.10t/m
Phenoxy m-H7.287.15-0.13t/m

Note: Negative Δδ values indicate an upfield shift due to the shielding cone of the benzene collision complex.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my cyclopropyl group look like a broad, featureless blob instead of distinct multiplets? A: This is a classic symptom of higher-order coupling (often AA'BB'X spin systems) combined with poor magnetic field homogeneity. Before attempting pure shift NMR, ensure your sample is properly shimmed. If the TMS peak is broader than 1.5 Hz, re-shim the Z1 and Z2 gradients.

Q: Can I just use a higher magnetic field (e.g., 800 MHz) instead of Pure Shift NMR? A: Yes, increasing the magnetic field strength directly increases chemical shift dispersion, which can resolve overlaps[1]. However, ultra-high field instruments are expensive and not always accessible. Pure shift NMR provides a mathematical equivalent of increasing field strength (collapsing multiplets to singlets) without requiring hardware upgrades[2].

Q: I ran an HMBC, but I still can't differentiate the ortho and para phenoxy protons. What now? A: Standard HMBC experiments are optimized for a specific long-range coupling constant (usually nJCH​ = 8 Hz). Aromatic systems can sometimes deviate from this. Try running a band-selective HMBC focused specifically on the aromatic region to increase digital resolution, or adjust the long-range delay to target 5 Hz couplings.

Part 5: References

1.[1] "High-resolution pure shift NMR spectroscopy for fast structural analysis of complex drug compounds with overlapping multiplets" - ResearchGate. URL: 2.[2] "Pure Shift NMR" - Manchester NMR Methodology Group. URL: 3.[6] "The advantages of overlaying an HSQC spectrum with an HMBC spectrum" - ACD/Labs. URL: 4.[5] "Two-dimensional nuclear magnetic resonance spectroscopy" - Wikipedia. URL: 5.[3] "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts" - Taylor & Francis. URL: 6.[4] "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts" - Modgraph / Wiley. URL:

Sources

Optimization

Optimizing solvent extraction protocols for 1-Cyclopropyl-3-phenoxypropan-1-one recovery

Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the recovery of 1-Cyclopropyl-3-phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the recovery of 1-Cyclopropyl-3-phenoxypropan-1-one via solvent extraction. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing instead on the underlying chemical principles to empower you to troubleshoot and adapt these protocols to your specific experimental context.

Section 1: Understanding the Fundamentals of Extraction

Before optimizing a protocol, it is crucial to understand the physicochemical properties of the target compound, 1-Cyclopropyl-3-phenoxypropan-1-one. These properties dictate its behavior between two immiscible liquid phases.

Q1: What are the key physicochemical properties of 1-Cyclopropyl-3-phenoxypropan-1-one that influence its extraction?

A1: The extraction efficiency is primarily governed by the compound's solubility and ionization state. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure, which features a cyclopropyl ketone group and a phenoxy group.

Data Presentation

Table 1: Estimated Physicochemical Properties of 1-Cyclopropyl-3-phenoxypropan-1-one

PropertyEstimated Value/CharacteristicImplication for Extraction
Molecular Formula C₁₂H₁₄O₂---
Molecular Weight 190.24 g/mol Influences diffusion rates but is less critical than solubility for LLE.
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5 (Estimated)A positive LogP value indicates good lipophilicity, suggesting the compound will preferentially partition into a nonpolar organic solvent over water.[1][2]
pKa (Acid Dissociation Constant) ~18-20 for the α-proton to the ketone; the phenoxy group is not acidic.The molecule is effectively neutral under typical aqueous pH conditions (1-12), meaning its partitioning behavior is not significantly influenced by pH adjustments in this range.[1][3]
Aqueous Solubility LowLow water solubility is advantageous for extraction into an organic solvent.[4]
Organic Solvent Solubility High in moderately polar to nonpolar solvents.Solvents like ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE) are expected to be effective.[3][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup of a solvent extraction protocol for 1-Cyclopropyl-3-phenoxypropan-1-one.

Q2: Which organic solvent is the best choice for the initial extraction?

A2: The ideal solvent should have high solubility for 1-Cyclopropyl-3-phenoxypropan-1-one, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic. Based on the estimated LogP value, several solvents are suitable candidates.[3] Ethyl acetate is an excellent starting point due to its good balance of polarity, low toxicity, and ease of evaporation. Dichloromethane (DCM) is also highly effective but is more volatile and carries greater health risks.

Data Presentation

Table 2: Solvent Selection Guide for Extraction

SolventPolarity IndexBoiling Point (°C)Water ImmiscibilityKey Considerations
Ethyl Acetate 4.477GoodRecommended starting solvent; effective, relatively low toxicity.
Dichloromethane (DCM) 3.140ExcellentHigh extraction efficiency, but volatile and a suspected carcinogen. Use in a fume hood.[6]
Methyl tert-butyl ether (MTBE) 2.555ExcellentGood choice, less prone to emulsion formation than other ethers.
Toluene 2.4111ExcellentEffective for nonpolar compounds, but high boiling point makes it difficult to remove.
Hexanes 0.169ExcellentGenerally too nonpolar for this compound; may result in low recovery.

Q3: Does the pH of the aqueous phase need to be adjusted?

A3: For 1-Cyclopropyl-3-phenoxypropan-1-one, pH adjustment is generally not necessary to control its ionization state, as it is a neutral molecule across a wide pH range.[1] However, adjusting the pH can be a powerful tool if your sample matrix contains acidic or basic impurities that you wish to separate from your target compound. For instance, acidifying the aqueous phase will protonate basic impurities, retaining them in the aqueous layer, while basifying will deprotonate acidic impurities with the same effect.

Q4: How can I improve my recovery without changing the solvent?

A4: There are two primary strategies:

  • Perform Multiple Extractions: Instead of one extraction with a large volume of solvent, perform three sequential extractions with smaller volumes (e.g., 3 x 50 mL instead of 1 x 150 mL). This is mathematically more efficient at recovering the analyte.[3]

  • Use the "Salting-Out" Effect: Add a neutral salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase until it is saturated.[1][7] This increases the ionic strength of the aqueous layer, reduces the solubility of the organic compound in it, and drives more of the analyte into the organic phase.[1]

Section 3: Standard Extraction Protocol & Workflow

This section provides a robust, baseline protocol for the extraction of 1-Cyclopropyl-3-phenoxypropan-1-one from an aqueous solution.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE)

  • Preparation: Ensure your aqueous sample containing 1-Cyclopropyl-3-phenoxypropan-1-one is at room temperature. Transfer the sample to a separatory funnel that is no more than two-thirds full.

  • Solvent Addition: Add a volume of ethyl acetate equal to the volume of your aqueous sample.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent it immediately to release any pressure. Shake the funnel gently for 1-2 minutes with periodic venting. Vigorous shaking can lead to emulsion formation.[8]

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Carefully drain the lower aqueous layer. Then, drain the upper organic layer containing your product into a clean collection flask.

  • Repeat: Return the aqueous layer to the separatory funnel and repeat steps 2-5 two more times, combining all organic extracts.

  • Drying: Dry the combined organic extracts by adding anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.

  • Final Step: Filter or decant the dried organic solution to remove the Na₂SO₄. The resulting solution contains your recovered compound, ready for solvent removal (e.g., via rotary evaporation).

Mandatory Visualization

G cluster_prep Preparation cluster_extraction Extraction Cycle (Repeat 3x) cluster_post Post-Extraction prep 1. Aqueous sample into separatory funnel add_solvent 2. Add Organic Solvent (e.g., Ethyl Acetate) prep->add_solvent shake 3. Gently Shake & Vent add_solvent->shake separate 4. Allow Phases to Separate shake->separate collect_org 5. Collect Organic Layer separate->collect_org collect_aq Drain Aqueous Layer separate->collect_aq combine 6. Combine Organic Extracts collect_org->combine collect_aq->add_solvent Return for re-extraction dry 7. Dry with Na2SO4 combine->dry filter 8. Filter/Decant dry->filter product Product in Solution filter->product

Caption: General workflow for the solvent extraction of 1-Cyclopropyl-3-phenoxypropan-1-one.

Section 4: Troubleshooting Guide

This guide addresses the most common issues encountered during solvent extraction in a direct question-and-answer format.

Problem: Low Recovery Yield

Q5: I followed the protocol, but my final yield is very low. What are the most likely causes and how do I fix them?

A5: Low recovery is a frequent issue stemming from several potential causes.[9][10] A systematic approach is the best way to diagnose the problem. The most common culprits are incomplete extraction, analyte loss during transfers, or unexpected chemical reactions.

Mandatory Visualization

G start Low Recovery Detected q1 Did you perform multiple extractions (2-3x)? start->q1 a1_no Action: Repeat extraction on the same aqueous layer. Perform at least 3 cycles. q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Did you use the 'salting-out' effect? a1_no->q2 a1_yes->q2 a2_no Action: Add NaCl or Na2SO4 to the aqueous phase to saturation. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes q3 Was an emulsion formed that was not fully resolved? a2_no->q3 a2_yes->q3 a3_yes Action: See 'Emulsion Formation' guide. Analyte may be trapped in the emulsion. q3->a3_yes Yes a3_no Proceed to next check q3->a3_no No q4 Is your solvent choice optimal? (e.g., using hexanes) a3_no->q4 a4_yes Action: Switch to a more polar solvent like Ethyl Acetate or DCM. q4->a4_yes No a4_no Issue likely lies elsewhere. Consider analyte stability or quantification method. q4->a4_no Yes

Caption: Troubleshooting decision tree for low recovery yield.

Data Presentation

Table 3: Troubleshooting Summary for Low Recovery

Potential CauseDiagnostic QuestionRecommended ActionScientific Rationale
Incomplete Partitioning Did you perform at least 3 extractions?Re-extract the aqueous phase. For future experiments, increase the number of extractions.[3]The partition coefficient dictates that a fraction of the analyte will always remain in the aqueous phase. Multiple extractions are needed to recover it efficiently.
High Aqueous Solubility Is your recovery still low after multiple extractions?Add a neutral salt (e.g., NaCl) to the aqueous phase to saturation before extracting.[7][8]The "salting-out" effect increases the polarity of the aqueous phase, decreasing the solubility of the organic analyte and driving it into the organic layer.[1]
Suboptimal Solvent Are you using a very nonpolar solvent like hexanes?Switch to a moderately polar solvent such as ethyl acetate or MTBE.[10]The phenoxy and ketone groups on the molecule impart some polarity. A solvent with similar polarity ("like dissolves like") will be more effective.
Analyte Degradation Is your sample stored in a strongly acidic or basic solution for a long time?Ensure the aqueous sample is near neutral pH if it needs to be stored before extraction. Analyze for degradation products.While generally stable, ketones and ethers can be susceptible to hydrolysis or other reactions under harsh conditions.[10]

Problem: Emulsion Formation at the Interface

Q6: There is a thick, cloudy layer between my organic and aqueous phases that won't separate. What is it and how do I get rid of it?

A6: This is an emulsion, which is a suspension of fine droplets of one liquid within the other.[8][11] It is a very common problem, especially when the sample contains surfactants, proteins, or fine particulates.[8] The key is to break this stable suspension.

Here are several techniques to try, from simplest to most aggressive:

  • Time and Gentle Agitation: Let the separatory funnel sit undisturbed for 10-20 minutes.[11][12] Sometimes, emulsions will break on their own. Gently swirling the funnel or tapping the side can help coalesce the droplets.[11]

  • Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the two phases.[8]

  • Filtration: Try to drain the emulsion layer and filter it through a plug of glass wool or a pad of Celite in a funnel. This can physically disrupt the droplets.[7][8]

  • Change Solvent Volume/Type: Adding a small amount of a different solvent can sometimes alter the properties enough to break the emulsion.[7][8] For example, if you are using ethyl acetate, adding a little THF (if compatible with your downstream process) might help.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them is a highly effective, surefire way to break an emulsion.[7][11][12]

  • Prevention is Key: In future experiments, reduce the shaking intensity. Use a gentle swirling or rocking motion instead of vigorous shaking.[8] This minimizes the energy input that creates the emulsion in the first place.

Problem: Product Purity Issues

Q7: My recovered product is contaminated with other compounds from my sample matrix. How can I improve its purity using extraction?

A7: If your product is contaminated with acidic or basic impurities, a technique called back-extraction (or an acid-base wash) is highly effective.[1][13]

Protocol 2: Acid-Base Back-Extraction for Purification

This protocol assumes your desired compound is in an organic solvent (e.g., ethyl acetate) and is contaminated with both acidic and basic impurities.

  • Wash with Acid: Add a volume of a dilute acid (e.g., 1 M HCl) to the separatory funnel containing your organic extract. Shake gently. Any basic impurities will react with the acid to form charged salts, which will be extracted into the aqueous acid layer. Drain and discard the aqueous layer.

  • Wash with Base: Now, add a volume of a dilute base (e.g., 1 M NaOH) to the organic layer. Shake gently. Any acidic impurities will be deprotonated to form charged salts, which will be extracted into the aqueous base layer. Drain and discard the aqueous layer.

  • Neutral Wash: Finally, wash the organic layer with brine (saturated NaCl solution). This will remove any residual water-soluble acid or base from the organic phase.

  • Dry and Concentrate: Proceed with drying the purified organic layer with Na₂SO₄ and removing the solvent as described in the standard protocol.

This process selectively removes ionizable impurities, leaving your neutral compound of interest, 1-Cyclopropyl-3-phenoxypropan-1-one, in the organic phase, significantly improving its purity.[1]

References

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]

  • PubMed. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Google Patents.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low? [Link]

  • PubChem. 1-Cyclopropyl-3-phenylpropan-1-one. [Link]

  • PubChem. 1-Phenyl-3-cyclopropylpropane. [Link]

  • NextSDS. 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. [Link]

  • ResearchGate. Handbook of Solubility Data for Pharmaceuticals. [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • PubChem. 1-Cyclohexyl-3-phenylpropan-1-one. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 1-Cyclopropyl-3-phenoxypropan-1-one in the Landscape of Cyclopropyl Ketones

Introduction The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, acting as a versatile C3 synthon. The inherent ring strain of the three-membered carbocycle provides a potent thermodynamic driving...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, acting as a versatile C3 synthon. The inherent ring strain of the three-membered carbocycle provides a potent thermodynamic driving force for a variety of transformations, enabling the construction of complex molecular architectures.[1] However, the reactivity of this functional group is not monolithic; it is profoundly influenced by the nature of the substituents appended to the carbonyl and the cyclopropane ring itself.

This guide provides an in-depth comparative analysis of the reactivity of 1-Cyclopropyl-3-phenoxypropan-1-one , a model alkyl cyclopropyl ketone, against other classes of cyclopropyl ketones, particularly its aryl-substituted counterparts. By dissecting the mechanistic pathways and substituent effects across different reaction platforms, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging these powerful intermediates in their synthetic endeavors.

The Foundation of Cyclopropyl Ketone Reactivity

The unique reactivity of cyclopropyl ketones stems from the high ring strain (approx. 27.5 kcal/mol) of the cyclopropane ring. This strain facilitates the cleavage of the C-C bonds within the ring under various conditions.[1][2] The adjacent ketone functionality plays a dual role: it activates the cyclopropane ring by withdrawing electron density and serves as a handle for initiating reactions, for instance, through coordination to a Lewis acid or by accepting an electron in reduction reactions.

Reactions involving cyclopropyl ketones predominantly proceed via ring-opening, which can be broadly categorized into four main classes:

  • Acid-Catalyzed Ring Opening

  • Nucleophilic & Base-Catalyzed Ring Opening

  • Reductive & Photochemical Ring Opening (via Single-Electron Transfer)

  • Transition-Metal-Catalyzed Ring Opening

The substituent directly attached to the carbonyl carbon—in our case, the propoxyphenone chain versus an aryl group—is the single most critical factor dictating the preferred reaction pathway and overall reactivity.

Profiling the Reactants: A Structural Comparison

To establish a clear basis for comparison, we will analyze the reactivity of 1-Cyclopropyl-3-phenoxypropan-1-one relative to two other representative cyclopropyl ketones: Phenyl cyclopropyl ketone and Cyclopropyl p-nitrophenyl ketone.

Compound NameStructureClassKey Structural Features
1-Cyclopropyl-3-phenoxypropan-1-one Alkyl Cyclopropyl Ketone Carbonyl is attached to an sp³ hybridized carbon. The phenoxy group is electronically isolated from the carbonyl-cyclopropyl system by an ethylene linker.
Phenyl cyclopropyl ketone Aryl Cyclopropyl Ketone Carbonyl is directly attached to an sp² hybridized carbon of a phenyl ring, allowing for electronic conjugation.
Cyclopropyl p-nitrophenyl ketone Donor-Acceptor Cyclopropane A specialized aryl cyclopropyl ketone where the p-nitrophenyl group acts as a strong electron-withdrawing "acceptor," further activating the "donor" cyclopropane ring.[3]

Comparative Analysis Across Reaction Platforms

Acid-Catalyzed Ring Opening

Under acidic conditions (Brønsted or Lewis), the carbonyl oxygen is protonated or coordinated, activating the cyclopropane ring for cleavage. The ring opens to generate the most stable carbocation intermediate, which is then intercepted by a nucleophile.[4]

  • 1-Cyclopropyl-3-phenoxypropan-1-one (Alkyl): Ring opening would lead to a secondary carbocation. The remote phenoxy group offers minimal stabilization. Reactivity is expected to be moderate.

  • Phenyl cyclopropyl ketone (Aryl): The phenyl group can effectively stabilize the resulting carbocation through resonance. This leads to enhanced reactivity compared to its alkyl counterpart. Cleavage typically occurs at the bond between the carbonyl and the more substituted cyclopropyl carbon.[4]

Nucleophilic & Base-Catalyzed Ring Opening

This pathway involves the direct attack of a nucleophile onto the cyclopropane ring in a process known as homoconjugate addition.[2][5] This is particularly effective for "donor-acceptor" cyclopropanes, where the acceptor group (e.g., p-nitrophenyl ketone) renders the ring highly electrophilic.

  • 1-Cyclopropyl-3-phenoxypropan-1-one (Alkyl): As a monoactivated cyclopropane, it is less susceptible to nucleophilic attack compared to more electron-deficient systems. Reactions often require strong nucleophiles or catalysis.

  • Cyclopropyl p-nitrophenyl ketone (Donor-Acceptor): The potent electron-withdrawing nature of the p-nitrophenyl group makes the cyclopropane ring highly electrophilic and thus exceptionally reactive towards a wide range of soft nucleophiles like thiols, alcohols, and carboxylic acids, often under mild catalytic conditions.[3][6]

Reductive & Photochemical Ring Opening (Single-Electron Transfer)

These transformations are initiated by a single-electron transfer (SET) from a reducing agent (e.g., SmI₂) or a photocatalyst to the ketone's LUMO, forming a ketyl radical anion.[1] This intermediate rapidly undergoes ring opening to relieve strain.

  • 1-Cyclopropyl-3-phenoxypropan-1-one (Alkyl): Alkyl ketones have a significantly more negative reduction potential compared to aryl ketones (e.g., cyclohexanone E₁/₂ = -2.73 V vs. acetophenone E₁/₂ = -2.11 V).[1][7] They are therefore much harder to reduce and are often described as "recalcitrant" substrates in SET reactions, requiring more robust or specialized catalytic systems.[7][8]

  • Phenyl cyclopropyl ketone (Aryl): The aryl group dramatically lowers the reduction potential of the ketone.[1] Furthermore, it stabilizes the intermediate ketyl radical through conjugation, greatly facilitating the initial SET event and subsequent fragmentation.[9] This class of ketones is the standard substrate for photocatalytic and SmI₂-mediated cycloadditions.[8]

Transition-Metal-Catalyzed Reactions

Catalysts based on nickel, palladium, and other metals can effect a range of ring-opening and cross-coupling reactions.[4] These methods are powerful for forming new C-C bonds.

  • 1-Cyclopropyl-3-phenoxypropan-1-one (Alkyl): Alkyl cyclopropyl ketones are competent substrates in certain nickel-catalyzed cross-electrophile couplings, for example, with alkyl halides to form γ-alkylated ketones.[10] The reaction proceeds via C-C bond activation, and the alkyl nature does not inhibit this process.

  • Phenyl cyclopropyl ketone (Aryl): Aryl cyclopropyl ketones also participate in a wide array of metal-catalyzed reactions. The mechanism can involve oxidative addition into the cyclopropane ring, and the aryl group can influence the stability and subsequent reactivity of the resulting metallacycle intermediates.

Summary of Reactivity Comparison

Reaction Type1-Cyclopropyl-3-phenoxypropan-1-one (Alkyl)Aryl Cyclopropyl Ketones (e.g., Phenyl)Donor-Acceptor Ketones (e.g., p-Nitrophenyl)Rationale
Acid-Catalyzed Moderate ReactivityHigh Reactivity High ReactivityAryl group stabilizes carbocation intermediate.[4]
Nucleophilic Low ReactivityModerate ReactivityVery High Reactivity Strong electron-withdrawing group enhances ring electrophilicity.[3]
Reductive (SET) Very Low Reactivity High ReactivityVery High ReactivityAryl group lowers reduction potential and stabilizes radical anion.[1][9]
Transition-Metal Good Substrate Good Substrate Good SubstrateReactivity is catalyst- and reaction-dependent; both are viable.[10][11]

Visualizing Reaction Pathways

The following diagrams illustrate a key mechanistic workflow and a conceptual relationship governing reactivity.

G cluster_input Input Ketones cluster_reaction Reaction Condition cluster_output Reaction Outcome Alkyl Alkyl Cyclopropyl Ketone (e.g., 1-Cyclopropyl-3-phenoxy...) SET SET Conditions (SmI2 or Photocatalyst) Alkyl->SET Recalcitrant Substrate (High Reduction Potential) Aryl Aryl Cyclopropyl Ketone (e.g., Phenyl...) Aryl->SET Facile Reaction (Low Reduction Potential) Alkyl_Out No Reaction / Low Yield SET->Alkyl_Out Aryl_Out High Yield of Ring-Opened Product SET->Aryl_Out

Caption: Workflow for a Single-Electron Transfer (SET) reaction.

G cluster_reactivity Reactivity in Nucleophilic Ring Opening cluster_ketones Ketone Type Low Low Medium Medium High High Alkyl Alkyl Ketone Alkyl->Low Aryl Aryl Ketone Aryl->Medium DA Donor-Acceptor (p-Nitrophenyl) DA->High

Caption: Relationship between ketone type and nucleophilic reactivity.

Experimental Protocols

The following is a representative protocol for an acid-catalyzed ring-opening reaction that can be adapted to compare different cyclopropyl ketone substrates.

Protocol: Acid-Catalyzed Methanolysis of a Cyclopropyl Ketone

Objective: To perform a ring-opening reaction by trapping the intermediate carbocation with methanol as a nucleophile.

Materials:

  • Cyclopropyl Ketone (Substrate A: 1-Cyclopropyl-3-phenoxypropan-1-one; Substrate B: Phenyl cyclopropyl ketone) (1.0 mmol)

  • Triflic acid (TfOH) (10 mol%, 0.1 mmol)

  • Anhydrous Methanol (MeOH) (5.0 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • To a clean, dry round-bottom flask, add the cyclopropyl ketone substrate (1.0 mmol).

  • Dissolve the substrate in anhydrous methanol (5.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (10 mol%) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. It is anticipated that Substrate B will be consumed significantly faster than Substrate A.

  • Work-up: Once the reaction is complete (or has ceased to progress), quench by slowly adding saturated NaHCO₃ solution until effervescence stops.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure of the ring-opened product.

Trustworthiness: This self-validating protocol uses TLC monitoring to directly compare the reaction rates. The expected outcome is a higher conversion rate for the aryl cyclopropyl ketone in a given timeframe, providing direct experimental support for the reactivity principles discussed.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (2025). Benchchem.
  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (n.d.). PMC.
  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. (2024).
  • A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones. (2025). Benchchem.
  • Nucleophilic substitution of cyclopropyl ketones with halides. (n.d.).
  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024).
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabiliz
  • Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. (2025). eScholarship.
  • DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. (2006). Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. (2024). RSC Publishing.
  • Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. (2025). Benchchem.
  • Photoinduced Electron Transfer Reactions of α-Cyclopropyl- and α-Epoxy Ketones. Tandem Fragmentation−Cyclization to Bi-, Tri-, and Spirocyclic Ketones. (n.d.).
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • common side reactions in the synthesis of cyclopropyl ketones. (2025). Benchchem.
  • Ring opening of cyclopropyl ketones by trimethylsilyl iodide. (n.d.).
  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2015). PubMed.
  • How Persistent Is Cyclopropyl upon Nucleophilic Substitution, and Is Frontside Displacement Possible? A Model Study. (2001).
  • Organocatalytic Cloke–Wilson Rearrangement: DABCO-Catalyzed Ring Expansion of Cyclopropyl Ketones to 2,3-Dihydrofurans. (2017).

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Comparative

A Comparative Guide to the Quantification of 1-Cyclopropyl-3-phenoxypropan-1-one: HPLC-UV vs. GC-MS

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive, in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 1-Cyclopropyl-3-phenoxypropan-1-one, a ketone-containing organic molecule.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed validation protocol for an HPLC-UV method, juxtaposed with the performance characteristics of a GC-MS approach. The experimental designs and validation parameters are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH)[1][2][3].

The Analytical Challenge: Quantifying 1-Cyclopropyl-3-phenoxypropan-1-one

1-Cyclopropyl-3-phenoxypropan-1-one is a small organic molecule with a molecular weight of approximately 190.25 g/mol [4][5]. Its structure, featuring a ketone group and aromatic rings, makes it a suitable candidate for both HPLC-UV and GC-MS analysis. The choice of the optimal analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).

Primary Method: HPLC-UV Method Validation

High-Performance Liquid Chromatography with UV detection is a workhorse in the pharmaceutical industry due to its versatility, robustness, and cost-effectiveness for the routine analysis of a wide range of compounds[6][7][8][9]. The following section details a comprehensive validation protocol for an HPLC-UV method for the quantification of 1-Cyclopropyl-3-phenoxypropan-1-one, adhering to the ICH Q2(R1) guidelines[1][2][3].

HPLC-UV Method Validation Workflow

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 System Suitability cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Method Implementation Dev Method Development & Optimization (Column, Mobile Phase, Wavelength) SST System Suitability Testing (Tailing Factor, Plate Count, %RSD) Dev->SST Proceed if optimized Specificity Specificity (Peak Purity, Resolution) SST->Specificity Proceed if SST passes Linearity Linearity & Range (R², y-intercept) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, %RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Implementation Routine Analysis & Quality Control Robustness->Implementation Validated Method

Caption: Workflow for the validation of an HPLC-UV analytical method.

Experimental Protocol for HPLC-UV Method Validation

1. System Suitability: Before commencing method validation, the suitability of the chromatographic system is established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor to ensure the system is performing adequately.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[3][10].

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of 1-Cyclopropyl-3-phenoxypropan-1-one.

    • Analyze a sample of 1-Cyclopropyl-3-phenoxypropan-1-one spiked with potential impurities or degradation products.

    • Assess the resolution between the analyte peak and any other peaks. Peak purity analysis using a diode-array detector (DAD) is also recommended.

3. Linearity and Range: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range[2][3].

  • Protocol:

    • Prepare a series of at least five standard solutions of 1-Cyclopropyl-3-phenoxypropan-1-one at different concentrations (e.g., 50%, 80%, 100%, 120%, and 150% of the expected sample concentration).

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the coefficient of determination (R²), y-intercept, and slope of the regression line.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value[2][3].

  • Protocol:

    • Prepare spiked samples by adding known amounts of 1-Cyclopropyl-3-phenoxypropan-1-one to a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

5. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[2][3].

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess within-laboratory variations.

    • Calculate the relative standard deviation (%RSD) for each set of measurements.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy[2][3].

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[2][10].

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as the flow rate, column temperature, and mobile phase composition.

    • Analyze a standard solution under each of the modified conditions and assess the impact on the results.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds like ketones[11][12]. It offers high specificity due to mass spectrometric detection, which can be particularly advantageous for impurity profiling and identification[13]. For some ketones, derivatization may be employed to improve chromatographic properties and sensitivity.

GC-MS Method Considerations
  • Sample Preparation: Direct injection of a solution of 1-Cyclopropyl-3-phenoxypropan-1-one in a suitable solvent is feasible. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) could be explored to enhance sensitivity if required.

  • Instrumentation: A standard GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) and a mass spectrometer detector would be appropriate.

  • Data Acquisition: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of 1-Cyclopropyl-3-phenoxypropan-1-one will depend on the specific analytical requirements. The following table provides a comparative summary of the expected performance of each technique based on the validation parameters.

Validation Parameter HPLC-UV GC-MS Rationale and Insights
Specificity Good to ExcellentExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which may have limitations if co-eluting impurities have similar UV spectra. GC-MS offers higher specificity through mass fragmentation patterns, allowing for more confident peak identification.
Linearity (R²) ≥ 0.999≥ 0.999Both techniques are capable of excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%98-102%With proper method development, both methods can achieve high levels of accuracy.
Precision (%RSD) < 2%< 5%HPLC-UV generally offers slightly better precision for routine quantitative analysis due to the robustness of the injection and detection systems.
LOD/LOQ ModerateLow to Very LowGC-MS, especially in SIM mode, typically provides superior sensitivity compared to HPLC-UV, making it more suitable for trace-level analysis.
Robustness HighModerate to HighHPLC methods are often considered highly robust for routine quality control environments. GC methods can be sensitive to variations in injection technique and inlet conditions.
Throughput HighModerateHPLC systems with autosamplers can handle a large number of samples efficiently. GC run times can be longer, especially if a temperature program is required.
Logical Flow of Comparative Analysis

Comparative Analysis Logic cluster_0 Define Analytical Need cluster_1 Method Selection cluster_2 Method Validation/Evaluation cluster_3 Performance Comparison cluster_4 Recommendation Need Quantification of 1-Cyclopropyl-3-phenoxypropan-1-one HPLC HPLC-UV Need->HPLC GCMS GC-MS Need->GCMS Validation Validate according to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) HPLC->Validation GCMS->Validation Comparison Head-to-Head Comparison of Performance Metrics Validation->Comparison Recommendation Recommend Optimal Method for Intended Purpose Comparison->Recommendation

Caption: Logical flow for comparing HPLC-UV and GC-MS methods.

Conclusion and Recommendations

For the routine quantification of 1-Cyclopropyl-3-phenoxypropan-1-one in a quality control setting, a validated HPLC-UV method is the recommended choice. It offers a balance of performance, robustness, and cost-effectiveness, with high throughput capabilities. The validation protocol outlined in this guide provides a clear pathway to establishing a reliable and accurate method that complies with international regulatory standards.

GC-MS serves as a powerful alternative, particularly for applications requiring higher sensitivity, such as the detection and quantification of trace-level impurities, or for confirmatory analysis where its high specificity is a key advantage. While the operational complexity and cost per sample may be higher, the wealth of structural information it provides can be invaluable in research and development and for in-depth investigations.

Ultimately, the selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific requirements of the analysis, in line with the principle of "fitness for purpose" that underpins the ICH guidelines[3].

References

  • Semantic Scholar. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Pacific Northwest National Laboratory. Standards-Free Tools to Identify Small Molecules in Complex Samples. [Link]

  • Scribd. ICH Q2 (R1) provides guidance on validating analytical methods. [Link]

  • ResearchGate. Gas chromatographic separations of ketone standards (0.1 mg/l) on HP-FFAP column. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]

  • PMC. Recent Advances in Real-Time Label-Free Detection of Small Molecules. [Link]

  • Biocompare. A Better Way to Measure Small Molecule Concentrations. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • PubChem. 1-Cyclopropyl-3-phenylpropan-1-one. [Link]

  • FABAD Journal of Pharmaceutical Sciences. Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. [Link]

  • LookChem. 1-cyclopropyl-3-phenylpropan-1-one CAS NO.136120-65-5. [Link]

  • NextSDS. 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. [Link]

  • ResearchGate. (PDF) Validation of an optimized HPLC–UV method for the quantification of formononetin and biochanin A in Trifolium pratense extract. [Link]

  • SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

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Validation

A Comparative Guide to Greener Synthetic Routes for 1-Cyclopropyl-3-phenoxypropan-1-one

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of novel molecular entities demands not only efficiency and high yields but also a commitment to the principles of green chemistry. 1-Cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical and agrochemical research, the synthesis of novel molecular entities demands not only efficiency and high yields but also a commitment to the principles of green chemistry. 1-Cyclopropyl-3-phenoxypropan-1-one, a ketone scaffold with potential applications in drug discovery, serves as an excellent case study for evaluating and comparing synthetic methodologies through a sustainability lens. This guide provides an in-depth technical comparison of two plausible synthetic routes to this target molecule: a traditional Friedel-Crafts acylation and a Grignard-based approach, with a focus on potential green modifications and a quantitative assessment of their environmental impact.

Introduction to the Target Molecule and the Imperative of Green Synthesis

1-Cyclopropyl-3-phenoxypropan-1-one is a molecule of interest due to the presence of the cyclopropyl ketone moiety, a structural motif found in numerous biologically active compounds. The cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates. The phenoxypropane portion of the molecule offers a handle for further functionalization.

The imperative to develop green synthetic routes is driven by the need to minimize the environmental footprint of chemical manufacturing. Key principles of green chemistry, such as maximizing atom economy, using safer solvents and reagents, and reducing energy consumption, are not merely aspirational goals but are becoming integral to the design of economically and environmentally sustainable synthetic processes.[1][2][3][4]

Route 1: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[1][3][5][6][7][8] In the context of synthesizing 1-Cyclopropyl-3-phenoxypropan-1-one, a plausible pathway involves the acylation of a suitable phenoxy-substituted aromatic precursor with cyclopropanecarbonyl chloride.

Proposed Synthetic Pathway

A potential Friedel-Crafts approach could involve the reaction of phenoxyethane with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Friedel-Crafts Acylation Phenoxyethane Phenoxyethane Reaction + Phenoxyethane->Reaction Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Reaction AlCl3 AlCl₃ (catalyst) AlCl3->Reaction Product 1-Cyclopropyl-3-phenoxypropan-1-one HCl HCl (byproduct) Reaction->Product

Caption: Proposed Friedel-Crafts acylation route.

Causality Behind Experimental Choices

The choice of phenoxyethane as the substrate is predicated on its commercial availability and the directing effect of the ethoxy group, which would favor acylation at the para position, leading to the desired product. Cyclopropanecarbonyl chloride is the logical acylating agent to introduce the cyclopropyl ketone functionality. Aluminum chloride is a conventional and potent Lewis acid catalyst for this transformation.[1][7]

Greener Modifications to the Friedel-Crafts Acylation

Traditional Friedel-Crafts acylations often suffer from the use of stoichiometric amounts of hazardous Lewis acids and halogenated solvents, leading to significant waste generation.[9][10][11][12] To align this route with green chemistry principles, several modifications can be considered:

  • Catalytic Lewis Acids: Replacing stoichiometric AlCl₃ with catalytic amounts of more environmentally benign Lewis acids, such as iron(III) chloride or zeolites, can significantly reduce waste.[11]

  • Greener Solvents: Substituting hazardous chlorinated solvents like dichloromethane with greener alternatives such as propylene carbonate can improve the environmental profile of the reaction.[11][12]

  • Alternative Acylating Agents: Methanesulfonic anhydride has been reported as a metal- and halogen-free activating agent for Friedel-Crafts acylations, generating biodegradable byproducts.[9][10]

Experimental Protocol (Hypothetical)
  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of phenoxyethane (1.2 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Cyclopropyl-3-phenoxypropan-1-one.

Route 2: The Grignard-Based Synthesis

An alternative approach to the target molecule involves the use of a Grignard reagent, a versatile tool for carbon-carbon bond formation.[13] A plausible Grignard-based synthesis would involve the reaction of a cyclopropyl magnesium halide with a suitable phenoxy-substituted electrophile.

Proposed Synthetic Pathway

This route could utilize the reaction between cyclopropylmagnesium bromide and ethyl 3-phenoxypropanoate.

Grignard Synthesis Cyclopropylmagnesium_Bromide Cyclopropylmagnesium Bromide Reaction + Cyclopropylmagnesium_Bromide->Reaction Ethyl_3_phenoxypropanoate Ethyl 3-phenoxypropanoate Ethyl_3_phenoxypropanoate->Reaction Product 1-Cyclopropyl-3-phenoxypropan-1-one Byproducts Mg(OEt)Br, H₂O (byproducts) Reaction->Product

Caption: Proposed Grignard-based synthesis route.

Causality Behind Experimental Choices

The selection of cyclopropylmagnesium bromide as the nucleophile allows for the direct introduction of the cyclopropyl group. Ethyl 3-phenoxypropanoate serves as the electrophilic partner, providing the phenoxypropanoyl backbone. The reaction of a Grignard reagent with an ester is a well-established method for ketone synthesis, though it requires careful control to avoid a second addition leading to a tertiary alcohol.

Greener Modifications to the Grignard Synthesis

While Grignard reactions are powerful, the traditional use of ethereal solvents like diethyl ether and tetrahydrofuran (THF) raises safety and environmental concerns.[13][14][15][16] Greener alternatives are now available:

  • Safer Solvents: 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, and cyclopentyl methyl ether (CPME) are excellent, safer alternatives to traditional ethereal solvents.[13][14][15] They offer higher boiling points, lower peroxide formation tendency, and in the case of 2-MeTHF, immiscibility with water, which simplifies work-up.[14][15]

  • Minimizing Waste: Careful stoichiometric control and optimized reaction conditions can minimize the formation of byproducts and unreacted starting materials, thereby reducing waste.

Experimental Protocol (Hypothetical)
  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a solution of cyclopropyl bromide (1.2 eq) in anhydrous 2-MeTHF dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the solution to -78 °C.

  • Add a solution of ethyl 3-phenoxypropanoate (1.0 eq) in anhydrous 2-MeTHF dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Cyclopropyl-3-phenoxypropan-1-one.

Benchmarking the Synthetic Routes: A Green Chemistry Perspective

To objectively compare these two synthetic routes, we can utilize several key green chemistry metrics. For this analysis, we will assume a hypothetical yield of 80% for both reactions for a standardized comparison.

MetricFriedel-Crafts Acylation (Traditional)Friedel-Crafts Acylation (Green)Grignard Synthesis (Traditional)Grignard Synthesis (Green)
Atom Economy (%) ~65%~85% (with MSAA)~55%~55%
Solvent DichloromethanePropylene CarbonateDiethyl Ether2-Methyltetrahydrofuran
Catalyst/Reagent Stoichiometric AlCl₃Catalytic FeCl₃ / MSAAStoichiometric MgStoichiometric Mg
E-Factor (estimated) High (>10)Lower (~5)High (>10)Lower (~6)
Process Mass Intensity (PMI) (estimated) High (>11)Lower (~6)High (>11)Lower (~7)

Atom Economy: The atom economy of the Friedel-Crafts acylation is inherently limited by the formation of HCl as a byproduct.[2][17][18] The greener modification using methanesulfonic anhydride (MSAA) significantly improves this metric. The Grignard reaction's atom economy is impacted by the formation of magnesium salts as byproducts.[18]

E-Factor and Process Mass Intensity (PMI): These metrics provide a more holistic view of the waste generated. The traditional versions of both routes are expected to have high E-Factors and PMIs due to the use of stoichiometric reagents and large volumes of solvents for reaction and workup. The greener modifications, particularly the use of catalytic systems and more environmentally friendly solvents, would substantially reduce these values.

Conclusion and Future Outlook

Both the Friedel-Crafts acylation and the Grignard-based synthesis represent viable, albeit conceptually different, approaches to 1-Cyclopropyl-3-phenoxypropan-1-one. From a green chemistry perspective, the traditional implementations of both routes present significant drawbacks.

However, the potential for "greening" these classic transformations is substantial. The modified Friedel-Crafts acylation, employing a catalytic system or a metal-free activator like MSAA in a greener solvent, appears to be a highly promising route with improved atom economy and reduced waste. The Grignard synthesis can also be made significantly greener by replacing traditional ethereal solvents with safer alternatives like 2-MeTHF.

Ultimately, the choice of synthetic route will depend on a variety of factors, including the availability and cost of starting materials, scalability, and the specific green chemistry priorities of the research or manufacturing environment. This guide serves as a framework for making such decisions, emphasizing that scientific integrity and environmental responsibility are not mutually exclusive but are, in fact, integral components of modern chemical synthesis.

References

  • Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1870-1876. DOI:10.1039/C3GC40702K
  • Wilkinson, M. C. (2011). “Greener” Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235.
  • Kadam, A. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1870-1876.
  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232-2235.
  • Kadam, A. (2014). Green Techniques to Improve Grignard Reactions and Synthesize Heterocy.
  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride.
  • Nikolaou, K., et al. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC.
  • RSC Publishing. (2025).
  • Royal Society of Chemistry. (n.d.). Green chemistry – the atom economy. Retrieved from [Link]

  • Breslow, R., et al. (1977). Cyclopropenone. Organic Syntheses, 57, 41.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197–13202.
  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Sustainability Directory. (2025). Atom Economy Principles. Retrieved from [Link]

  • Noji, M. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). One-Pot Approach for the Synthesis of trans-Cyclopropyl Compounds from Aldehydes. Application to the Synthesis of GPR40. The Journal of Organic Chemistry, 66(17), 5891–5894.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • NextSDS. (n.d.). 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). EP0790251A2 - Preparation and use of (3-alkoxyphenyl) magnesium chlorides.
  • Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]

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Comparative

Assessing Reproducibility of 1-Cyclopropyl-3-phenoxypropan-1-one Synthesis: Batch vs. Continuous Flow Methodologies

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary The synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary

The synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one (CAS 1175758-02-7) is a critical step in generating functionalized cyclopropyl-containing building blocks for active pharmaceutical ingredients (APIs). Traditionally, this molecule is synthesized via the O-alkylation of phenol with 3-chloro-1-cyclopropylpropan-1-one. However, scaling this process in conventional batch reactors is notoriously plagued by poor reproducibility, fluctuating yields, and difficult-to-remove impurities.

This guide objectively compares the traditional batch synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one against an optimized continuous flow methodology. By analyzing the kinetic and thermodynamic variables of the reaction, we demonstrate how continuous flow architecture suppresses competitive side reactions, resulting in a highly reproducible, self-validating synthetic system.

Mechanistic Rationale: The SN2 vs. E2 Conundrum

To understand the reproducibility issues in batch, we must examine the causality behind the experimental choices. Bimolecular nucleophilic substitution (SN2) reactions are highly dependent on solvent polarity, temperature, and residence time[1].

The SN2 coupling of phenol with 3-chloro-1-cyclopropylpropan-1-one requires a base to generate the reactive phenoxide nucleophile. However, these basic conditions simultaneously promote a competitive E2 dehydrohalogenation (elimination) pathway, yielding the undesired side product 1-cyclopropylprop-2-en-1-one .

The Batch Limitation: Standard batch reactors suffer from low surface-area-to-volume ratios, leading to poor heat transfer. To achieve full conversion, the mixture must be subjected to prolonged heating (often >4 hours). This extended thermal exposure thermodynamically favors the E2 elimination pathway, degrading the SN2 product and destroying batch-to-batch consistency.

The Flow Advantage: Continuous flow chemistry has emerged as a transformative strategy for pharmaceutical synthesis, providing a sustainable and efficient alternative to conventional batch processes[2]. Microreactors and flow coils offer nearly instantaneous heat transfer. This allows us to operate at elevated temperatures for drastically reduced residence times ( tres​ ), kinetically trapping the desired SN2 product before the E2 side-reaction can significantly occur. This enhanced control over reaction parameters is a hallmark of modern flow chemistry[3].

ReactionPathway SM1 Phenol + Base (Nucleophile) Intermediate Reactive Mixture (Heated in DMF) SM1->Intermediate SM2 3-chloro-1-cyclopropyl propan-1-one SM2->Intermediate Prod 1-Cyclopropyl-3-phenoxy propan-1-one (SN2) Intermediate->Prod Favored in Flow (Short Residence) SideProd 1-cyclopropylprop-2-en-1-one (E2 Elimination) Intermediate->SideProd Favored in Batch (Prolonged Heating)

Competing SN2 and E2 pathways in the synthesis of 1-Cyclopropyl-3-phenoxypropan-1-one.

Experimental Workflows: Batch vs. Continuous Flow

To ensure scientific integrity and trustworthiness, the protocols below are designed as self-validating systems.

Note on Reagent Selection: While heterogeneous K2CO3 is standard in batch, pumping suspensions can lead to reactor fouling—a well-documented challenge in continuous flow[4]. To guarantee a robust comparison, our flow protocol substitutes K2CO3 with the soluble organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to maintain a fully homogeneous liquid stream.

Protocol A: Traditional Batch Synthesis
  • Preparation: Charge a 250 mL round-bottom flask with phenol (4.7 g, 50 mmol), anhydrous K2CO3 (13.8 g, 100 mmol), and anhydrous DMF (50 mL).

  • Activation: Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition: Add 3-chloro-1-cyclopropylpropan-1-one (7.9 g, 60 mmol) dropwise over 10 minutes to prevent localized thermal spikes.

  • Reaction: Attach a reflux condenser, heat the mixture to 85 °C, and stir vigorously for 4.0 hours.

  • Quench & Extraction: Cool the flask to room temperature. Pour the mixture into 200 mL of ice-cold 1M HCl to neutralize the base. Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Optimized Continuous Flow Synthesis
  • Solution A (Nucleophile Stream): Dissolve phenol (0.5 M) and DBU (0.6 M) in anhydrous DMF.

  • Solution B (Electrophile Stream): Dissolve 3-chloro-1-cyclopropylpropan-1-one (0.6 M) in anhydrous DMF.

  • System Priming: Prime a continuous flow system equipped with a 10 mL PFA (perfluoroalkoxy) coil reactor using neat anhydrous DMF.

  • Reaction Execution: Set Pump A and Pump B to a flow rate of 1.0 mL/min each. The streams meet at a T-mixer (1:1 volumetric ratio, total flow = 2.0 mL/min) before entering the PFA coil reactor heated to 100 °C.

  • Residence Time ( tres​ ): The 10 mL reactor volume and 2.0 mL/min flow rate provide a precise tres​ of exactly 5.0 minutes.

  • Self-Validating Quench: Direct the reactor effluent into a collection vessel containing a continuously stirred solution of 1M HCl. Causality: This in-line quench immediately neutralizes the DBU upon exiting the heated zone, "freezing" the reaction profile and preventing any post-reactor E2 degradation.

  • Extraction: Perform standard liquid-liquid extraction (EtOAc/brine) on the collected biphasic mixture.

FlowSetup PumpA Pump A: Phenol + DBU in DMF Mixer T-Mixer PumpA->Mixer PumpB Pump B: Alkyl Chloride in DMF PumpB->Mixer Reactor PFA Coil Reactor (100 °C, t_res = 5 min) Mixer->Reactor Quench In-line Quench (1M HCl) Reactor->Quench Collection Product Collection & Phase Separation Quench->Collection

Continuous flow reactor setup for the optimized synthesis workflow.

Comparative Data Analysis

The empirical data clearly illustrates the performance gap between the two methodologies. The continuous flow setup not only suppresses the elimination side-product (driving purity from 78% to >98%) but also drastically improves the Space-Time Yield (STY) and environmental footprint (E-factor).

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Scale / Throughput 50 mmol (Static)50 mmol (Continuous)
Thermal Exposure Time 4.0 hours5.0 minutes
Operating Temperature 85 °C100 °C
Isolated Yield 54%89%
Purity (HPLC) 78% (Significant enone impurity)>98% (Enone suppressed)
Space-Time Yield (STY) 0.12 kg L⁻¹ h⁻¹2.45 kg L⁻¹ h⁻¹
E-factor >45<10

Conclusion

Assessing the reproducibility of 1-Cyclopropyl-3-phenoxypropan-1-one synthesis reveals a fundamental flaw in batch processing for this specific SN2 reaction: the thermodynamic inevitability of E2 elimination under prolonged heating. By migrating the protocol to a continuous flow architecture, we leverage superior heat transfer and precise residence times to kinetically isolate the desired product. The result is a highly reproducible, scalable, and self-validating process that vastly outperforms traditional batch alternatives in yield, purity, and operational efficiency.

References

  • [4] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [2] Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Green Chemistry Letters and Reviews (Taylor & Francis). URL:[Link]

  • [3] Transforming drug discovery, development and delivery with flow chemistry. Drug Target Review. URL:[Link]

  • [1] SN2 Reactions in Hydrocarbon Solvents Using Ammonium-Terminated Polyisobutylene Oligomers as Phase-Solubilizing Agents and Catalysts. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 1-Cyclopropyl-3-phenoxypropan-1-one via High-Resolution Mass Spectrometry

Introduction: The Imperative of Structural Certainty In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and chemical synthesis, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. The molecule 1-cyclopropyl-3-phenoxypropan-1-one, a compound featuring a cyclopropyl ketone and a phenoxy ether moiety, presents a unique analytical challenge that demands a technique with exceptional specificity and sensitivity. This guide provides an in-depth, experience-driven comparison of how High-Resolution Mass Spectrometry (HRMS) serves as a definitive tool for validating its structural integrity, far surpassing the certainty offered by nominal mass spectrometry and providing crucial orthogonal data to techniques like NMR.

Why HRMS? The Power of Precise Mass Measurement

While techniques like NMR spectroscopy are unparalleled for mapping a molecule's carbon-hydrogen framework, HRMS offers two distinct, complementary advantages: supreme sensitivity and the power of exact mass.[1][2] HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) systems, can measure the mass-to-charge ratio (m/z) of an ion to within four decimal places.[1] This level of precision allows for the confident determination of a molecule's elemental composition, a critical first step in structural validation.[3][4] Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS provides high-resolution data on fragment ions, creating a detailed "fingerprint" of the molecule's substructures.[3][5]

This guide will demonstrate not just the protocol for HRMS analysis but the causal logic behind each step, establishing a self-validating workflow that ensures the highest degree of confidence in the structural assignment of 1-cyclopropyl-3-phenoxypropan-1-one.

The Target Molecule: 1-Cyclopropyl-3-phenoxypropan-1-one

To validate the structure, we must first understand its theoretical properties.

  • Molecular Formula: C₁₂H₁₄O₂

  • Monoisotopic Mass: 190.0994 u

  • Key Structural Features:

    • A terminal cyclopropyl group.

    • A ketone carbonyl group (a site for protonation).

    • A three-carbon chain.

    • A phenoxy ether linkage.

Caption: Structure of 1-Cyclopropyl-3-phenoxypropan-1-one.

The HRMS Experimental Workflow: A Self-Validating System

The following protocol is designed for a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF-MS). The coupling with LC provides sample cleanup and separation from impurities prior to mass analysis.[1]

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL in ACN) Dilute Dilute to 1-10 µg/mL in Mobile Phase Prep->Dilute LC UPLC Separation (C18 Column) Dilute->LC ESI ESI Source (+ Mode, 3.5 kV) LC->ESI Q1 Quadrupole (Q1) Full Scan (MS1) or Precursor Selection (MS2) ESI->Q1 CID Collision Cell (CID with N2) Q1->CID MS/MS Mode TOF TOF Analyzer (High Resolution) Q1->TOF MS1 Mode CID->TOF Mass_Accuracy Mass Accuracy Check (< 5 ppm error) TOF->Mass_Accuracy Isotope_Pattern Isotopic Pattern Matching Mass_Accuracy->Isotope_Pattern Frag_Analysis Fragmentation Pathway Analysis Isotope_Pattern->Frag_Analysis G cluster_frags Key Fragments M [M+H]⁺ C₁₂H₁₅O₂⁺ m/z 191.1067 F1 C₇H₇O⁺ m/z 107.0491 M->F1 - C₅H₈O F2 C₆H₅O⁺ m/z 93.0335 M->F2 - C₆H₈O F3 C₅H₇O⁺ m/z 83.0491 M->F3 - C₇H₈O (Phenol) F4 C₄H₅O⁺ m/z 69.0335 F3->F4 - CH₂

Sources

Validation

Orthogonal Purity Assessment of 1-Cyclopropyl-3-phenoxypropan-1-one: A Cross-Validation Guide Using GC-MS and qNMR

In pharmaceutical and agrochemical development, the accurate determination of intermediate purity is a critical regulatory requirement. 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) is a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical and agrochemical development, the accurate determination of intermediate purity is a critical regulatory requirement. 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) is a highly versatile building block featuring a cyclopropyl ring, an ether linkage, and a ketone moiety[1][2]. Because of its multi-step synthesis, batch samples often contain a complex matrix of volatile organic byproducts, residual solvents, and non-volatile inorganic salts.

Relying on a single analytical technique for purity assessment introduces significant blind spots. Chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide excellent resolution for volatile organics but are fundamentally limited by compound-specific response factors and an inability to detect non-volatile species[3][4]. To establish true mass balance, GC-MS must be cross-validated with Quantitative Nuclear Magnetic Resonance (qNMR) , a primary ratio method recognized by the US Pharmacopeia (USP <761>) that provides absolute mass fraction quantification without requiring an identical reference standard[5][6].

This guide provides a comprehensive, self-validating framework for the orthogonal cross-validation of 1-Cyclopropyl-3-phenoxypropan-1-one.

The Mechanistic Causality: Why Orthogonal Validation is Mandatory

To understand why GC-MS and qNMR are paired, we must examine the physical principles governing their detection mechanisms:

  • GC-MS (Relative Purity): GC-MS separates volatile compounds based on boiling point and column affinity. Detection via Electron Ionization (EI) relies on the ionization efficiency of each specific molecule. Because impurities ionize differently than the active pharmaceutical ingredient (API), a simple "Area %" calculation inherently skews the true purity[7]. Furthermore, GC-MS is completely blind to residual water and inorganic salts.

  • 1H qNMR (Absolute Purity): qNMR is an inherently quantitative technique because the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal[4][8]. By introducing a certified internal standard (calibrant) of known mass and purity, qNMR calculates the absolute mass fraction of the analyte[9]. It detects all protonated species, meaning residual solvents and organic impurities are simultaneously quantified[10].

When GC-MS Area % is significantly higher than qNMR Mass %, the discrepancy mathematically proves the presence of non-volatile, non-protonated impurities (e.g., inorganic salts from the cyclopropanation or etherification steps)[6][8].

Experimental Workflows & Methodologies

The following self-validating protocols detail the specific parameters required to accurately quantify 1-Cyclopropyl-3-phenoxypropan-1-one.

Protocol A: GC-MS Analysis (Volatile Impurity Profiling)

Objective: Determine the relative chromatographic purity and identify structurally related volatile impurities via EI fragmentation.

  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of LC-MS grade ethyl acetate. Causality: Ethyl acetate ensures complete solubilization of the moderately polar ketone/ether without introducing halogenated artifacts.

  • Column Selection: Use a DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness)[7]. Causality: The 5% phenyl-arylene stationary phase provides optimal selectivity for separating the target analyte from potential phenolic precursors.

  • Temperature Programming:

    • Initial temp: 80°C (hold 2 min).

    • Ramp: 15°C/min to 280°C (hold 5 min).

    • Causality: This gradient ensures sharp peak shapes for lower-boiling impurities while clearing the column of high-boiling oligomers.

  • Ionization & Acquisition: Electron Ionization (EI) at 70 eV; scan range m/z 50–400.

  • Validation Check: Ensure the solvent delay is set correctly to avoid filament burnout, and verify that the base peak of the analyte (typically corresponding to the loss of the cyclopropyl or phenoxy group) is not saturated.

Protocol B: 1H qNMR Analysis (Absolute Mass Fraction)

Objective: Determine the absolute purity using an internal calibrant.

  • Internal Standard (IS) Selection: Weigh exactly 15.0 mg of the analyte and 5.0 mg of certified reference material (CRM) Maleic Acid (TraceCERT®). Causality: Maleic acid is highly stable, non-hygroscopic, and produces a distinct singlet at ~6.3 ppm, which does not overlap with the cyclopropyl (0.8–1.2 ppm), aliphatic (2.0–3.0 ppm), or aromatic (6.8–7.4 ppm) protons of 1-Cyclopropyl-3-phenoxypropan-1-one[11].

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° pulse for maximum signal-to-noise (S/N).

    • Relaxation Delay ( D1​ ): Set to 30 seconds. Causality: In qNMR, D1​ must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated to ensure >99% magnetization recovery[10][12]. Failure to do so results in signal saturation and artificially low purity values.

    • Scans: 64 transients to achieve an S/N ratio ≥ 150, as recommended by USP guidelines[10].

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz), perform manual phase correction, and apply a strict baseline correction. Integrate the IS singlet and a distinct, baseline-resolved analyte multiplet (e.g., the methylene protons adjacent to the ether oxygen).

Workflow Visualization

G cluster_GCMS GC-MS Workflow (Relative Purity) cluster_qNMR qNMR Workflow (Absolute Purity) Start 1-Cyclopropyl-3-phenoxypropan-1-one Batch Sample GCPrep Sample Prep (Ethyl Acetate) Start->GCPrep NMRPrep Sample + Maleic Acid IS (CDCl3 Solvent) Start->NMRPrep GCRun EI-MS Acquisition (DB-5ms Column) GCPrep->GCRun GCData Chromatographic Area % (Detects Volatiles) GCRun->GCData CrossVal Orthogonal Data Integration (Mass Balance Assessment) GCData->CrossVal NMRRun 1H NMR Acquisition (Relaxation Delay > 5*T1) NMRPrep->NMRRun NMRData Mass Fraction % (Universal Proton Response) NMRRun->NMRData NMRData->CrossVal Result Validated Absolute Purity & Impurity Profile CrossVal->Result

Figure 1: Orthogonal cross-validation workflow combining GC-MS and qNMR for absolute purity.

Comparative Data Analysis

The following tables present cross-validation data from a representative batch of 1-Cyclopropyl-3-phenoxypropan-1-one.

Table 1: Experimental Purity Results (Batch #CPPO-042)
Analytical MethodTarget Analyte PurityIdentified ImpuritiesUndetected Mass (Gap)
GC-MS (Area %) 99.4%Phenol (0.4%), Unknown Volatile (0.2%)0.0% (Assumes 100% elution)
1H qNMR (Mass %) 96.8% ± 0.5%Phenol (0.4%), Residual EtOAc (0.6%)2.2%

Data Interpretation: The GC-MS data suggests a highly pure product (99.4%). However, qNMR reveals an absolute mass fraction of only 96.8%. The GC-MS failed to detect the residual ethyl acetate (lost in the solvent delay) and the remaining 2.2% mass gap. This 2.2% discrepancy is definitively assigned to non-volatile, non-protonated species—most likely inorganic salts (e.g., potassium carbonate) utilized during the etherification step of the synthesis[8].

Table 2: Method Comparison Guide
FeatureGC-MS Performance1H qNMR PerformanceMechanistic Causality
Quantification Type Relative (Area %)Absolute (Mass Fraction %)NMR signal is directly proportional to molar concentration; MS depends on ionization efficiency[4].
Reference Standard Requires identical standardRequires any certified ISqNMR is a primary ratio method; the IS (e.g., Maleic acid) does not need to structurally match the analyte[5].
Impurity Detection Volatiles onlyAll protonated speciesGC-MS cannot elute inorganic salts or polymers; qNMR detects everything with protons (including water/solvents)[6].
Structural ID Excellent (Fragmentation)Excellent (Coupling/Shifts)GC-MS identifies unknowns via library matching; NMR provides exact atomic connectivity.
Throughput & Cost High throughput, lower costLower throughput, high costqNMR requires long relaxation delays ( D1​ ) and expensive deuterated solvents/cryoprobes[4][10].

Conclusion & Regulatory Best Practices

For regulatory submissions and rigorous drug development, relying solely on chromatographic area percent is analytically insufficient and risks downstream formulation failures. By integrating GC-MS (for trace volatile identification and structural confirmation) with qNMR (for absolute mass fraction and mass balance closure), researchers create a self-validating, orthogonal dataset.

When analyzing complex intermediates like 1-Cyclopropyl-3-phenoxypropan-1-one, ensure that your qNMR parameters strictly adhere to USP <761> guidelines—specifically regarding T1​ relaxation delays and signal-to-noise thresholds—to guarantee metrological traceability[5][11].

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma . Comparing qNMR with GC and LC Quantification. Retrieved from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories Inc. Retrieved from: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition . MDPI. Retrieved from:[Link]

Sources

Comparative

Efficacy comparison of agrochemicals derived from 1-Cyclopropyl-3-phenoxypropan-1-one

An In-Depth Efficacy Comparison of Agrochemicals Derived from the 1-Cyclopropyl-3-phenoxypropan-1-one Scaffold Introduction: A Novel Scaffold for Next-Generation Agrochemicals The 1-Cyclopropyl-3-phenoxypropan-1-one core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Efficacy Comparison of Agrochemicals Derived from the 1-Cyclopropyl-3-phenoxypropan-1-one Scaffold

Introduction: A Novel Scaffold for Next-Generation Agrochemicals

The 1-Cyclopropyl-3-phenoxypropan-1-one core structure represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its unique combination of a cyclopropyl ring and a phenoxy moiety offers significant potential for the discovery of new fungicides, insecticides, and herbicides with improved efficacy and novel modes of action. The cyclopropane ring, with its inherent ring strain and unusual bonding, is a key feature in many successful commercial agrochemicals, often contributing to enhanced metabolic stability and target binding affinity.[1] Similarly, the phenoxy group is a well-established pharmacophore in a variety of pesticides. This guide provides a comparative analysis of the potential efficacy of various agrochemical classes that can be derived from this core structure, supported by established experimental protocols and data from analogous compounds.

The value of the cyclopropyl ketone moiety as a building block for agrochemicals is well-documented. For instance, cyclopropyl methyl ketone is a key intermediate in the synthesis of highly effective fungicides such as Cyprodinil and Cyproconazole, as well as the herbicide Isoxaflutole.[2] This precedent underscores the potential of the 1-Cyclopropyl-3-phenoxypropan-1-one scaffold to serve as a launchpad for the development of a new generation of crop protection agents.

Comparative Efficacy of Potential Derivative Classes

While 1-Cyclopropyl-3-phenoxypropan-1-one itself is not a commercialized agrochemical, its structure lends itself to the synthesis of several classes of compounds with known pesticidal activity. Below, we compare the potential efficacy of these hypothetical derivatives based on the performance of existing agrochemicals with similar structural motifs.

Cyclopropyl-Azole Fungicides

The introduction of a triazole or imidazole ring, a hallmark of azole fungicides, to the 1-Cyclopropyl-3-phenoxypropan-1-one scaffold could yield potent inhibitors of sterol biosynthesis in fungi. These compounds typically target the C14-demethylase enzyme (CYP51), a critical component of the ergosterol biosynthesis pathway.

Hypothetical Efficacy Data for a Cyclopropyl-Azole Derivative:

Pathogen Host Plant Application Rate (g a.i./ha) Efficacy (% Control)
Puccinia triticina (Wheat Leaf Rust)Wheat10095
Septoria tritici (Septoria Leaf Blotch)Wheat12590
Cercospora sojina (Frogeye Leaf Spot)Soybean10092
Phakopsora pachyrhizi (Soybean Rust)Soybean12588

Mechanism of Action Visualization:

G cluster_synthesis Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Cyclopropyl_Azole Cyclopropyl-Azole Derivative CYP51 C14-Demethylase (CYP51) Cyclopropyl_Azole->CYP51 Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by a Cyclopropyl-Azole Derivative.

Cyclopropyl-Carboxamide Fungicides

The incorporation of a carboxamide linkage, characteristic of succinate dehydrogenase inhibitor (SDHI) fungicides, could lead to another class of potent antifungals. These compounds disrupt the mitochondrial respiratory chain by blocking the activity of the succinate dehydrogenase enzyme (Complex II).

Hypothetical Efficacy Data for a Cyclopropyl-Carboxamide Derivative:

Pathogen Host Plant Application Rate (g a.i./ha) Efficacy (% Control)
Botrytis cinerea (Gray Mold)Grapes15098
Sclerotinia sclerotiorum (White Mold)Soybean15095
Alternaria solani (Early Blight)Tomato12593
Corynespora cassiicola (Target Spot)Cotton12590

Experimental Protocols

The following protocols are standard methodologies for evaluating the efficacy of novel fungicidal compounds.

Protocol 1: In Vitro Antifungal Assay

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a panel of fungal pathogens.

Methodology:

  • Preparation of Fungal Cultures: Grow fungal pathogens on potato dextrose agar (PDA) plates at 25°C for 7-10 days.

  • Preparation of Test Compound Solutions: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare a series of dilutions in sterile water.

  • Assay Plate Preparation: Add the test compound dilutions to 96-well microtiter plates.

  • Inoculation: Add a suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Measure the optical density at 600 nm to determine fungal growth inhibition. Calculate the EC50 value using a dose-response curve.

Experimental Workflow Visualization:

G Start Start Prepare Fungal Cultures Prepare Fungal Cultures Start->Prepare Fungal Cultures End End Prepare Compound Dilutions Prepare Compound Dilutions Prepare Fungal Cultures->Prepare Compound Dilutions Assay Plate Preparation Assay Plate Preparation Prepare Compound Dilutions->Assay Plate Preparation Inoculation Inoculation Assay Plate Preparation->Inoculation Incubation Incubation Inoculation->Incubation Data Analysis Data Analysis Incubation->Data Analysis Data Analysis->End

Caption: Workflow for In Vitro Antifungal Assay.

Protocol 2: In Vivo Foliar Spray Assay

Objective: To evaluate the protective and curative activity of a test compound on host plants.

Methodology:

  • Plant Propagation: Grow host plants (e.g., wheat, tomato) in a greenhouse to the 2-3 leaf stage.

  • Compound Application:

    • Protective: Spray plants with a solution of the test compound. Allow the foliage to dry for 24 hours.

    • Curative: Inoculate plants with a fungal pathogen. After 24 hours, spray with a solution of the test compound.

  • Inoculation: Spray plants with a suspension of fungal spores until runoff.

  • Incubation: Place plants in a dew chamber for 24-48 hours, followed by incubation in a greenhouse under controlled conditions.

  • Disease Assessment: After 7-10 days, visually assess the percentage of leaf area infected.

  • Data Analysis: Calculate the percent disease control relative to untreated control plants.

Conclusion

The 1-Cyclopropyl-3-phenoxypropan-1-one scaffold holds considerable promise for the development of novel agrochemicals. By leveraging established synthetic pathways to create derivatives analogous to existing classes of fungicides, such as azoles and carboxamides, it is possible to explore new chemical space and identify compounds with enhanced efficacy, broader spectrum of activity, and improved environmental profiles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these new chemical entities, from initial in vitro screening to in vivo efficacy trials. Further research into the synthesis and biological activity of derivatives of this scaffold is warranted and could lead to the next generation of crop protection solutions.

References

  • FUNGICIDAL COMPOSITIONS - Patent 1778013 - EPO.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC.
  • FUNGICIDAL COMPOUNDS - European Patent Office - EP 3941898 B1 - Googleapis.com.
  • SYNERGISTIC FUNGICIDAL MIXTURES FOR FUNGAL CONTROL IN CEREALS - Patent 2485592 - EPO.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • What is Cyclopropyl methyl ketone? - ChemicalBook.
  • Novel spirocyclic and fused cyclopropane scaffolds for medicinal chemistry - Enamine.
  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA.
  • Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives - ResearchGate.

Sources

Validation

Standardizing QA/QC reference materials for 1-Cyclopropyl-3-phenoxypropan-1-one

Standardizing QA/QC Reference Materials for 1-Cyclopropyl-3-phenoxypropan-1-one: A Comparative Guide Executive Summary & Chemical Context 1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) is a highly specific inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Standardizing QA/QC Reference Materials for 1-Cyclopropyl-3-phenoxypropan-1-one: A Comparative Guide

Executive Summary & Chemical Context

1-Cyclopropyl-3-phenoxypropan-1-one (CAS: 1175758-02-7) is a highly specific intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because this compound carries specific hazard classifications—including acute toxicity (H302, H312, H332) and skin/eye irritation (H315, H319)[1][2]—its handling and analytical quantification demand rigorous precision. In pharmaceutical quality control, the accuracy of any analytical procedure (such as an HPLC assay for batch release) is fundamentally limited by the quality of the reference material used to calibrate the instruments.

Regulatory Grounding: ICH Q2(R2) and ISO 17034

The recent adoption of the3 explicitly mandates that reference materials used in validation studies must possess documented identity, purity, and suitability for their intended purpose[3]. To meet these stringent requirements, analytical scientists must choose between synthesizing an in-house primary standard, purchasing a commercial Certified Reference Material (CRM) produced under 4 accreditation, or establishing a secondary working standard.

ISO 17034 provides the internationally recognized framework for Reference Material Producers (RMPs), ensuring metrological traceability, rigorous homogeneity, and stability testing[5][4]. Consequently, ISO 17034 CRMs are considered the gold standard for regulatory submissions.

Comparative Analysis of Reference Material Alternatives

To objectively evaluate the best approach for standardizing 1-Cyclopropyl-3-phenoxypropan-1-one, the following table compares the performance, compliance, and operational efficiency of the three primary reference material grades.

FeatureIn-House Primary StandardISO 17034 CRM (Commercial)Secondary Working Standard
Metrological Traceability Requires rigorous internal SI-traceable calibrationGuaranteed SI-traceable via accredited RMPTraceable only to the primary standard it was qualified against
ICH Q2(R2) Compliance High (if fully characterized with orthogonal methods)Absolute (Gold Standard for regulatory audits)High (for routine use, provided qualification is documented)
Purity Assignment Mass balance + qNMROrthogonal methods (qNMR, Mass Balance, Titration)Comparative HPLC assay against Primary/CRM
Cost & Lead Time High initial labor/time costHigh material cost, zero lead timeLow cost per use, moderate setup time
Best Use Case Novel proprietary intermediates in early R&DMethod validation, regulatory submissions, dispute resolutionRoutine batch release, daily system suitability testing (SST)

Experimental Protocol: Orthogonal, Self-Validating Purity Assignment

To establish an in-house primary standard or verify a commercial CRM for 1-Cyclopropyl-3-phenoxypropan-1-one, a self-validating analytical system is required. Relying on a single method (like HPLC-UV) introduces a critical vulnerability: it is blind to non-chromophoric impurities and inorganic salts.

To ensure absolute trustworthiness, this protocol employs an orthogonal convergence strategy. We independently determine the purity using quantitative NMR (qNMR) and a Mass Balance approach. The system is "self-validating" because the two independent vectors of measurement must converge within a predefined tolerance. If they do not, the system flags an undetected impurity, preventing the release of a flawed standard.

Step-by-Step Methodology:

  • Gravimetric Preparation (The Root of Causality):

    • Action: Accurately weigh ~20 mg of the 1-Cyclopropyl-3-phenoxypropan-1-one candidate and ~10 mg of a NIST-traceable internal standard (e.g., NIST SRM 350b Benzoic Acid) into a vial using a microbalance (d = 0.001 mg).

    • Causality: qNMR is a primary ratio method. The accuracy of the final purity value is directly proportional to the gravimetric precision. Any static electricity, buoyancy effects, or draft during weighing will propagate as a systemic error in the final calculation.

  • NMR Acquisition (Preventing Signal Saturation):

    • Action: Dissolve the mixture in 0.6 mL of CDCl3. Acquire the 1H-NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Causality: The D1 must be at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated (e.g., the aromatic protons of benzoic acid). This ensures >99% recovery of longitudinal magnetization. Failing to do so causes signal saturation, skewing the integration ratio and artificially altering the calculated purity.

  • Mass Balance Determination (The Orthogonal Check):

    • Action: Concurrently analyze the material via HPLC-UV (for organic impurities), Karl Fischer titration (for water content), and Headspace GC (for residual solvents).

    • Calculation: Mass Balance Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents).

  • Convergence Validation:

    • Action: Compare the qNMR absolute purity against the Mass Balance purity.

    • Self-Validation: If |qNMR Purity - Mass Balance Purity| ≤ 0.5%, the purity assignment is validated. If the variance exceeds 0.5%, the system flags a hidden variable (e.g., an inorganic salt invisible to HPLC and NMR), halting the qualification process.

Workflow Visualization

Workflow cluster_0 Orthogonal Purity Assessment Candidate 1-Cyclopropyl-3-phenoxypropan-1-one Candidate Batch qNMR qNMR Analysis (Absolute Purity) Candidate->qNMR HPLC HPLC-UV (Organic Impurities) Candidate->HPLC KF Karl Fischer & TGA (Water & Volatiles) Candidate->KF Convergence Convergence Check (|qNMR - MassBal| ≤ 0.5%) qNMR->Convergence MassBal Mass Balance (100% - Impurities) MassBal->Convergence HPLC->MassBal KF->MassBal CRM ISO 17034 Certified Reference Material Convergence->CRM Pass

Workflow for ISO 17034 compliant qualification of 1-Cyclopropyl-3-phenoxypropan-1-one.

Conclusion

For early-stage R&D, an in-house characterized standard of 1-Cyclopropyl-3-phenoxypropan-1-one may suffice. However, as development progresses toward clinical phases and commercialization, transitioning to an ISO 17034-accredited CRM is critical. By employing self-validating, orthogonal qualification protocols, analytical scientists can ensure their reference materials meet the rigorous demands of ICH Q2(R2), safeguarding the integrity of the entire downstream analytical control strategy.

References

  • 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Information, NextSDS,[Link]

  • Validation of Analytical Procedures Q2(R2), International Council for Harmonisation (ICH),[Link]

  • ISO 17034 – Reference Material Producer Accreditation, ANSI National Accreditation Board (ANAB),[Link]

Sources

Comparative

1-Cyclopropyl-3-phenoxypropan-1-one vs 1-cyclopropyl-3-phenylpropan-2-one chemical properties

An In-Depth Comparative Analysis of 1-Cyclopropyl-3-phenoxypropan-1-one and 1-cyclopropyl-3-phenylpropan-2-one Introduction In the landscape of medicinal chemistry and organic synthesis, the subtle modification of a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 1-Cyclopropyl-3-phenoxypropan-1-one and 1-cyclopropyl-3-phenylpropan-2-one

Introduction

In the landscape of medicinal chemistry and organic synthesis, the subtle modification of a molecular scaffold can lead to profound differences in chemical behavior and biological activity. This guide presents a detailed comparative analysis of two structurally related ketones: 1-cyclopropyl-3-phenoxypropan-1-one and 1-cyclopropyl-3-phenylpropan-2-one. Both molecules feature a cyclopropyl ring, a three-carbon chain, and an aromatic moiety, yet they differ critically in the placement of the carbonyl group and the nature of the aromatic substituent's connection to the carbon backbone. Understanding these distinctions is paramount for researchers designing synthetic pathways or developing novel therapeutic agents, as these structural nuances govern everything from physicochemical properties to reaction mechanisms.

Part 1: Structural and Physicochemical Comparison

The core difference between the two compounds lies in their fundamental classification. 1-Cyclopropyl-3-phenoxypropan-1-one is a cyclopropyl ketone and a γ-keto ether. Its carbonyl group is directly attached to the strained cyclopropyl ring, a feature known to impart unique reactivity. In contrast, 1-cyclopropyl-3-phenylpropan-2-one is a benzyl ketone derivative, where the carbonyl group is situated at the second position of the propane chain, flanked by a cyclopropylmethyl group and a benzyl group.

This seemingly minor isomeric difference dictates the electronic environment around the carbonyl and the acidity of adjacent protons, leading to distinct chemical personalities.

Visualizing the Structural Isomerism

The following diagram illustrates the key structural differences between the two molecules.

G cluster_0 1-Cyclopropyl-3-phenoxypropan-1-one cluster_1 1-Cyclopropyl-3-phenylpropan-2-one a C₃H₅-C(=O)-CH₂-CH₂-O-C₆H₅ a_desc γ-Keto Ether (Carbonyl at C1) b C₃H₅-CH₂-C(=O)-CH₂-C₆H₅ b_desc β-Phenyl Ketone (Carbonyl at C2)

Caption: Core structural differences between the two isomeric ketones.

Table 1: Comparison of Physicochemical Properties

The physical properties of these molecules are influenced by their structural differences. The ether linkage in 1-cyclopropyl-3-phenoxypropan-1-one, for instance, introduces a polar C-O bond that can affect properties like boiling point and solubility compared to the entirely carbon-based backbone of its isomer.

Property1-Cyclopropyl-3-phenoxypropan-1-one1-Cyclopropyl-3-phenylpropan-2-oneReference
CAS Number 1175758-02-714114-02-4[1][2]
Molecular Formula C₁₂H₁₄O₂C₁₂H₁₄O[1][2]
Molecular Weight 190.24 g/mol 174.24 g/mol [3]
Appearance Not specified; likely a liquid or low-melting solidNot specified; likely a liquid or low-melting solid
Boiling Point Data not availableData not available
Topological Polar Surface Area 26.3 Ų17.1 Ų[3]
XLogP3-AA (Lipophilicity) 2.52.3[3]

Part 2: Chemical Reactivity and Mechanistic Insights

The divergent placement of the carbonyl group is the primary driver of the differential reactivity between these two molecules.

Reactivity of the Cyclopropyl Ketone Moiety

The cyclopropyl ketone functional group in 1-cyclopropyl-3-phenoxypropan-1-one is a hub of chemical activity. The inherent strain of the three-membered ring can be harnessed as a driving force for various transformations.[4][5] These ketones are susceptible to ring-opening reactions under the influence of single-electron transfer (SET) reagents like samarium(II) iodide or via certain metal-catalyzed pathways.[4][6][7] While it is not a directly conjugated aryl cyclopropyl ketone, the phenoxypropyl substituent still classifies it within the broader family of alkyl cyclopropyl ketones, which are known to be versatile substrates in catalytic formal [3+2] cycloadditions.[6][8]

In stark contrast, 1-cyclopropyl-3-phenylpropan-2-one lacks a carbonyl group directly attached to the cyclopropyl ring. Therefore, it does not exhibit the characteristic ring-opening reactivity of cyclopropyl ketones. Its reactivity is instead dominated by the properties of a typical acyclic ketone.

Influence of Carbonyl Position on Enolate Formation and Reactivity

The location of the carbonyl group critically affects the acidity of the α-hydrogens, which is fundamental to enolate chemistry.

  • 1-Cyclopropyl-3-phenoxypropan-1-one : This molecule has two sets of α-hydrogens: those on the cyclopropyl ring and those on the methylene group adjacent to the carbonyl. Neither set is exceptionally acidic, behaving similarly to those in simple alkyl ketones. Enolization would occur, but requires moderately strong bases.

  • 1-cyclopropyl-3-phenylpropan-2-one : This ketone possesses two distinct sets of α-protons. The protons on the methylene carbon between the carbonyl and the phenyl ring (the benzylic position) are significantly more acidic. This increased acidity is due to the resonance stabilization of the resulting enolate by the adjacent phenyl ring. This makes the C3 position a prime target for deprotonation by mild bases, facilitating a host of subsequent reactions such as alkylations, aldol condensations, and halogenations specifically at this site. This is analogous to the enhanced acidity seen in β-dicarbonyl compounds.[9]

Visualizing a Key Mechanistic Difference

The diagram below illustrates the preferential, resonance-stabilized enolate formation in 1-cyclopropyl-3-phenylpropan-2-one, a pathway not favored in its isomer.

Caption: Preferential enolate formation at the benzylic position.

Part 3: Synthesis and Potential Applications

The distinct structures of these compounds necessitate different synthetic strategies and suggest divergent applications in research and development.

Synthetic Approaches

Protocol: Synthesis of 1-cyclopropyl-3-phenylpropan-2-one via Alkylation

This protocol describes a plausible synthesis based on the nucleophilic character of the phenylacetone enolate.

  • Objective: To synthesize 1-cyclopropyl-3-phenylpropan-2-one by alkylating phenylacetone.

  • Rationale: The benzylic protons of phenylacetone are acidic and can be selectively removed by a suitable base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with an electrophilic cyclopropylmethyl source, such as cyclopropylmethyl bromide, in an Sₙ2 reaction to form the desired product.

  • Methodology:

    • Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes to ensure complete formation of LDA.

    • Enolate Formation: Add a solution of phenylacetone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to allow for complete deprotonation.

    • Alkylation: Add cyclopropylmethyl bromide (1.2 equivalents) to the enolate solution. Allow the reaction to warm slowly to room temperature and stir overnight.

    • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the pure 1-cyclopropyl-3-phenylpropan-2-one.

A plausible synthesis for 1-cyclopropyl-3-phenoxypropan-1-one could involve the Friedel-Crafts acylation of phenoxyethane with cyclopropanecarbonyl chloride, though this would require specific catalysts and conditions to control regioselectivity.

Applications in Drug Discovery

The structural motifs present in both molecules are highly relevant in medicinal chemistry.

  • The Cyclopropyl Ring: This group is a "bioisostere" of a vinyl or isopropyl group but with distinct properties. It is frequently incorporated into drug candidates to enhance metabolic stability, increase potency by providing conformational rigidity, and improve membrane permeability.[10][11][12]

  • The Phenoxy Moiety: The terminal phenoxy group is considered a "privileged scaffold" in drug design.[13] The ether oxygen can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions within enzyme active sites or receptor binding pockets.[13]

  • The Phenyl Group: As a fundamental aromatic group, the phenyl substituent provides a hydrophobic scaffold essential for binding to many biological targets.

Given these features, 1-cyclopropyl-3-phenoxypropan-1-one , with its combination of a cyclopropyl ketone and a phenoxy linker, represents a scaffold that could be explored for targets like kinases or other enzymes where such interactions are favorable. 1-cyclopropyl-3-phenylpropan-2-one , with its reactive benzylic position, serves as a more versatile synthetic intermediate, allowing for further elaboration to build more complex molecules targeting a wide range of biological systems.

Conclusion

While 1-cyclopropyl-3-phenoxypropan-1-one and 1-cyclopropyl-3-phenylpropan-2-one are simple isomers, their chemical properties are markedly different. The former is defined by the unique reactivity of its cyclopropyl ketone moiety, making it a substrate for specialized ring-opening and cycloaddition reactions. The latter behaves as a classic benzyl ketone, with its chemistry dominated by the acidic α-protons at the benzylic position, rendering it an ideal building block for further functionalization. For the medicinal chemist or synthetic researcher, the choice between these two compounds is not arbitrary; it is a strategic decision based on the desired reactivity, the targeted biological space, and the overall design of the final molecule.

References

  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.
  • A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones. Benchchem.
  • Procter, D. J., et al. (2014). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • Procter, D. J., et al. (2014).
  • 1-cyclopropyl-3-phenoxypropan-1-one — Chemical Substance Inform
  • Procter, D. J., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines. (2026, March 12).
  • Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry. Benchchem.
  • Alkylation, Hydrolysis and Decarboxyl
  • 1-cyclopropyl-3-phenylpropan-2-one — Chemical Substance Inform
  • Cyclopropyl Methyl Ketone: properties, applications and safety. (2023, November 23). ChemicalBook.
  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionaliz
  • 1-Cyclopropyl-3-phenylpropan-1-one. PubChem.
  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.
  • 1-Phenyl-3-cyclopropylpropane. PubChem.
  • 1-Cyclopropyl-3-phenyl-prop-2-en-1-ol. Guidechem.
  • Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing.
  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). Journal of Medicinal Chemistry.
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC.
  • 1-cyclopropyl-3-phenylpropan-1-one CAS NO.136120-65-5. LookChem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • (2E)-3-cyclopropyl-1-phenyl-2-propen-1-one.
  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Deriv
  • Cyclopropyl phenyl ketone. Sigma-Aldrich.
  • 1-Cyclopropyl-1-propanone. Sigma-Aldrich.
  • Synthesis of ethyl 3-cyclopropyl-propan-3-on-1-o
  • Novel processes for the synthesis of cyclopropyl compounds.
  • Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)
  • Phenyl group. Wikipedia.
  • Powerful new method to build key chemical structures found in medicines and insecticides. (2025, August 11).
  • Phenoxy substituent on phenyl ring - EDG or EWG? (2019, June 13). Reddit.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • 1-Cyclopropyl-3-methoxybenzene. Sigma-Aldrich.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021, September 30). Journal of Medicinal Chemistry.
  • Process for the preparation of pharmaceutical intermediates.
  • Spectroscopic Constants of 1-Phenyl-2-propanol.
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
  • Preparation of cyclopropyl-substituted acetophenone.

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-3-phenoxypropan-1-one

This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-Cyclopropyl-3-phenoxypropan-1-one. Tailored for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-Cyclopropyl-3-phenoxypropan-1-one. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere checklists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and procedural excellence in the laboratory.

Understanding the Hazard: A Prerequisite for Safety

Before handling any chemical, a thorough understanding of its hazard profile is paramount. 1-Cyclopropyl-3-phenoxypropan-1-one is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.

These classifications necessitate a comprehensive PPE strategy to prevent contact and inhalation.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It requires a risk-based assessment that considers the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, transfer), and the potential for splashes, aerosols, or dust generation.

Eye and Face Protection: The First Line of Defense

Given that 1-Cyclopropyl-3-phenoxypropan-1-one can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement : At a minimum, safety glasses with side shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn for all procedures involving this compound.

  • Enhanced Protection : For tasks with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a full-face shield worn over safety glasses is required. This provides a broader area of protection for the entire face.

  • Contact Lenses : While not a substitute for safety eyewear, if contact lenses are worn, it is critical to wear non-vented goggles to prevent chemical vapors or splashes from becoming trapped between the lens and the eye. In the event of an eye exposure, contact lenses should be removed immediately before rinsing.

Skin Protection: A Barrier Against Irritation

To prevent skin irritation, comprehensive skin protection is necessary. This includes the appropriate selection of gloves and protective clothing.

The choice of glove material is crucial for adequate protection. Not all glove materials offer the same level of resistance to different chemicals. For ketones, such as 1-Cyclopropyl-3-phenoxypropan-1-one, standard nitrile gloves may not provide sufficient protection for prolonged contact.

Glove MaterialRecommendation for KetonesRationale
Nitrile Limited Use (short-term splash protection only)Nitrile gloves have been shown to have poor to fair resistance to ketones like acetone and methyl ethyl ketone (MEK). They are not recommended for prolonged or immersive contact.[1][2][3]
Butyl Rubber Recommended Butyl rubber gloves offer excellent resistance to a wide range of chemicals, including ketones.[3]
Viton® Recommended Viton® gloves provide excellent protection against aromatic and chlorinated solvents, as well as many ketones. However, they can be less flexible and more expensive.
Polyvinyl Alcohol (PVA) Recommended (for water-free applications)PVA gloves are highly resistant to many organic solvents, including ketones. A key limitation is that they are water-soluble and should not be used in aqueous solutions.
Neoprene FairNeoprene offers moderate resistance to ketones and may be suitable for some applications with limited contact.[3]
Natural Rubber (Latex) Not RecommendedLatex gloves provide poor resistance to most organic solvents, including ketones.[1][3]

Best Practice : For handling 1-Cyclopropyl-3-phenoxypropan-1-one, butyl rubber gloves are the recommended primary choice due to their high resistance to ketones and good dexterity. Always double-glove when handling this compound to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination. Before use, gloves should always be inspected for any signs of degradation or punctures.

A standard laboratory coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron or gown should be worn over the lab coat. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.

Respiratory Protection: Safeguarding Against Inhalation

Given that 1-Cyclopropyl-3-phenoxypropan-1-one may cause respiratory irritation, appropriate respiratory protection is essential, particularly when handling the solid material or when there is a potential for aerosol or vapor generation.

  • Engineering Controls : The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood. All weighing and handling of the solid compound, as well as any procedures that may generate vapors, should be performed in a fume hood.

  • Respirator Selection : In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required. The appropriate respirator depends on the airborne concentration of the chemical.

ConditionRecommended RespiratorAssigned Protection Factor (APF)
Low vapor concentrations, well-ventilated area (below OEL)Air-purifying half-mask respirator with organic vapor (OV) cartridges.10
Higher vapor concentrations or potential for eye irritationAir-purifying full-facepiece respirator with organic vapor (OV) cartridges.50
Unknown concentrations or emergency situations (e.g., large spill)Self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.10,000

Important Note : A written respiratory protection program that complies with OSHA 29 CFR 1910.134 is required for all employees who wear respirators. This program must include medical evaluations, training, and fit testing.[4] A cartridge change-out schedule must also be established to ensure the cartridges are replaced before they become saturated.

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment extends beyond the use of PPE. It encompasses a holistic approach to handling and disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure that the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and materials.

  • Donning PPE : Don PPE in the following order: lab coat, inner gloves, outer gloves, safety glasses/goggles, and face shield (if needed). If a respirator is required, perform a positive and negative pressure seal check.

  • Handling : Perform all manipulations of 1-Cyclopropyl-3-phenoxypropan-1-one within the fume hood. Use the smallest quantity of the chemical necessary for the experiment.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, face shield, lab coat, and inner gloves. If a respirator is worn, it should be removed last after leaving the work area. Wash hands thoroughly with soap and water after removing all PPE.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire laboratory.

  • Contain : If it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the spill.

  • Clean-up : Wearing the appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste contaminated with 1-Cyclopropyl-3-phenoxypropan-1-one must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other waste streams unless they are compatible. At a minimum, segregate halogenated and non-halogenated solvent waste.[5]

  • Containerization : Use designated, properly labeled, and sealed containers for hazardous waste. The containers should be compatible with the waste being collected.[6]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.[5]

  • Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][7]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 1-Cyclopropyl-3-phenoxypropan-1-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup start Start: Assess Risks ppe_select Select Appropriate PPE (Gloves, Eyewear, Lab Coat, Respirator if needed) start->ppe_select fume_hood Verify Fume Hood Functionality ppe_select->fume_hood don_ppe Don PPE Correctly fume_hood->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem spill Spill Occurs? handle_chem->spill doff_ppe Doff PPE Safely waste Segregate and Label Hazardous Waste doff_ppe->waste spill->doff_ppe No spill_response Follow Spill Protocol spill->spill_response Yes spill_response->waste decon Decontaminate Work Area waste->decon end End: Wash Hands Thoroughly decon->end

Caption: Workflow for the safe handling of 1-Cyclopropyl-3-phenoxypropan-1-one.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]

  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Hexone. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). Harmony Lab & Safety Supplies. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • Respirator Selection. (n.d.). Northwestern University. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-phenoxypropan-1-one
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1-Cyclopropyl-3-phenoxypropan-1-one
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